molecular formula C43H66N12O12S2 B12424048 [Leu3]-Oxytocin

[Leu3]-Oxytocin

Cat. No.: B12424048
M. Wt: 1007.2 g/mol
InChI Key: FRAJVCQUOFINCU-ALERXTORSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Leu3]-Oxytocin is a useful research compound. Its molecular formula is C43H66N12O12S2 and its molecular weight is 1007.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H66N12O12S2

Molecular Weight

1007.2 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H66N12O12S2/c1-21(2)14-27(37(61)48-18-35(47)59)53-42(66)32-6-5-13-55(32)43(67)31-20-69-68-19-25(44)36(60)50-29(16-23-7-9-24(56)10-8-23)40(64)51-28(15-22(3)4)39(63)49-26(11-12-33(45)57)38(62)52-30(17-34(46)58)41(65)54-31/h7-10,21-22,25-32,56H,5-6,11-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,63)(H,50,60)(H,51,64)(H,52,62)(H,53,66)(H,54,65)/t25-,26-,27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

FRAJVCQUOFINCU-ALERXTORSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of [Leu3]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of [Leu3]-Oxytocin, an analog of the neuropeptide hormone oxytocin. In this compound, the isoleucine residue at position 3 is substituted with a leucine. This guide details the principles of solid-phase peptide synthesis (SPPS) using Fmoc chemistry, cleavage and deprotection strategies, and purification by reversed-phase high-performance liquid chromatography (RP-HPLC). Additionally, it outlines methods for the characterization of the final product and provides a summary of the oxytocin receptor signaling pathway.

Synthesis of this compound via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most commonly achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The Fmoc protecting group on the N-terminus of the growing peptide chain is removed with a mild base, typically piperidine, allowing for the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.

Materials and Reagents
ReagentGrade
Rink Amide ResinSynthesis Grade
Fmoc-Gly-OHPeptide Synthesis Grade
Fmoc-Leu-OHPeptide Synthesis Grade
Fmoc-Pro-OHPeptide Synthesis Grade
Fmoc-Cys(Trt)-OHPeptide Synthesis Grade
Fmoc-Asn(Trt)-OHPeptide Synthesis Grade
Fmoc-Gln(Trt)-OHPeptide Synthesis Grade
Fmoc-Tyr(tBu)-OHPeptide Synthesis Grade
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis Grade
PiperidineReagent Grade
Dichloromethane (DCM)ACS Grade
N,N'-Diisopropylcarbodiimide (DIC)Reagent Grade
Oxyma PureReagent Grade
Trifluoroacetic Acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent Grade
1,2-Ethanedithiol (EDT)Reagent Grade
Diethyl EtherAnhydrous, ACS Grade
Acetonitrile (ACN)HPLC Grade
Experimental Protocol: Peptide Chain Assembly

The following protocol describes the manual synthesis of the linear this compound precursor on a Rink Amide resin. The sequence to be synthesized is: H-Cys(Trt)-Tyr(tBu)-Leu-Gln(Trt)-Asn(Trt)-Cys(Trt)-Pro-Leu-Gly-NH2.

  • Resin Swelling: The Rink Amide resin is swelled in N,N-dimethylformamide (DMF) for at least one hour in a reaction vessel with gentle agitation.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps: a brief 5-minute treatment followed by a longer 15-minute treatment. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid (4 equivalents relative to the resin loading) is pre-activated with N,N'-diisopropylcarbodiimide (DIC, 4 eq.) and Oxyma Pure (4 eq.) in DMF for 5-10 minutes. This activated solution is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

  • Peptide Chain Elongation: The Fmoc deprotection and amino acid coupling steps are repeated for each subsequent amino acid in the sequence: Gly, Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Leu, Tyr(tBu), and finally Cys(Trt).

Synthesis Workflow

Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection->Coupling Wash Wash with DMF Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Next Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection Wash->Cleavage Final Amino Acid Repeat->Deprotection LinearPeptide Crude Linear Peptide Cleavage->LinearPeptide

Caption: Workflow for the solid-phase synthesis of the linear this compound precursor.

Cleavage, Deprotection, and Cyclization

Cleavage and Side-Chain Deprotection

Once the peptide chain is fully assembled, it must be cleaved from the solid support, and the acid-labile side-chain protecting groups must be removed. This is achieved by treating the peptide-resin with a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.

Experimental Protocol:

  • Resin Preparation: The fully assembled peptide-resin is washed with DMF, followed by dichloromethane (DCM), and then dried thoroughly under vacuum.

  • Cleavage Cocktail: A cleavage cocktail is prepared. A common choice for peptides containing cysteine is "Reagent K".

  • Cleavage Reaction: The dried peptide-resin is treated with the cleavage cocktail (approximately 10 mL per gram of resin) and agitated at room temperature for 2-3 hours.

  • Peptide Precipitation: The resin is filtered, and the filtrate containing the cleaved peptide is collected. The peptide is then precipitated by adding the filtrate to cold diethyl ether.

  • Isolation: The precipitated peptide is collected by centrifugation and washed with cold diethyl ether to remove the scavengers and cleaved protecting groups. The resulting white pellet is the crude, linear this compound.

Table 1: Composition of Cleavage Cocktail "Reagent K"

ComponentPercentage (%)
Trifluoroacetic Acid (TFA)82.5
Phenol5
Water5
Thioanisole5
1,2-Ethanedithiol (EDT)2.5
Cyclization: Disulfide Bond Formation

The linear this compound peptide contains two cysteine residues whose thiol side chains must be oxidized to form a disulfide bridge, creating the cyclic structure of the final product. This can be achieved either in solution after cleavage or while the peptide is still attached to the resin (on-resin cyclization).

Experimental Protocol (Solution-Phase Cyclization):

  • Dissolution: The crude linear peptide is dissolved in a dilute aqueous solution, such as 0.1 M ammonium bicarbonate buffer, at a pH of 8.0-8.5.

  • Oxidation: The solution is stirred vigorously in an open beaker, allowing atmospheric oxygen to oxidize the thiol groups and form the disulfide bond. Alternatively, an oxidizing agent like potassium ferricyanide can be used for a more controlled reaction.

  • Monitoring: The progress of the cyclization reaction is monitored by RP-HPLC until the linear starting material is consumed.

  • Quenching: The reaction is quenched by acidification with acetic acid.

Purification of this compound

The crude cyclized peptide is a mixture of the desired product and various impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to a high degree of purity.[3][4]

Experimental Protocol: Preparative RP-HPLC
  • Column: A preparative C18 reversed-phase column is typically used.

  • Mobile Phase A: 0.1% TFA in water.[3]

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Gradient: A linear gradient of increasing concentration of Mobile Phase B is employed to elute the peptide. A typical gradient might be from 10% to 40% B over 30 minutes, but this needs to be optimized for each specific peptide.

  • Detection: The elution profile is monitored at a wavelength of 220 nm or 280 nm.

  • Fraction Collection: Fractions corresponding to the main peak, which represents the purified this compound, are collected.

Purification Workflow

Purification_Workflow CrudePeptide Crude Cyclized Peptide Dissolve Dissolve in Mobile Phase A CrudePeptide->Dissolve Inject Inject onto Preparative RP-HPLC Column Dissolve->Inject Elute Elute with Gradient of Mobile Phase B Inject->Elute Collect Collect Fractions of Main Peak Elute->Collect Analyze Analyze Fractions for Purity (Analytical HPLC) Collect->Analyze Pool Pool Fractions with Purity >95% Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize PurePeptide Purified this compound Lyophilize->PurePeptide

Caption: General workflow for the purification of this compound using RP-HPLC.

Lyophilization

The pooled fractions containing the purified peptide are then lyophilized (freeze-dried) to remove the solvents and obtain the final product as a white, fluffy powder.

Characterization of this compound

After purification, the identity and purity of the this compound must be confirmed.

Analytical RP-HPLC

The purity of the final product is assessed by analytical RP-HPLC. A small amount of the lyophilized peptide is dissolved and injected onto an analytical C18 column. The resulting chromatogram should show a single major peak, and the purity is typically reported as the percentage of the area of this peak relative to the total area of all peaks. A purity of ≥95% is generally considered acceptable for research purposes.

Mass Spectrometry

The molecular weight of the synthesized peptide is confirmed by mass spectrometry. The observed mass should correspond to the theoretical mass of this compound.

Table 2: Physicochemical Properties of this compound

PropertyValue
Sequence H-Cys-Tyr-Leu-Gln-Asn-Cys-Pro-Leu-Gly-NH2 (Disulfide bridge: Cys1-Cys6)
Molecular Formula C43H66N12O12S2
Molecular Weight 1007.19 g/mol

Oxytocin Receptor Signaling Pathway

This compound, as an analog of oxytocin, is expected to exert its biological effects by binding to and activating the oxytocin receptor (OTR). The OTR is a G-protein coupled receptor (GPCR) that is primarily coupled to Gαq/11 proteins.

Activation of the OTR by an agonist like this compound initiates a cascade of intracellular signaling events:

  • G-Protein Activation: Ligand binding induces a conformational change in the OTR, leading to the activation of the associated Gαq/11 protein.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

  • Downstream Effects: These signaling events lead to the activation of various downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately results in the physiological responses associated with oxytocin, such as smooth muscle contraction.

Oxytocin Receptor Signaling Pathway

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) G_protein Gαq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Response Physiological Response MAPK->Response Leu3_OT This compound Leu3_OT->OTR Binds to

Caption: Simplified signaling pathway of the oxytocin receptor upon activation by an agonist.

References

[Leu3]-Oxytocin: A Deep Dive into its Discovery, Pharmacology, and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

[Leu3]-Oxytocin, a synthetic analog of the neurohypophyseal hormone oxytocin, represents an early exploration into the structure-activity relationships of this vital nonapeptide. Characterized by the substitution of the native isoleucine at position 3 with a leucine residue, this modification has provided valuable insights into the conformational requirements for oxytocin receptor binding and activation. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. It details the experimental protocols for its synthesis and bioassays, presents its quantitative pharmacological data in a comparative format, and elucidates the signaling pathways it modulates. This document serves as a crucial resource for researchers in pharmacology, medicinal chemistry, and drug development investigating the oxytocin system.

Introduction: The Dawn of Oxytocin Analogs

The journey into the world of synthetic oxytocin analogs began shortly after the groundbreaking elucidation of oxytocin's structure and its first total synthesis by Vincent du Vigneaud in 1953, a feat that earned him the Nobel Prize in Chemistry in 1955.[1][2] This seminal work not only provided a complete understanding of a peptide hormone's structure for the first time but also opened the door for medicinal chemists to systematically modify the oxytocin molecule and study the resulting changes in biological activity.[1]

The primary goal of these early structure-activity relationship (SAR) studies was to dissect the contribution of each amino acid residue to the hormone's diverse physiological functions, including its potent uterotonic (uterine-contracting) and milk-ejecting effects.[2][3] Position 3, occupied by isoleucine in the native hormone, was a key target for modification. The synthesis and pharmacological evaluation of this compound was part of this initial wave of research aimed at understanding the steric and hydrophobic requirements of the oxytocin receptor's binding pocket.

Discovery and Historical Context of this compound

The initial synthesis and pharmacological characterization of this compound can be traced back to the early 1960s. A pivotal 1962 study by Berde and Konzett was among the first to systematically investigate the effects of substituting the isoleucine at position 3 with other hydrophobic amino acids, including leucine. Their research provided the first comparative data on the biological activity of this compound alongside other analogs.

These early investigations revealed that even a subtle change from isoleucine to its isomer, leucine, could significantly alter the pharmacological profile of the molecule. The findings underscored the high degree of structural specificity required for optimal interaction with the oxytocin receptor. The work of du Vigneaud and other pioneers in the field laid the foundation for the rational design of more potent and selective oxytocin receptor agonists and antagonists that are in clinical use today.

Pharmacological Profile

The substitution of isoleucine with leucine at position 3 results in a molecule with a distinct pharmacological profile compared to native oxytocin. While both are agonists at the oxytocin receptor, their potencies and efficacies can vary across different biological assays.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound in comparison to native oxytocin. It is important to note that historical data may have been generated using assays with different methodologies and sensitivities compared to modern techniques.

CompoundBinding Affinity (Ki/Kd)Functional Potency (EC50/pA2)BioassaySpeciesReference
Oxytocin ~1 nM (Kd)~1-10 nM (EC50)Rat Uterus ContractionRat
5.4 nM (EC50)OXTR activation in HEK293T cellsHuman
This compound Data not availablePotency varies by assayOxytocic, milk-ejecting, pressor, antidiureticVarious

Experimental Protocols

The synthesis and pharmacological evaluation of this compound and other peptide analogs rely on established methodologies in peptide chemistry and pharmacology.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Modern synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of the peptide chain on a solid support.

Workflow for Solid-Phase Synthesis of this compound

spss_workflow resin Rink Amide Resin deprotection1 Fmoc Deprotection (Piperidine in DMF) resin->deprotection1 Start coupling1 Coupling of Fmoc-Gly-OH deprotection1->coupling1 wash1 Wash coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Coupling of Fmoc-Leu-OH deprotection2->coupling2 wash2 Wash coupling2->wash2 deprotection3 Fmoc Deprotection wash2->deprotection3 coupling3 Coupling of Fmoc-Pro-OH deprotection3->coupling3 wash3 Wash coupling3->wash3 deprotection4 Fmoc Deprotection wash3->deprotection4 coupling4 Coupling of Fmoc-Cys(Trt)-OH deprotection4->coupling4 wash4 Wash coupling4->wash4 deprotection5 Fmoc Deprotection wash4->deprotection5 coupling5 Coupling of Fmoc-Asn(Trt)-OH deprotection5->coupling5 wash5 Wash coupling5->wash5 deprotection6 Fmoc Deprotection wash5->deprotection6 coupling6 Coupling of Fmoc-Gln(Trt)-OH deprotection6->coupling6 wash6 Wash coupling6->wash6 deprotection7 Fmoc Deprotection wash6->deprotection7 coupling7 Coupling of Fmoc-Leu-OH deprotection7->coupling7 wash7 Wash coupling7->wash7 deprotection8 Fmoc Deprotection wash7->deprotection8 coupling8 Coupling of Fmoc-Tyr(tBu)-OH deprotection8->coupling8 wash8 Wash coupling8->wash8 deprotection9 Fmoc Deprotection wash8->deprotection9 coupling9 Coupling of Fmoc-Cys(Trt)-OH deprotection9->coupling9 wash9 Wash coupling9->wash9 cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) wash9->cleavage cyclization Oxidative Cyclization (Disulfide Bond Formation) cleavage->cyclization purification Purification (RP-HPLC) cyclization->purification final_product This compound purification->final_product

Solid-Phase Synthesis Workflow for this compound

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Oxidizing agent for cyclization (e.g., iodine, air oxidation)

  • RP-HPLC system for purification

Protocol:

  • Resin Swelling: The Rink Amide resin is swollen in DMF.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Gly-OH) is activated with a coupling reagent and coupled to the deprotected resin.

  • Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents.

  • Iterative Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence: Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Leu, Tyr(tBu), and Cys(Trt).

  • Cleavage and Side-Chain Deprotection: The fully assembled peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail.

  • Oxidative Cyclization: The linear peptide is cyclized by forming a disulfide bond between the two cysteine residues. This can be achieved through air oxidation in a dilute aqueous solution or by using an oxidizing agent like iodine.

  • Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Radioligand Binding Assay

To determine the binding affinity of this compound for the oxytocin receptor, a competitive radioligand binding assay is performed. This assay measures the ability of the unlabeled ligand (this compound) to displace a radiolabeled ligand from the receptor.

Workflow for Radioligand Binding Assay

binding_assay_workflow start Start prepare_membranes Prepare Receptor Membranes (e.g., from cells expressing OXTR) start->prepare_membranes prepare_reagents Prepare Reagents: - Radioligand ([3H]-Oxytocin) - Unlabeled Ligand (this compound) - Assay Buffer start->prepare_reagents incubation Incubate: Membranes + Radioligand + Increasing concentrations of This compound prepare_membranes->incubation prepare_reagents->incubation separation Separate Bound and Free Ligand (e.g., filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki quantification->analysis end End analysis->end

Radioligand Binding Assay Workflow

Materials:

  • Membrane preparations from cells or tissues expressing the oxytocin receptor.

  • Radioligand (e.g., [3H]-Oxytocin).

  • Unlabeled this compound.

  • Assay buffer.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, the receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Incubation: The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which separates the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled ligand. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (the binding affinity of the unlabeled ligand) is then calculated using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay

The uterotonic activity of this compound can be assessed using an isolated rat uterus preparation.

Protocol:

  • Tissue Preparation: A uterine horn is isolated from an estrogen-primed female rat and suspended in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at 37°C and aerated with a gas mixture.

  • Isometric Tension Recording: The uterine strip is connected to an isometric force transducer to record contractile activity.

  • Dose-Response Curve: After an equilibration period, cumulative concentrations of this compound are added to the organ bath, and the resulting increase in contractile force and frequency is recorded.

  • Data Analysis: A dose-response curve is constructed, and the EC50 (the concentration that produces 50% of the maximal response) and the maximal effect (Emax) are determined.

Signaling Pathways

The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction.

In addition to the canonical Gαq pathway, the oxytocin receptor has also been shown to couple to Gαi proteins. This can lead to the inhibition of adenylyl cyclase and modulation of other downstream signaling cascades. The ability of a ligand to preferentially activate one G-protein pathway over another is known as biased agonism.

gq_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm oxytocin This compound oxtr Oxytocin Receptor (OXTR) oxytocin->oxtr Binds to g_protein Gαq/11 oxtr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca2+ Release er->ca2_release contraction Smooth Muscle Contraction ca2_release->contraction pkc->contraction

Potential Biased Agonism of this compound

Conclusion

This compound holds a significant place in the history of medicinal chemistry as one of the earliest synthetic analogs of oxytocin. Its study provided foundational knowledge about the stringent structural requirements for high-affinity binding and potent activation of the oxytocin receptor. While it may not possess the enhanced potency or selectivity of more modern oxytocin analogs, the principles learned from its development paved the way for the design of clinically relevant oxytocic and tocolytic agents. This technical guide has provided a comprehensive overview of the discovery, pharmacology, and experimental methodologies related to this compound, offering a valuable resource for researchers dedicated to unraveling the complexities of the oxytocin system. Future studies employing modern pharmacological techniques are warranted to fully elucidate its binding kinetics, functional potency, and potential for biased agonism at the oxytocin receptor.

References

[Leu3]-Oxytocin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Leu3]-Oxytocin is a synthetic analogue of the neurohypophysial hormone oxytocin, a nonapeptide with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂. In this compound, the isoleucine residue at position 3 is substituted with a leucine residue. This modification influences its biological activity and receptor interaction profile. This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and biological activities of this compound, intended for researchers and professionals in the field of drug development and pharmacology.

Chemical Structure and Properties

This compound is a cyclic nonapeptide with a disulfide bridge between the two cysteine residues at positions 1 and 6.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource(s)
IUPAC Name (2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide[1]
CAS Number 4294-11-5[2]
Molecular Formula C₄₃H₆₆N₁₂O₁₂S₂[2]
Molecular Weight 1007.19 g/mol [2]
SMILES String CC(C)CC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)NC(=O)C1CCCCN1C(=O)C(CC(C)C)NC(=O)CN[1]
Appearance Off-white to white lyophilized powder
Solubility Soluble in water
pKa Data not available
logP Data not available

Pharmacological Properties

The substitution of isoleucine with leucine at position 3 alters the pharmacological profile of oxytocin. The available data on the biological activity of this compound is summarized below.

Table 2: Pharmacological Activities of this compound

AssayActivity (USP Units/mg)Source(s)
Rat Uterus Contraction (in vitro) 4.4
Fowl Vasodepressor 10
Rat Vasopressor 0.03

Experimental Protocols

Synthesis of this compound (Fmoc Solid-Phase Peptide Synthesis)

The synthesis of this compound can be achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Workflow for Fmoc-SPPS of this compound

G Resin Rink Amide Resin Coupling1 Couple Fmoc-Gly-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-Leu-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Fmoc-Pro-OH Deprotection2->Coupling3 Deprotection3 Fmoc Deprotection Coupling3->Deprotection3 Coupling4 Couple Fmoc-Cys(Trt)-OH Deprotection3->Coupling4 Deprotection4 Fmoc Deprotection Coupling4->Deprotection4 Coupling5 Couple Fmoc-Asn(Trt)-OH Deprotection4->Coupling5 Deprotection5 Fmoc Deprotection Coupling5->Deprotection5 Coupling6 Couple Fmoc-Gln(Trt)-OH Deprotection5->Coupling6 Deprotection6 Fmoc Deprotection Coupling6->Deprotection6 Coupling7 Couple Fmoc-Leu-OH Deprotection6->Coupling7 Deprotection7 Fmoc Deprotection Coupling7->Deprotection7 Coupling8 Couple Fmoc-Tyr(tBu)-OH Deprotection7->Coupling8 Deprotection8 Fmoc Deprotection Coupling8->Deprotection8 Coupling9 Couple Fmoc-Cys(Trt)-OH Deprotection8->Coupling9 Cleavage Cleavage and Deprotection Coupling9->Cleavage Oxidation Disulfide Bond Formation Cleavage->Oxidation Purification HPLC Purification Oxidation->Purification FinalProduct This compound Purification->FinalProduct G CrudePeptide Crude this compound Dissolution Dissolve in Mobile Phase A CrudePeptide->Dissolution Injection Inject onto C18 Column Dissolution->Injection GradientElution Gradient Elution (Water/Acetonitrile with TFA) Injection->GradientElution FractionCollection Collect Fractions GradientElution->FractionCollection PurityAnalysis Analyze Fractions by Analytical HPLC FractionCollection->PurityAnalysis Pooling Pool Pure Fractions PurityAnalysis->Pooling Lyophilization Lyophilize to Obtain Pure Peptide Pooling->Lyophilization G TissuePrep Isolate Rat Uterine Horn Mounting Mount in Organ Bath with Physiological Solution TissuePrep->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration DoseAddition Add Increasing Concentrations of this compound Equilibration->DoseAddition ContractionMeasurement Measure Isometric Contractions DoseAddition->ContractionMeasurement DataAnalysis Construct Dose-Response Curve and Determine Potency ContractionMeasurement->DataAnalysis G CellCulture Culture Cells Expressing Oxytocin Receptor DyeLoading Load Cells with Calcium-Sensitive Fluorescent Dye CellCulture->DyeLoading CompoundAddition Add this compound DyeLoading->CompoundAddition FluorescenceMeasurement Measure Changes in Fluorescence CompoundAddition->FluorescenceMeasurement DataAnalysis Generate Dose-Response Curve and Determine EC50 FluorescenceMeasurement->DataAnalysis G Leu3OT This compound OTR Oxytocin Receptor (OTR) Leu3OT->OTR Gq11 Gq/11 Protein OTR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->CellularResponse PKC->CellularResponse

References

[Leu3]-Oxytocin: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Leu3]-Oxytocin is a synthetic analogue of the neuropeptide hormone oxytocin, characterized by the substitution of the native isoleucine residue at position 3 with a leucine residue. This modification, while seemingly minor, can significantly influence the peptide's pharmacological profile, including its binding affinity, potency, and selectivity for the oxytocin receptor (OTR) and the structurally related vasopressin receptors (V1aR, V1bR, and V2R). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with these G-protein coupled receptors (GPCRs) and the subsequent intracellular signaling cascades. The information presented herein is intended to support research and drug development efforts focused on the modulation of the oxytocinergic and vasopressinergic systems.

Receptor Binding and Functional Activity of this compound

The biological effects of this compound are initiated by its binding to and activation of specific GPCRs. The primary target is the oxytocin receptor, but cross-reactivity with vasopressin receptors is a critical aspect of its pharmacological characterization.

Quantitative Pharmacological Data

Table 1: Binding Affinity of this compound at Human Oxytocin and Vasopressin Receptors

LigandReceptorAssay TypeRadioligandKi (nM)Kd (nM)Reference
This compoundOTRCompetition BindingData Not AvailableData Not AvailableData Not Available
This compoundV1aRCompetition BindingData Not AvailableData Not AvailableData Not Available
This compoundV1bRCompetition BindingData Not AvailableData Not AvailableData Not Available
This compoundV2RCompetition BindingData Not AvailableData Not AvailableData Not Available
Oxytocin (Reference)OTRCompetition Binding[3H]-Oxytocin~1-10[1]
Arginine Vasopressin (Reference)V1aRCompetition Binding[3H]-AVP~1-5[2]

Table 2: Functional Potency and Efficacy of this compound at Human Oxytocin and Vasopressin Receptors

LigandReceptorFunctional AssayParameterValueEmax (% of Oxytocin/AVP)Reference
This compoundOTRCalcium MobilizationEC50 (nM)Data Not AvailableData Not Available
This compoundV1aRCalcium MobilizationEC50 (nM)Data Not AvailableData Not Available
This compoundV1bRCalcium MobilizationEC50 (nM)Data Not AvailableData Not Available
This compoundV2RcAMP AccumulationEC50 (nM)Data Not AvailableData Not Available
Oxytocin (Reference)OTRCalcium MobilizationEC50 (nM)~1-10100%[1]
Arginine Vasopressin (Reference)V1aRCalcium MobilizationEC50 (nM)~1-10100%[2]

Signaling Pathways

Upon binding of this compound to the oxytocin and vasopressin receptors, a cascade of intracellular signaling events is initiated. The specific pathways activated depend on the receptor subtype and the cellular context.

Oxytocin Receptor (OTR) Signaling

The OTR primarily couples to Gq/11 proteins. Agonist binding, including presumably that of this compound, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to a variety of cellular responses, including smooth muscle contraction, neurotransmitter release, and gene transcription. The OTR can also couple to Gi and Gs proteins, leading to the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels. Furthermore, OTR activation can engage other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and Rho kinase pathways.

OTR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Leu3-OT This compound OTR Oxytocin Receptor (OTR) Leu3-OT->OTR Gq Gq/11 OTR->Gq Gi Gi OTR->Gi Gs Gs OTR->Gs MAPK MAPK Pathway OTR->MAPK RhoK Rho Kinase Pathway OTR->RhoK PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes AC_i Adenylyl Cyclase (inhibited) cAMP_dec [cAMP] ↓ AC_i->cAMP_dec AC_a Adenylyl Cyclase (activated) cAMP_inc [cAMP] ↑ AC_a->cAMP_inc Gi->AC_i inhibits Gs->AC_a activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto releases Ca2+ Ca2_ER Ca2+ Cellular_Response Cellular Responses (e.g., Contraction) Ca2_cyto->Cellular_Response PKC->Cellular_Response MAPK->Cellular_Response RhoK->Cellular_Response

Caption: Oxytocin Receptor Signaling Pathway.

Vasopressin Receptor (V1a, V1b, V2) Signaling

Due to the structural similarity between oxytocin and vasopressin, this compound may also interact with vasopressin receptors.

  • V1a and V1b Receptors: Like the OTR, the V1a and V1b receptors are coupled to Gq/11 proteins. Their activation by an agonist would lead to the same PLC-IP3-DAG cascade, resulting in an increase in intracellular calcium and PKC activation.

  • V2 Receptor: In contrast, the V2 receptor is primarily coupled to Gs proteins. Agonist binding to the V2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and the activation of protein kinase A (PKA).

Vasopressin_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Leu3-OT This compound V1R V1a/V1b Receptor Leu3-OT->V1R V2R V2 Receptor Leu3-OT->V2R Gq_V1 Gq/11 V1R->Gq_V1 Gs_V2 Gs V2R->Gs_V2 PLC_V1 Phospholipase C (PLC) Gq_V1->PLC_V1 activates AC_V2 Adenylyl Cyclase Gs_V2->AC_V2 activates PIP2_V1 PIP2 PLC_V1->PIP2_V1 hydrolyzes ATP_V2 ATP AC_V2->ATP_V2 converts IP3_V1 IP3 PIP2_V1->IP3_V1 DAG_V1 DAG PIP2_V1->DAG_V1 Ca2_cyto_V1 [Ca2+]i ↑ IP3_V1->Ca2_cyto_V1 releases Ca2+ PKC_V1 Protein Kinase C (PKC) DAG_V1->PKC_V1 activates Cellular_Response_V1 V1-mediated Cellular Responses Ca2_cyto_V1->Cellular_Response_V1 PKC_V1->Cellular_Response_V1 cAMP_V2 cAMP ATP_V2->cAMP_V2 PKA_V2 Protein Kinase A (PKA) cAMP_V2->PKA_V2 activates Cellular_Response_V2 V2-mediated Cellular Responses PKA_V2->Cellular_Response_V2

Caption: Vasopressin Receptor Signaling Pathways.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for the oxytocin and vasopressin receptors.

1. Membrane Preparation:

  • Culture cells stably expressing the human receptor of interest (e.g., HEK293-OTR).

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

2. Assay Procedure:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Oxytocin for OTR, [3H]-Arginine Vasopressin for V1aR), and varying concentrations of the unlabeled competitor ligand (this compound).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Cells expressing receptor) start->prep incubation Incubation (Membranes + Radioligand + [Leu3]-OT) prep->incubation filtration Rapid Filtration (Separate bound/free) incubation->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting analysis Data Analysis (Determine IC50 and Ki) counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay is used to determine the potency (EC50) and efficacy (Emax) of this compound as an agonist at Gq-coupled receptors like the OTR and V1a/V1b receptors.

1. Cell Culture and Plating:

  • Culture cells stably expressing the receptor of interest in a 96-well, black-walled, clear-bottom plate.

  • Allow cells to adhere and form a confluent monolayer.

2. Dye Loading:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Incubate the cells to allow for de-esterification of the dye within the cytoplasm.

3. Assay Procedure:

  • Wash the cells to remove excess dye.

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Establish a baseline fluorescence reading.

  • Add varying concentrations of this compound to the wells and monitor the change in fluorescence intensity over time.

4. Data Analysis:

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Plot the peak fluorescence response as a function of the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response).

  • The Emax of this compound is typically expressed as a percentage of the maximal response induced by the endogenous ligand (oxytocin or vasopressin).

Calcium_Mobilization_Workflow start Start plating Cell Plating (Cells expressing receptor) start->plating dye_loading Calcium Dye Loading (e.g., Fluo-4 AM) plating->dye_loading measurement Fluorescence Measurement (Baseline and post-stimulation) dye_loading->measurement stimulation Stimulation with This compound measurement->stimulation analysis Data Analysis (Determine EC50 and Emax) measurement->analysis stimulation->measurement end End analysis->end

Caption: Calcium Mobilization Assay Workflow.

Conclusion

This compound is an important pharmacological tool for probing the structure-activity relationships of the oxytocinergic system. Its mechanism of action is presumed to be similar to that of endogenous oxytocin, primarily involving the activation of the Gq/11-PLC-IP3-Ca2+ signaling pathway via the oxytocin receptor. However, a comprehensive understanding of its pharmacological profile, particularly its selectivity for oxytocin versus vasopressin receptors, requires the generation of robust quantitative binding and functional data. The experimental protocols detailed in this guide provide a framework for obtaining this critical information, which will be invaluable for the design and development of novel therapeutics targeting these important receptor systems. Further research is warranted to fully elucidate the specific pharmacological properties of this compound and its potential as a selective modulator of the oxytocin and vasopressin signaling pathways.

References

[Leu3]-Oxytocin Receptor Binding Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding profile of [Leu3]-Oxytocin at the oxytocin receptor (OXTR). The OXTR, a class A G-protein coupled receptor (GPCR), is a critical mediator of various physiological processes, including parturition, lactation, and social behavior. Understanding the interaction of oxytocin analogs, such as this compound, with this receptor is paramount for the development of novel therapeutics with improved selectivity and efficacy. This document details the receptor's primary signaling cascades, provides standardized experimental protocols for assessing ligand binding, and presents available quantitative binding data for oxytocin and related analogs. Due to a lack of specific quantitative binding data for this compound in the available scientific literature, this guide emphasizes the established methodologies for its determination and the known structure-activity relationships for substitutions at position 3 of the oxytocin peptide.

Introduction to the Oxytocin Receptor (OXTR)

The oxytocin receptor is a 389-amino acid transmembrane protein belonging to the rhodopsin-type class I GPCR superfamily[1]. The gene encoding the human OXTR is located on chromosome 3p25. The receptor is expressed in a wide range of tissues, including the uterus, mammary glands, brain, and heart. Oxytocin, a nonapeptide hormone, is its primary endogenous ligand. The OXTR can also be activated by the structurally similar peptide, arginine vasopressin (AVP), albeit with lower affinity.

The binding of an agonist, such as oxytocin, to the OXTR induces a conformational change in the receptor, leading to the activation of intracellular G-proteins and the subsequent initiation of downstream signaling cascades.

Signaling Pathways of the Oxytocin Receptor

The OXTR primarily couples to Gαq/11 G-proteins, but can also interact with other G-protein subtypes, leading to a diversity of cellular responses. The major signaling pathways are detailed below.

Gαq/11-PLC-IP3-Ca2+ Pathway

This is the canonical and most well-characterized signaling pathway for the OXTR.

  • Activation: Upon agonist binding, the OXTR activates the Gαq/11 protein.

  • Second Messenger Production: The activated Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Cellular Response: The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various physiological effects, including smooth muscle contraction (e.g., uterine contractions during labor).

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound OXTR OXTR Ligand->OXTR Binds Gq Gαq/11 OXTR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3_Receptor IP3 Receptor (on ER) IP3->IP3_Receptor PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3_Receptor->Ca_release Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response PKC->Cellular_Response MAPK_Pathway Ligand_OXTR This compound-OXTR Complex G_Protein G-Protein (e.g., Gq/11) Ligand_OXTR->G_Protein PKC PKC G_Protein->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Cell Growth, Proliferation) ERK->Transcription Regulates RhoA_Pathway Ligand_OXTR This compound-OXTR Complex G_Protein G-Protein (e.g., Gq/11) Ligand_OXTR->G_Protein RhoA RhoA G_Protein->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLCP_inhibition Inhibition of MLCP ROCK->MLCP_inhibition Contraction Smooth Muscle Contraction MLCP_inhibition->Contraction Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes with Ligands (Total, Non-specific, Competition) Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand and This compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Counting Scintillation Counting of Filters Washing->Counting Analysis Data Analysis (e.g., Cheng-Prusoff equation) Counting->Analysis Result Determine Ki or Kd Analysis->Result Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Plating Plate OXTR-expressing Cells Dye_Loading Load Cells with Calcium-sensitive Dye Cell_Plating->Dye_Loading Baseline_Reading Measure Baseline Fluorescence Dye_Loading->Baseline_Reading Ligand_Addition Inject this compound at Varying Concentrations Baseline_Reading->Ligand_Addition Post_Stim_Reading Measure Fluorescence Change over Time Ligand_Addition->Post_Stim_Reading Data_Processing Calculate Change in Fluorescence Post_Stim_Reading->Data_Processing Dose_Response Plot Dose-Response Curve Data_Processing->Dose_Response Result Determine EC50 Dose_Response->Result

References

Pharmacological Characterization of [Leu3]-Oxytocin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Leu3]-Oxytocin is an analog of the neurohypophyseal hormone oxytocin, characterized by the substitution of the isoleucine residue at position 3 with a leucine residue. This modification, while seemingly conservative, can significantly impact the peptide's pharmacological properties, including its binding affinity for oxytocin (OT) and vasopressin (AVP) receptors, and its subsequent functional activity. This technical guide aims to provide a comprehensive overview of the pharmacological characterization of this compound. However, a thorough review of published scientific literature reveals a significant lack of specific quantitative data regarding the binding and functional-activity of this particular analog.

While extensive research has been conducted on a wide array of oxytocin analogs to explore their structure-activity relationships, this compound has not been a primary focus of detailed pharmacological investigation. It is well-established that the amino acid residue at position 3 of oxytocin is crucial for its biological activity. Studies on other analogs with substitutions at this position have generally demonstrated a considerable decrease in agonistic potency at the oxytocin receptor. This may, in part, explain the limited number of studies dedicated to the in-depth characterization of this compound.

This document will, therefore, focus on the established signaling pathways of the oxytocin and vasopressin receptors, which this compound would be expected to interact with, and will provide detailed, generalized experimental protocols for the key assays used in the pharmacological characterization of oxytocin-like peptides. These protocols are based on standard methodologies employed in the field and can be adapted for the evaluation of this compound should the compound become the subject of future investigation.

Receptor Signaling Pathways

The biological effects of oxytocin and its analogs are mediated through their interaction with specific G-protein coupled receptors (GPCRs), primarily the oxytocin receptor (OTR) and, to a lesser extent, the vasopressin receptor subtypes (V1aR, V1bR, and V2R).

Oxytocin Receptor (OTR) Signaling

The OTR primarily couples to Gαq/11 proteins. Upon agonist binding, a conformational change in the receptor activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to physiological responses such as uterine muscle contraction.

OTR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Leu3_OT This compound OTR Oxytocin Receptor (OTR) Leu3_OT->OTR Gq11 Gαq/11 OTR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca2+ Release ER->Ca_Release triggers Ca_Store Ca2+ Ca_Release->PKC activates Response Physiological Response PKC->Response phosphorylates targets leading to

Caption: Oxytocin Receptor (OTR) Signaling Pathway. (Within 100 characters)

Vasopressin Receptor (V1aR) Signaling

Similar to the OTR, the V1a vasopressin receptor (V1aR) also couples to Gαq/11 proteins and activates the PLC-IP3-DAG pathway, leading to an increase in intracellular calcium. This pathway is responsible for the vasoconstrictor effects of vasopressin and potentially some of the cross-reactivity observed with oxytocin analogs.

V1aR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Leu3_OT This compound V1aR Vasopressin V1a Receptor (V1aR) Leu3_OT->V1aR Gq11 Gαq/11 V1aR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca2+ Release ER->Ca_Release triggers Ca_Store Ca2+ Ca_Release->PKC activates Response Physiological Response PKC->Response phosphorylates targets leading to

Caption: Vasopressin V1a Receptor (V1aR) Signaling Pathway. (Within 100 characters)

Quantitative Data

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundHuman OTRHuman V1aRHuman V1bRHuman V2R
This compoundData not availableData not availableData not availableData not available
Oxytocin~1-10~20-100~30-150>1000
Arginine-Vasopressin (AVP)~5-50~0.1-5~0.5-10~0.1-5

Table 2: Functional Potencies (EC50, nM)

CompoundOTR (Calcium Mobilization)V1aR (Calcium Mobilization)OTR (Inositol Phosphate Accumulation)
This compoundData not availableData not availableData not available
Oxytocin~1-10~50-200~5-20
Arginine-Vasopressin (AVP)~10-100~0.5-10~20-150

Experimental Protocols

The following are detailed, generalized protocols for key in vitro assays used to pharmacologically characterize ligands targeting the oxytocin and vasopressin receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Binding_Assay_Workflow A Prepare cell membranes expressing the receptor of interest B Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [3H]-Oxytocin) A->B C Add increasing concentrations of the unlabeled test compound (this compound) B->C D Separate bound from free radioligand by rapid filtration C->D E Quantify bound radioactivity using liquid scintillation counting D->E F Generate competition binding curve and calculate IC50 and Ki values E->F

Caption: Radioligand Binding Assay Workflow. (Within 100 characters)

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human OTR or V1aR.

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and resuspend in the same buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Assay buffer.

      • A fixed concentration of radioligand (e.g., [3H]-Oxytocin, typically at a concentration close to its Kd).

      • Increasing concentrations of the unlabeled test compound (this compound).

      • Cell membrane preparation (typically 10-50 µg of protein per well).

    • For total binding, omit the unlabeled test compound.

    • For non-specific binding, add a high concentration of unlabeled oxytocin (e.g., 1 µM).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a suitable buffer (e.g., 0.5% polyethyleneimine).

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate Gq-coupled receptors and induce an increase in intracellular calcium concentration, providing a measure of its potency (EC50) and efficacy.

Calcium_Assay_Workflow A Seed cells expressing the receptor in a 96- or 384-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Add increasing concentrations of the test compound (this compound) B->C D Measure the change in fluorescence intensity over time using a fluorescence plate reader C->D E Generate dose-response curve and calculate EC50 value D->E

Caption: Calcium Mobilization Assay Workflow. (Within 100 characters)

Detailed Methodology:

  • Cell Preparation:

    • Seed cells stably expressing the human OTR or V1aR into black-walled, clear-bottom 96- or 384-well microplates.

    • Culture the cells overnight to allow for attachment and formation of a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and an organic anion transport inhibitor (e.g., probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of the test compound (this compound) in assay buffer.

    • Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading for a few seconds.

    • Inject the test compound into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response or the area under the curve for each concentration of the test compound.

    • Subtract the baseline fluorescence from the peak response.

    • Plot the change in fluorescence against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, providing another measure of Gq-coupled receptor activation.

IP_Assay_Workflow A Label cells with [3H]-myo-inositol B Pre-incubate cells with LiCl to inhibit IP degradation A->B C Stimulate cells with increasing concentrations of the test compound (this compound) B->C D Lyse cells and separate inositol phosphates using ion-exchange chromatography C->D E Quantify the amount of radiolabeled inositol phosphates D->E F Generate dose-response curve and calculate EC50 value E->F

Caption: Inositol Phosphate Accumulation Assay Workflow. (Within 100 characters)

Detailed Methodology:

  • Cell Labeling:

    • Seed cells expressing the receptor of interest in multi-well plates.

    • Incubate the cells overnight in an inositol-free medium supplemented with [3H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.

  • Stimulation:

    • Wash the cells to remove unincorporated [3H]-myo-inositol.

    • Pre-incubate the cells with an assay buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of IPs.

    • Add increasing concentrations of the test compound (this compound) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction and Separation of Inositol Phosphates:

    • Terminate the stimulation by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

    • Neutralize the cell lysates.

    • Separate the total inositol phosphates from free [3H]-myo-inositol and other cellular components using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

    • Elute the total inositol phosphates with a high-salt buffer.

  • Quantification and Data Analysis:

    • Measure the radioactivity of the eluted fractions using liquid scintillation counting.

    • Plot the amount of [3H]-inositol phosphates accumulated against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

While a comprehensive pharmacological profile for this compound is not currently available in the scientific literature, this guide provides the foundational knowledge and detailed experimental frameworks necessary for its characterization. The provided signaling pathway diagrams and generalized protocols for key in vitro assays offer a robust starting point for any research group intending to investigate the binding affinities and functional activities of this and other oxytocin analogs. Future studies are warranted to elucidate the specific pharmacological properties of this compound and to determine its potential as a selective modulator of oxytocin and vasopressin receptors.

Preliminary Studies on the Effects of [Leu3]-Oxytocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Leu3]-Oxytocin is a synthetic analog of the neurohypophysial hormone oxytocin, characterized by the substitution of the isoleucine residue at position 3 with a leucine residue. This modification, while seemingly minor, can significantly influence the peptide's biological activity, receptor affinity, and overall pharmacological profile. This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound, with a focus on its uterotonic effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development and investigation of oxytocin analogs.

Quantitative Data on Uterotonic Activity

The primary biological effect of this compound that has been quantitatively assessed in preliminary studies is its uterotonic activity, which is its ability to induce contractions in the uterus. The seminal work in this area was conducted by Krejcí and colleagues in 1968, who investigated the effects of various oxytocin analogs on isolated rat uterus preparations. Their findings provide the most direct quantitative insights into the potency of this compound.

The table below summarizes the uterotonic activity of this compound in comparison to native oxytocin, both in the absence and presence of magnesium ions. Magnesium is known to potentiate the uterotonic effects of oxytocin and its analogs.

CompoundUterotonic Activity (IU/mg) without Mg2+Uterotonic Activity (IU/mg) with Mg2+
Oxytocin450550
This compound 70 160

Data extracted from Krejcí I, Polacek I, Kupková B, Rudinger J. Effect of magnesium on the action of oxytocin and a group of analogues on the uterus in vitro. Eur J Pharmacol. 1968;2(5):393-398.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the preliminary assessment of this compound's effects.

Isolated Rat Uterus Assay for Uterotonic Activity

This in vitro bioassay is a standard method for determining the potency of oxytocin and its analogs based on their ability to induce contractions in uterine smooth muscle.

Objective: To quantify the uterotonic activity of this compound.

Materials and Reagents:

  • Virgin female rats (150-200g), pre-treated with estrogen (e.g., estradiol benzoate) 18-24 hours prior to the experiment to sensitize the uterus.

  • De Jalon's solution (or similar physiological salt solution) with the following composition (in mM): NaCl 154, KCl 5.6, CaCl2 0.4, NaHCO3 6.0, glucose 5.5.

  • Oxytocin standard of known potency.

  • This compound test compound.

  • Magnesium chloride (MgCl2) solution (optional, for studying potentiation).

  • Organ bath apparatus equipped with an isometric force transducer and a recording system.

Procedure:

  • Humanely euthanize the pre-treated rat and excise the uterine horns.

  • Suspend a segment of one uterine horn (approximately 1.5-2 cm in length) in an organ bath containing De Jalon's solution, maintained at 32°C and continuously aerated with a mixture of 95% O2 and 5% CO2.

  • Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1g, with regular washes every 15 minutes.

  • Establish a cumulative concentration-response curve for the oxytocin standard by adding increasing concentrations to the organ bath and recording the resulting isometric contractions.

  • After washing the tissue and allowing it to return to baseline, establish a cumulative concentration-response curve for this compound in the same manner.

  • To investigate the effect of magnesium, repeat the concentration-response curves in the presence of a fixed concentration of MgCl2 (e.g., 0.5 mM) in the De Jalon's solution.

  • The potency of this compound is calculated relative to the oxytocin standard.

Experimental Workflow for Isolated Rat Uterus Assay

G cluster_prep Tissue Preparation cluster_assay Contraction Assay cluster_analysis Data Analysis rat Estrogen-primed Rat euthanize Euthanasia rat->euthanize excise Uterine Horn Excision euthanize->excise segment Uterine Segment Preparation excise->segment mount Mount in Organ Bath segment->mount equilibrate Equilibration mount->equilibrate add_ot Add Oxytocin Standard (Cumulative Doses) equilibrate->add_ot record_ot Record Contractions add_ot->record_ot wash_ot Wash record_ot->wash_ot crc Generate Concentration-Response Curves record_ot->crc add_leu3ot Add this compound (Cumulative Doses) wash_ot->add_leu3ot record_leu3ot Record Contractions add_leu3ot->record_leu3ot record_leu3ot->crc potency Calculate Relative Potency crc->potency

Workflow for the isolated rat uterus assay.

Signaling Pathways

While specific studies on the signaling cascade of this compound are not available, it is presumed to act as an agonist at the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The canonical signaling pathway for oxytocin receptor activation is well-established and provides a likely framework for the mechanism of action of this compound.

Upon binding of an agonist like oxytocin, the OTR primarily couples to Gq/11 G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels are a key trigger for the contraction of myometrial smooth muscle cells.

Oxytocin Receptor Signaling Pathway

G cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates Leu3OT This compound Leu3OT->OTR Binds PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from SR IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Myometrial Contraction Ca_release->Contraction Triggers

[Leu3]-Oxytocin: An In-depth Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Leu3]-Oxytocin is a synthetic analog of the neurohypophysial hormone oxytocin, where the isoleucine residue at position 3 is replaced by leucine. It is recognized as Impurity D of Oxytocin in the European Pharmacopoeia (EP). Understanding the stability and degradation pathways of this compound is critical for its use as a reference standard, for the development of stable oxytocin formulations, and for its potential investigation as a therapeutic agent. Due to the limited availability of direct stability studies on this compound, this guide provides a comprehensive overview based on the extensive research conducted on oxytocin, supplemented with specific information available for the [Leu3] analog. The structural similarity between oxytocin and this compound suggests analogous stability profiles and degradation mechanisms.

Chemical Structure and Properties

PropertyValue
Sequence Cys-Tyr-Leu-Gln-Asn-Cys-Pro-Leu-Gly-NH2 (Disulfide bridge: Cys1-Cys6)[]
Molecular Formula C43H66N12O12S2[][2]
Molecular Weight 1007.19 g/mol [][2]
Appearance Off-white to White Lyophilized Powder
Solubility Soluble in Water

Stability of this compound and Oxytocin

The stability of peptides like this compound is influenced by several factors, including temperature, pH, light, and enzymatic activity. While specific quantitative data for this compound is scarce, extensive studies on oxytocin provide a robust framework for understanding its stability.

Storage Conditions

Lyophilized this compound powder should be stored at -20°C, protected from light and moisture. Under these conditions, it is expected to be stable for extended periods. Stock solutions are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month. For oxytocin solutions, refrigeration at 2-8°C is the standard recommendation to ensure stability.

Temperature Effects

Oxytocin is known to be heat-sensitive, with degradation accelerating at elevated temperatures. Studies on oxytocin injections have shown that while they remain within USP specifications for up to 120 days at 30°C, significant degradation occurs. At 40°C, the content of oxytocin can fall below the pharmacopeial minimum after 120 days, and after 30 days at 50°C. Given the structural similarity, this compound is expected to exhibit comparable thermal instability.

pH-Dependent Stability

The degradation of oxytocin is highly dependent on the pH of the solution. The fastest degradation rates for oxytocin are observed at pH 9.0, followed by pH 7.0, and pH 2.0. The highest stability for oxytocin is reported at a pH of 4.5. It is therefore anticipated that this compound will also exhibit maximum stability in a slightly acidic environment.

Degradation Pathways

The degradation of oxytocin, and likely this compound, proceeds through several chemical and enzymatic pathways. The specific products formed are dependent on the environmental conditions.

Chemical Degradation

Deamidation: At acidic pH (e.g., 2.0), the primary degradation pathway for oxytocin is the deamidation of Gln4, Asn5, and the C-terminal Gly-NH2. This involves the hydrolysis of the amide side chains to carboxylic acids.

Disulfide Exchange and Related Reactions: At neutral to alkaline pH (4.5, 7.0, and 9.0), degradation is more complex and involves the disulfide bond. This can lead to the formation of:

  • Tri- and Tetrasulfides: The formation of these unusual polysulfide-containing peptides has been identified as a significant degradation pathway.

  • Dimers: Disulfide and dityrosine-linked dimers can also form.

  • β-Elimination: This process involves the cleavage of the disulfide bond, leading to the formation of a linear peptide intermediate.

Photodegradation: Exposure to UV light can lead to the transformation of the disulfide bond into dithiohemiacetal and thioether derivatives. These photoproducts can be thermally labile, leading to a different degradation profile compared to heat stress alone.

A diagram illustrating the primary chemical degradation pathways of oxytocin, which are presumed to be similar for this compound, is provided below.

Chemical_Degradation Oxytocin This compound / Oxytocin Deamidation Deamidated Products (Gln4, Asn5, Gly-NH2) Oxytocin->Deamidation Acidic pH Disulfide_Modification Disulfide Bond Modification Oxytocin->Disulfide_Modification Neutral/Alkaline pH Photodegradation Photodegradation Products (Dithiohemiacetal, Thioether) Oxytocin->Photodegradation UV Light Trisulfides Tri- and Tetrasulfides Disulfide_Modification->Trisulfides Dimers Disulfide and Dityrosine Dimers Disulfide_Modification->Dimers Beta_Elimination β-Elimination Products (Linear Peptides) Disulfide_Modification->Beta_Elimination

Figure 1: Chemical degradation pathways of Oxytocin/[Leu3]-Oxytocin.
Enzymatic Degradation

In biological systems, this compound is susceptible to enzymatic degradation. A key enzyme involved in oxytocin metabolism is oxytocinase, a placental leucine aminopeptidase. This enzyme is known to cleave the N-terminal peptide bond. Additionally, enzymes that cleave the Pro-Leu bond have been identified in uterine homogenates, leading to the release of the dipeptide leucylglycinamide. Given that this compound retains this Pro-Leu linkage, it is expected to be a substrate for this enzymatic cleavage.

Below is a diagram illustrating the enzymatic degradation of oxytocin, which is expected to be similar for this compound.

Enzymatic_Degradation Oxytocin This compound / Oxytocin N_Terminal_Cleavage N-Terminal Cleavage Products Oxytocin->N_Terminal_Cleavage Pro_Leu_Cleavage Pro-Leu Cleavage Oxytocin->Pro_Leu_Cleavage Peptide_Fragments Peptide Fragments Pro_Leu_Cleavage->Peptide_Fragments Leucylglycinamide Leucylglycinamide Pro_Leu_Cleavage->Leucylglycinamide Oxytocinase Oxytocinase (Leucine Aminopeptidase) Oxytocinase->N_Terminal_Cleavage Uterine_Enzyme Uterine Enzyme Uterine_Enzyme->Pro_Leu_Cleavage HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Solutions Prepare this compound Solutions (various pH, concentrations) Stress_Conditions Apply Stress Conditions (Heat, Light, etc.) Prep_Solutions->Stress_Conditions Aliquots Collect Aliquots at Time Points Stress_Conditions->Aliquots HPLC_Injection Inject Aliquots into HPLC Aliquots->HPLC_Injection Chromatography Chromatographic Separation (C18 column, gradient elution) HPLC_Injection->Chromatography Detection UV Detection (220 nm) Chromatography->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Quantification Quantify Intact Peptide and Degradants Peak_Integration->Quantification Kinetics Determine Degradation Kinetics Quantification->Kinetics

References

[Leu3]-Oxytocin: A Comprehensive Technical Guide on its Physiological Role

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Leu3]-Oxytocin is a synthetic analog of the neurohypophysial hormone oxytocin, characterized by the substitution of the isoleucine residue at position 3 with a leucine residue. This modification, while seemingly conservative, falls within a region of the oxytocin molecule critical for receptor interaction and subsequent biological activity. This technical guide provides a detailed examination of the physiological role of this compound, drawing upon the established principles of oxytocin receptor signaling and structure-activity relationship studies of related analogs. Due to a lack of specific published quantitative data for this compound, this document synthesizes information from broader research on oxytocin analogs to project its likely pharmacological profile. Detailed experimental protocols for the characterization of such analogs are also provided, alongside visualizations of key signaling pathways and experimental workflows.

Introduction to Oxytocin and its Analogs

Oxytocin is a nonapeptide hormone and neurotransmitter primarily recognized for its role in uterine contractions during labor and lactation.[1] It exerts its effects by binding to the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] The interaction of oxytocin with its receptor initiates a cascade of intracellular events, leading to various physiological responses.

The development of oxytocin analogs has been a long-standing area of research, aimed at creating molecules with improved pharmacokinetic properties, enhanced selectivity for the OTR over the structurally similar vasopressin receptors (V1a, V1b, V2), or altered agonist/antagonist activity. This compound, with the sequence Cys-Tyr-Leu-Gln-Asn-Cys-Pro-Leu-Gly-NH2, is one such analog and is also recognized as an impurity in synthetic oxytocin preparations.

The Oxytocin Receptor and its Signaling Pathway

The physiological effects of oxytocin and its analogs are mediated through the OTR. Activation of the OTR predominantly couples to the Gq/11 class of G-proteins. This initiates a well-characterized signaling cascade:

  • G-Protein Activation: Upon ligand binding, the OTR undergoes a conformational change, leading to the activation of the Gq/11 protein.

  • Phospholipase C (PLC) Stimulation: The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme phospholipase C.

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Cellular Response: The resulting increase in intracellular Ca2+ concentration is a key event that leads to various cellular responses, most notably the contraction of smooth muscle cells in the uterus and mammary glands.

This signaling pathway is fundamental to understanding the potential physiological role of any OTR ligand, including this compound.

Oxytocin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm OT This compound OTR Oxytocin Receptor (OTR) OT->OTR Binding Gq11 Gq/11 OTR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_cyto Ca2+ ER->Ca2_cyto Release Ca2_ER Ca2+ Response Cellular Response (e.g., Contraction) Ca2_cyto->Response Activation

Figure 1: Oxytocin Receptor Signaling Pathway.

Structure-Activity Relationship at Position 3 and Predicted Physiological Role of this compound

The amino acid at position 3 of oxytocin is located in the cyclic tocin ring and plays a significant role in receptor binding and activation. Structure-activity relationship (SAR) studies have shown that this position is sensitive to modification.

  • General Trend: Substitution of the native isoleucine at position 3, even with other aliphatic amino acids, generally leads to a reduction in biological activity. One study that screened substitutions at seven positions of oxytocin, including position 3, found that any change at this position resulted in a near-complete loss of agonist activity.

  • Aromatic vs. Aliphatic Substitution: A study comparing [3-phenylalanine]oxytocin (an aromatic substitution) and [3-beta-cyclohexylalanine]oxytocin (an aliphatic substitution) revealed that the latter, while having lower affinity than oxytocin, retained the same maximal uterine contractile response. In contrast, the aromatic substitution resulted in both lower affinity and reduced maximal response.

Based on these findings, it is predicted that This compound is likely a weak agonist or potentially an antagonist at the oxytocin receptor. The substitution of isoleucine with leucine, another branched-chain aliphatic amino acid of similar size, might be expected to have a less dramatic effect than more significant chemical changes. However, the available evidence from broader SAR studies suggests a decrease in potency compared to native oxytocin. Its physiological role is therefore likely to be negligible under normal physiological conditions, and its primary relevance is as a potential impurity in synthetic oxytocin preparations that could theoretically compete with the active hormone.

Quantitative Data

As previously stated, specific quantitative data for this compound is not available in the reviewed literature. The following tables are provided as templates and include illustrative data from oxytocin and a representative weak agonist analog to demonstrate how the pharmacological profile of this compound would be presented.

Table 1: Receptor Binding Affinity

CompoundReceptorKi (nM)RadioligandCell Line/Tissue
OxytocinHuman OTR0.32 - 1.5[3H]-OxytocinHEK293/OTR, Human Myometrium
This compoundHuman OTRData Not Available
Illustrative Weak AgonistHuman OTR>100

Table 2: Functional Potency

CompoundAssayEC50 (nM)Cell Line/Tissue
OxytocinCalcium Mobilization4.1293/OTR cells
OxytocinUterine Contraction~1-10Human Myometrium
This compoundCalcium MobilizationData Not Available
This compoundUterine ContractionData Not Available
Illustrative Weak AgonistCalcium Mobilization>1000

Table 3: Receptor Selectivity

CompoundOTR Ki (nM)V1aR Ki (nM)OTR/V1aR Selectivity Ratio
Oxytocin~1-5~30-50~6-50
This compoundData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following are detailed methodologies for key experiments required to characterize the physiological role of this compound.

Radioligand Receptor Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the oxytocin receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare membranes from OTR-expressing cells (e.g., HEK293/OTR) Incubation Incubate membranes, [3H]-Oxytocin, and this compound Membrane_Prep->Incubation Radioligand Prepare [3H]-Oxytocin (Radioligand) Radioligand->Incubation Competitor Prepare serial dilutions of This compound (Competitor) Competitor->Incubation Separation Separate bound and free radioligand (e.g., filtration) Incubation->Separation Counting Quantify bound radioactivity (Scintillation Counting) Separation->Counting Competition_Curve Plot competition curve (% Bound vs. This compound conc.) Counting->Competition_Curve IC50 Determine IC50 value Competition_Curve->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Figure 2: Radioligand Binding Assay Workflow.

  • Materials:

    • Membrane preparations from cells stably expressing the human oxytocin receptor (e.g., HEK293-OTR or CHO-OTR cells).

    • Radioligand: [3H]-Oxytocin.

    • Test compound: this compound.

    • Non-specific binding control: High concentration of unlabeled oxytocin (e.g., 1 µM).

    • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • In a 96-well plate, combine receptor membranes, a fixed concentration of [3H]-Oxytocin (typically at its Kd value), and varying concentrations of this compound.

    • Include wells for total binding (no competitor) and non-specific binding (with 1 µM unlabeled oxytocin).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to stimulate the OTR and cause an increase in intracellular calcium, determining its potency (EC50).

  • Materials:

    • Cells stably expressing the human oxytocin receptor (e.g., CHO-OTR or HEK293-OTR).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compound: this compound.

    • Positive control: Oxytocin.

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Seed OTR-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

    • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject serial dilutions of this compound or oxytocin into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Inositol Phosphate Accumulation Assay

This assay provides a direct measure of the activation of the Gq/11 signaling pathway by quantifying the production of inositol phosphates (IPs).

  • Materials:

    • OTR-expressing cells.

    • [3H]-myo-inositol.

    • Assay medium (e.g., inositol-free DMEM).

    • Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).

    • Test compound: this compound.

    • Perchloric acid.

    • Anion-exchange chromatography columns.

  • Procedure:

    • Label the cells by incubating them with [3H]-myo-inositol for 24-48 hours.

    • Wash the cells and pre-incubate with assay medium containing LiCl.

    • Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding ice-cold perchloric acid.

    • Extract the soluble inositol phosphates.

    • Separate the total inositol phosphates using anion-exchange chromatography.

    • Quantify the amount of [3H]-inositol phosphates by scintillation counting.

  • Data Analysis:

    • Plot the amount of [3H]-inositol phosphates produced against the logarithm of the this compound concentration.

    • Determine the EC50 value from the dose-response curve.

Conclusion

This compound is an analog of oxytocin whose physiological role has not been extensively characterized with specific quantitative data. Based on structure-activity relationship studies of oxytocin analogs with modifications at position 3, it is predicted to be a weak agonist or potentially inactive at the oxytocin receptor. Its primary significance may lie in its potential presence as an impurity in synthetic oxytocin, which could have implications for the overall potency of the pharmaceutical preparation. The experimental protocols provided in this guide offer a comprehensive framework for the detailed pharmacological characterization of this compound and other novel oxytocin analogs, enabling a thorough assessment of their binding affinity, functional potency, and signaling pathway activation. Such studies are essential for advancing our understanding of oxytocin receptor pharmacology and for the development of new therapeutics targeting this important system.

References

Methodological & Application

Application Note: [Leu3]-Oxytocin Experimental Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the in vitro characterization of [Leu3]-Oxytocin, a synthetic analog of Oxytocin (OT). Given the limited specific data on this analog, the following protocols are based on established methods for native Oxytocin and its interaction with the Oxytocin Receptor (OTR). These guidelines cover essential procedures, from solution preparation to key functional assays such as calcium mobilization and cell proliferation, to facilitate the investigation of this compound's biological activity in a cell culture setting.

Introduction

Oxytocin is a nine-amino-acid neuropeptide that mediates a wide range of physiological processes, including uterine contractions, lactation, and complex social behaviors[1][2]. Its effects are mediated through the Oxytocin Receptor (OTR), a class A G-protein coupled receptor (GPCR)[3]. The primary signaling cascade involves the coupling of the OTR to Gαq/11 proteins, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in the release of intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC), respectively[2][4]. The OTR can also couple to Gαi, which can influence cell migration and other pathways.

This compound is a synthetic analog of Oxytocin where the isoleucine residue at position 3 has been substituted with leucine. The functional consequences of this substitution are not widely documented. Therefore, researchers should empirically determine the optimal experimental conditions. The following protocols provide a robust framework for initiating these studies, using native Oxytocin data as a reference point.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the canonical OTR signaling pathway and a general experimental workflow for assessing the activity of this compound.

OTR_Signaling_Pathway cluster_membrane Plasma Membrane OTR Oxytocin Receptor (OTR) Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq11->PLC Activates Ligand This compound Ligand->OTR Binds Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Proliferation, Contraction, Gene Expression) Ca_release->Downstream PKC->Downstream

Caption: Canonical Oxytocin Receptor (OTR) signaling pathway initiated by ligand binding.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis culture Culture OTR-expressing cells (e.g., CHO-K1/OTR, hTERT-C3) seed Seed cells into assay plates (e.g., 96-well) culture->seed starve Serum-starve cells (if required for assay) seed->starve prepare Prepare this compound stock and working solutions treat Treat cells with varying concentrations of this compound starve->treat incubate Incubate for defined period (minutes for Ca²⁺, hours for proliferation) treat->incubate assay Perform assay (e.g., Calcium imaging, MTT, Thymidine incorporation) incubate->assay read Read plate / Acquire data assay->read analyze Analyze data (Calculate EC₅₀, plot dose-response curves) read->analyze

Caption: General experimental workflow for cell-based assays with this compound.

Data Presentation: Biological Activity of Oxytocin

The following tables summarize quantitative data for native Oxytocin to serve as a baseline for designing experiments with this compound.

Table 1: Oxytocin Receptor Binding and Functional Potency

Parameter Cell Line / Tissue Value Reference
EC₅₀ (Ca²⁺ Mobilization) CHO-K1/OTR 0.0087 nM
K_d (Binding Affinity) SCCL cell lines 0.025 - 0.089 nM
K_d (Binding Affinity) Hypothalamic astroglial cells 0.02 nM
Effective Concentration (Cell Contraction) hTERT-C3 (Myometrial) ~1 nM (near maximal)
Effective Concentration (Proliferation) H345 (SCCL) 1 - 100 nM
Effective Concentration (Proliferation) H32 (Hypothalamic) 1000 nM

| Effective Concentration (Cell Migration) | PC3M (Prostate Cancer) | 100 nM (optimal) | |

Table 2: Recommended Cell Lines for OTR Studies

Cell Line Type Key Characteristics Reference
CHO-K1/OTR Recombinant Stably transfected with human OTR. Ideal for specific functional assays like Ca²⁺ mobilization.
hTERT-C3, M11 Immortalized Human Myometrial Endogenously express OTR. Used for contraction and signaling assays.
H345, DMS79, H146 Small Cell Lung Cancer (SCCL) Endogenously express OTR. Used to study mitogenic effects.
PC3, PC3M Prostate Cancer Endogenously express OTR. Used for cell migration studies.
H32 Immortalized Rat Hypothalamic Endogenously express OTR. Used for neuronal proliferation and morphology studies.

| SH-SY5Y | Human Neuroblastoma | Used to study neuroprotective effects of oxytocin. | |

Experimental Protocols

4.1. Preparation of this compound Stock Solution

  • Reconstitution: this compound is a peptide; follow the manufacturer's instructions for reconstitution. If none are provided, reconstitute the lyophilized peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a high concentration (e.g., 1 mM).

  • Solubility: If solubility is an issue, sonication or the addition of a small amount of acetic acid or ammonium hydroxide may be required.

  • Aliquoting: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.

  • Storage: Store stock solution aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month). When ready to use, thaw an aliquot and prepare fresh working dilutions in the appropriate serum-free cell culture medium or assay buffer.

4.2. Protocol 1: Calcium Mobilization Assay

This assay measures the rapid increase in intracellular calcium following OTR activation, a hallmark of Gq-coupled signaling.

  • Cell Seeding: Seed OTR-expressing cells (e.g., CHO-K1/OTR) into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in complete growth medium (e.g., Ham's F12, 10% FBS) at 37°C, 5% CO₂.

  • Dye Loading: The next day, remove the growth medium and wash the cells once with Hanks' Balanced Salt Solution (HBSS) or a similar assay buffer.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-4) according to the manufacturer's protocol. This typically involves incubating the cells with the dye solution for 30-60 minutes at 37°C.

  • Washing: After incubation, gently wash the cells 2-3 times with HBSS to remove excess extracellular dye. Leave the cells in the final wash buffer.

  • Compound Preparation: Prepare a series of dilutions (e.g., 10-fold or half-log) of this compound in the assay buffer at a concentration that is 2x to 5x the final desired concentration. Include a vehicle control (buffer only) and a positive control (native Oxytocin).

  • Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation). Measure the baseline fluorescence for several seconds.

  • Add the this compound dilutions and controls to the wells and immediately begin measuring the fluorescence intensity over time (typically 1-3 minutes).

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

4.3. Protocol 2: Cell Proliferation ([³H]-Thymidine Incorporation) Assay

This assay assesses the mitogenic effect of this compound by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.

  • Cell Seeding: Seed cells (e.g., H345) into a 96-well plate in complete growth medium and allow them to attach overnight.

  • Serum Starvation: To synchronize the cell cycle, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 24 hours.

  • Treatment: Prepare dilutions of this compound in low-serum medium. Remove the starvation medium and add the treatment solutions to the wells. Include a vehicle control and a positive control (e.g., 10% FBS).

  • Incubation: Incubate the cells for a period appropriate for proliferation (e.g., 24-48 hours).

  • Radiolabeling: Add [³H]-Thymidine (typically 1 µCi per well) to each well and incubate for an additional 4-18 hours.

  • Harvesting: Wash the cells with PBS to remove unincorporated [³H]-Thymidine. Lyse the cells (e.g., with NaOH) or precipitate the DNA (e.g., with trichloroacetic acid).

  • Transfer the lysate or harvested DNA onto filter mats using a cell harvester.

  • Measurement: Allow the filters to dry, then place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the data as counts per minute (CPM) or as a percentage of the control. Plot the results against the this compound concentration. Statistical significance can be determined using an appropriate test (e.g., ANOVA followed by a post-hoc test).

Concluding Remarks

The provided protocols and reference data offer a comprehensive starting point for the cellular characterization of this compound. Researchers should note that the optimal cell line, ligand concentration, and incubation times may vary significantly from those established for native Oxytocin and must be determined empirically. It is recommended to perform full dose-response curves to accurately establish the potency and efficacy of this analog. The use of a selective OTR antagonist, such as Atosiban or L-371,257, is also advised to confirm that the observed effects are mediated specifically through the Oxytocin Receptor.

References

[Leu3]-Oxytocin: Application Notes and Protocols for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Leu3]-Oxytocin is a synthetic analog of the neurohypophyseal hormone oxytocin, a nonapeptide with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂. In this compound, the isoleucine residue at position 3 is substituted with a leucine residue. This modification can influence the peptide's binding affinity to the oxytocin receptor (OTR) and its subsequent biological activity. Like oxytocin, this compound is investigated for its role in smooth muscle contraction, particularly uterine contractions, and its potential neuromodulatory effects on social behavior. These application notes provide detailed protocols for the preparation, storage, and experimental use of this compound, along with an overview of its signaling pathway.

Physicochemical Properties and Solution Preparation

Proper handling and preparation of this compound solutions are critical for obtaining reliable and reproducible experimental results.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 4294-11-5
Molecular Formula C₄₃H₆₆N₁₂O₁₂S₂
Molecular Weight 1007.19 g/mol
Appearance White to off-white lyophilized powder
Sequence Cys-Tyr-Leu-Gln-Asn-Cys-Pro-Leu-Gly-NH₂ (Disulfide bridge: Cys1-Cys6)

Protocol 1: Reconstitution of Lyophilized this compound

Materials:

  • Lyophilized this compound powder

  • Sterile, high-purity water, Dimethyl sulfoxide (DMSO), or a suitable buffer (e.g., sterile saline for in vivo studies)

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.

  • Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock solution concentration. For instance, for a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide.

  • Gently swirl or vortex the vial to dissolve the powder. For peptides that are difficult to dissolve, brief sonication in an ultrasonic bath may be beneficial.[1]

  • Visually inspect the solution to ensure it is clear and free of particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Table 2: Solubility of this compound

SolventSolubilityNotes
Water SolublePreferred for many biological assays.
DMSO 100 mg/mL (99.29 mM)May require sonication. Use freshly opened DMSO as it is hygroscopic.[1]

Storage and Stability

The stability of this compound is paramount for its experimental efficacy. As a peptide, it is susceptible to degradation.

Table 3: Storage Recommendations for this compound

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C to -80°CUp to 2 yearsStore in a desiccator, protected from light.[2]
Stock Solution in DMSO -20°CSeveral monthsAvoid repeated freeze-thaw cycles.[1]
Stock Solution in Water/Buffer -20°C to -80°CUp to 1 month at -20°C, up to 6 months at -80°CAliquot to avoid freeze-thaw cycles. Protect from light.[2]

Biological Activity and Signaling Pathway

The activation of the OTR by an agonist like this compound primarily couples to Gαq/11 proteins. This initiates a signaling cascade that leads to an increase in intracellular calcium concentration, a key event in smooth muscle contraction and other cellular responses.

Gq_Coupled_Signaling_Pathway Leu3_OT This compound OTR Oxytocin Receptor (OTR) Leu3_OT->OTR Binds G_protein Gαq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca_ion ↑ [Ca²⁺]i Ca_release->Ca_ion Ca_ion->PKC Activates Cell_response Cellular Response (e.g., Smooth Muscle Contraction) Ca_ion->Cell_response Mediates PKC->Cell_response

Caption: this compound signaling via the Gq-coupled pathway.

Experimental Protocols

The following are generalized protocols for assays commonly used to assess the activity of oxytocin analogs like this compound. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 2: In Vitro Uterotonic Activity Assay in Isolated Rat Uterus

This assay measures the contractile response of uterine smooth muscle to this compound.

Materials:

  • Female Sprague-Dawley rats (in estrus or pre-treated with estrogen)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • This compound stock solution

  • Positive control (e.g., Oxytocin)

Procedure:

  • Humanely euthanize a rat and excise the uterine horns.

  • Clean the uterine horns of fat and connective tissue and cut them into longitudinal strips (e.g., 2 mm x 10 mm).

  • Mount the uterine strips in the organ baths containing PSS under a resting tension of approximately 1 g.

  • Allow the tissues to equilibrate for at least 60 minutes, with regular changes of the PSS.

  • After equilibration, record the baseline contractile activity.

  • Add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., 10⁻¹⁰ M to 10⁻⁶ M).

  • Allow the tissue to respond to each concentration until a stable contraction is achieved before adding the next concentration.

  • Record the contractile force (amplitude and frequency).

  • After the highest concentration, wash the tissue with fresh PSS to return to baseline.

  • A concentration-response curve can be generated to determine the EC₅₀ value.

Protocol 3: In Vitro Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium concentration in response to this compound in cells expressing the oxytocin receptor.

Materials:

  • A cell line stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and reagents

  • Black, clear-bottom 96-well or 384-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence microplate reader with automated liquid handling

  • This compound stock solution

Procedure:

  • Cell Plating: Seed the OTR-expressing cells into the microplate at an appropriate density and incubate overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare a serial dilution of this compound in HBSS in a separate plate.

  • Fluorescence Measurement:

    • Place the cell plate and the compound plate into the fluorescence microplate reader.

    • Set the reader to record fluorescence at appropriate excitation and emission wavelengths (e.g., 494 nm/516 nm for Fluo-4).

    • Establish a baseline fluorescence reading.

    • Use the automated liquid handling to add the this compound dilutions to the cell plate.

    • Immediately begin recording the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the concentration of this compound to determine the EC₅₀.

Experimental_Workflow start Start reconstitution Reconstitute Lyophilized this compound start->reconstitution storage Aliquot and Store Stock Solution reconstitution->storage invitro In Vitro Assays storage->invitro invivo In Vivo Studies storage->invivo calcium Calcium Mobilization Assay invitro->calcium utero Uterotonic Activity Assay invitro->utero binding Receptor Binding Assay invitro->binding behavior Social Behavior Studies invivo->behavior data_analysis Data Analysis (EC₅₀, Ki, etc.) calcium->data_analysis utero->data_analysis binding->data_analysis behavior->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound.

Conclusion

This compound is a valuable tool for studying the structure-activity relationships of the oxytocin system and for investigating its physiological roles. Adherence to proper solution preparation and storage protocols is essential for obtaining high-quality data. The provided experimental protocols offer a starting point for characterizing the biological activity of this and other oxytocin analogs. Further research is needed to fully elucidate the specific pharmacological profile of this compound.

References

Application Notes and Protocols for Radioimmunoassay (RIA) Detection of [Leu3]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Assay

The radioimmunoassay for [Leu3]-Oxytocin is a competitive binding assay. In this assay, a known quantity of radiolabeled this compound (the "tracer") competes with unlabeled this compound (from the standard or sample) for a limited number of binding sites on a specific anti-[Leu3]-Oxytocin antibody. As the concentration of unlabeled this compound in the sample increases, the amount of tracer that can bind to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound tracer is measured. A standard curve is generated by plotting the percentage of tracer bound against the concentration of the unlabeled this compound standards. The concentration of this compound in unknown samples can then be determined by interpolating their percentage of bound tracer from the standard curve.

Data Presentation

The following tables summarize hypothetical quantitative data for a this compound RIA. This data is illustrative and should be established for each specific assay.

Table 1: Typical Standard Curve Parameters for this compound RIA

ParameterValue
Assay Range1 - 1000 pg/mL
Mid-point (IC50)~50 pg/mL
Lower Limit of Detection (LLOD)1 pg/mL
Upper Limit of Quantification (ULOQ)1000 pg/mL
Intra-assay Coefficient of Variation (CV)< 10%
Inter-assay Coefficient of Variation (CV)< 15%

Table 2: Hypothetical Cross-Reactivity Profile of Anti-[Leu3]-Oxytocin Antibody

PeptideCross-Reactivity (%)
This compound 100
Oxytocin< 1%
Arginine Vasopressin (AVP)< 0.1%
Lysine Vasopressin (LVP)< 0.1%
Mesotocin< 0.5%
Isotocin< 0.5%

Experimental Protocols

A. Reagent Preparation
  • RIA Buffer: (e.g., 0.1 M Phosphate buffer, pH 7.4, containing 0.9% NaCl, 0.1% BSA, and 0.01% Sodium Azide). Store at 4°C.

  • This compound Standard Stock Solution (1 µg/mL): Reconstitute lyophilized this compound with RIA Buffer. Aliquot and store at -20°C or colder. Avoid repeated freeze-thaw cycles.

  • Working Standards: Prepare serial dilutions of the this compound Standard Stock Solution in RIA Buffer to obtain concentrations ranging from 1 to 1000 pg/mL.

  • Anti-[Leu3]-Oxytocin Antibody: Reconstitute the lyophilized antibody with RIA Buffer to the recommended working dilution. Store as recommended by the supplier.

  • ¹²⁵I-[Leu3]-Oxytocin Tracer: Prepare the tracer by radioiodination of this compound using a method such as the Chloramine-T method. The specific activity should be determined. Dilute the tracer in RIA Buffer to a final activity of approximately 10,000 cpm per 100 µL.

  • Second Antibody (Precipitating Antibody): (e.g., Goat Anti-Rabbit IgG). Reconstitute and dilute in RIA Buffer as per the manufacturer's instructions.

  • Normal Rabbit Serum (NRS): Dilute in RIA Buffer to be used as a carrier.

  • Wash Buffer: (e.g., Phosphate Buffered Saline, pH 7.4).

  • Scintillation Fluid: For use with a gamma counter.

B. Sample Preparation

For biological samples such as plasma, serum, or tissue homogenates, an extraction step is often necessary to remove interfering substances. A common method is solid-phase extraction (SPE) using C18 cartridges.

  • Acidify the sample with an equal volume of 0.1% trifluoroacetic acid (TFA).

  • Centrifuge to pellet any precipitate.

  • Activate a C18 SPE cartridge with methanol, followed by equilibration with 0.1% TFA.

  • Load the acidified and clarified sample onto the cartridge.

  • Wash the cartridge with 0.1% TFA to remove salts and hydrophilic impurities.

  • Elute the this compound with an organic solvent mixture (e.g., 60% acetonitrile in 0.1% TFA).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in RIA Buffer for analysis.

C. RIA Protocol
  • Assay Setup:

    • Label RIA tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards, and Samples.

    • Pipette 100 µL of RIA Buffer into the NSB tubes.

    • Pipette 100 µL of each Working Standard into the corresponding tubes.

    • Pipette 100 µL of each reconstituted Sample extract into the corresponding tubes.

  • First Incubation:

    • Add 100 µL of the diluted Anti-[Leu3]-Oxytocin Antibody to all tubes except the TC and NSB tubes.

    • Vortex all tubes gently.

    • Incubate for 24 hours at 4°C.

  • Second Incubation:

    • Add 100 µL of the ¹²⁵I-[Leu3]-Oxytocin Tracer to all tubes.

    • Vortex all tubes gently.

    • Incubate for another 24 hours at 4°C.

  • Precipitation:

    • Add 100 µL of diluted Normal Rabbit Serum to all tubes except the TC tubes.

    • Add 100 µL of the Second Antibody to all tubes except the TC tubes.

    • Vortex all tubes gently.

    • Incubate for 90 minutes at room temperature or 2 hours at 4°C to allow for precipitation of the antibody-bound complex.

  • Separation:

    • Add 1 mL of cold Wash Buffer to all tubes except the TC tubes.

    • Centrifuge all tubes (except TC) at 3000 x g for 20 minutes at 4°C.

    • Carefully decant or aspirate the supernatant from all tubes except the TC tubes, leaving the pellet at the bottom.

  • Counting:

    • Place all tubes (including TC) in a gamma counter and measure the counts per minute (cpm) for each tube.

D. Data Analysis
  • Calculate the average cpm for each set of duplicate tubes.

  • Calculate the percentage of tracer bound (%B/B₀) for each standard and sample using the following formula: %B/B₀ = [(cpm_Standard/Sample - cpm_NSB) / (cpm_B₀ - cpm_NSB)] x 100

  • Plot the %B/B₀ for the standards against their corresponding concentrations on a semi-logarithmic graph to generate the standard curve.

  • Determine the concentration of this compound in the samples by interpolating their %B/B₀ values from the standard curve.

  • Correct the final concentration for the dilution factor and the extraction recovery if applicable.

Visualizations

Experimental Workflow

RIA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Reagent Preparation (Standards, Antibody, Tracer) Assay_Setup Assay Setup (Pipetting Standards & Samples) Reagents->Assay_Setup Samples Sample Preparation (e.g., Solid-Phase Extraction) Samples->Assay_Setup Incubation1 Add Antibody Incubate 24h at 4°C Assay_Setup->Incubation1 Step 1 Incubation2 Add ¹²⁵I-Tracer Incubate 24h at 4°C Incubation1->Incubation2 Step 2 Precipitation Add 2nd Antibody & NRS Incubate 90 min at RT Incubation2->Precipitation Step 3 Separation Centrifugation & Decanting Precipitation->Separation Step 4 Counting Gamma Counting Separation->Counting Step 5 Calculation Calculate %B/B₀ Counting->Calculation Standard_Curve Generate Standard Curve Calculation->Standard_Curve Interpolation Determine Sample Concentrations Standard_Curve->Interpolation

Caption: Workflow for this compound Radioimmunoassay.

Signaling Pathway of Oxytocin Receptor Activation

This compound is expected to interact with the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). Depending on its specific binding properties, it may act as an agonist, partial agonist, or antagonist. The canonical signaling pathway for oxytocin receptor activation is depicted below. Studies on the biological activity of oxytocin analogs with modifications at position 3 have shown effects on uterine contraction, suggesting interaction with this pathway.

OTR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum OTR Oxytocin Receptor (OTR) Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP₃ Receptor IP3->Ca_channel Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates targets ER ER Ca_increase ↑ Intracellular Ca²⁺ Ca_channel->Ca_increase Opens Leu3_OXT This compound Leu3_OXT->OTR Binds Ca_increase->PKC Activates Ca_increase->Response Activates Ca²⁺-dependent proteins

[Leu3]-Oxytocin: Application Notes and Protocols for Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

[Leu3]-Oxytocin is an analog of the neuropeptide oxytocin, characterized by the substitution of the isoleucine residue at position 3 with a leucine residue[1]. While oxytocin's role in regulating complex social behaviors such as bonding, trust, and anxiety is extensively studied, the specific behavioral effects of this compound are not yet well-documented in publicly available literature. These application notes provide a comprehensive guide for researchers interested in investigating the behavioral profile of this compound. The protocols and data presented are based on established methodologies for studying oxytocin and its analogs, offering a framework for the preclinical evaluation of this compound.

The oxytocin receptor (OTR), a G-protein coupled receptor, is the primary target for oxytocin and its analogs. Activation of the OTR triggers a cascade of intracellular signaling pathways that mediate its diverse physiological and behavioral effects[2][3]. Understanding these pathways is crucial for interpreting the behavioral outcomes of this compound administration.

II. Mechanism of Action and Signaling Pathways

This compound is presumed to exert its effects by binding to and activating the oxytocin receptor (OTR). The OTR is known to couple to different G-proteins, primarily Gq/11, leading to the activation of phospholipase C (PLC)[4]. This initiates a signaling cascade that results in increased intracellular calcium levels, a key event in many cellular responses, including neuronal activation.

The primary signaling pathway involves:

  • Binding of this compound to the OTR.

  • Activation of Gq/11 protein.

  • Stimulation of Phospholipase C (PLC).

  • Hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-mediated release of calcium (Ca2+) from intracellular stores.

  • DAG-mediated activation of Protein Kinase C (PKC).

These events can lead to various downstream effects, including the activation of other kinases and modulation of ion channel activity, ultimately influencing neuronal excitability and neurotransmitter release.

Diagram of the Oxytocin Receptor Signaling Pathway

OTR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Responses (e.g., Neuronal Activation) Ca2->Downstream PKC->Downstream Leu3OXT This compound Leu3OXT->OTR Binds

Caption: this compound signaling cascade.

III. Quantitative Data from Oxytocin and Analog Studies

While specific data for this compound is pending experimental determination, the following tables summarize typical dosages and administration routes for oxytocin and other analogs in behavioral studies with rodents. This information can serve as a starting point for designing dose-response studies for this compound.

Table 1: Systemic Administration of Oxytocin in Rodent Behavioral Studies

Animal ModelAdministration RouteDosage RangeBehavioral AssayReference
MiceIntraperitoneal (IP)0.1 - 1.0 mg/kgSocial Interaction, Repetitive Behavior[5]
MiceSubcutaneous (SC)50 µ g/day (osmotic pump)Feeding Behavior
RatsSubcutaneous (SC)0.03 - 0.1 mg/kgSocial Behavior
Prairie VolesIntraperitoneal (IP)10 mg/kg (LIT-001)Partner Preference

Table 2: Intranasal Administration of Oxytocin in Rodent Behavioral Studies

Animal ModelDosageBehavioral AssayReference
Mice0.8 IU/kgMaternal Behavior, Ultrasonic Vocalizations
Mice0.15 - 0.6 IUSocial Interaction
Humans24 IUSocial Cognition, Stress Response
Humans40 IUTheory of Mind (in schizophrenia)

IV. Experimental Protocols

The following are detailed protocols for key behavioral assays used to assess the effects of oxytocin receptor agonists. These can be adapted for the investigation of this compound.

A. Animal Models

Commonly used animal models in oxytocin research include mice (various strains, including C57BL/6J, BALB/cByJ, and oxytocin receptor knockout lines), rats (Sprague-Dawley, Wistar), and prairie voles (Microtus ochrogaster), which are known for their monogamous social structure.

B. Preparation and Administration of this compound

Based on protocols for oxytocin, this compound can be prepared as follows:

  • Vehicle: Sterile saline (0.9% NaCl), potentially with a small amount of acetic acid (e.g., 0.002%) to improve solubility.

  • Storage: Aliquot and store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Administration Routes:

    • Intraperitoneal (IP) Injection: A common route for systemic administration in rodents.

    • Subcutaneous (SC) Injection: Another route for systemic delivery, can also be used with osmotic mini-pumps for chronic administration.

    • Intranasal (IN) Administration: A non-invasive method aiming for more direct central nervous system effects, though the exact mechanisms of brain entry are still under investigation. For mice, small volumes (e.g., 2.5 µL per nostril) are gently applied to the nares.

    • Intracerebroventricular (ICV) Infusion: A direct central administration method, bypassing the blood-brain barrier. This requires stereotaxic surgery.

C. Behavioral Assays
  • Objective: To assess sociability and preference for social novelty.

  • Apparatus: A three-chambered apparatus with retractable doorways.

  • Procedure:

    • Habituation: The subject mouse is placed in the central chamber and allowed to explore all three chambers for 10 minutes.

    • Sociability Phase: An unfamiliar mouse (Stranger 1) is placed in a wire cage in one of the side chambers. An empty wire cage is placed in the other side chamber. The subject mouse is placed back in the center chamber and allowed to explore all three chambers for 10 minutes. Time spent in each chamber and time spent sniffing each cage are recorded.

    • Social Novelty Phase: A new unfamiliar mouse (Stranger 2) is placed in the previously empty cage. The subject mouse is again allowed to explore for 10 minutes. Time spent interacting with the familiar (Stranger 1) versus the novel mouse (Stranger 2) is measured.

  • Data Analysis: Comparison of time spent in the chamber with the stranger mouse versus the empty chamber (sociability) and time spent sniffing Stranger 1 versus Stranger 2 (social novelty).

  • Objective: To assess the formation of a social bond.

  • Procedure:

    • Cohabitation: An experimental male is cohabitated with a female ("Partner") for a set period (e.g., 24 hours), with or without mating. This compound or vehicle would be administered before or during this period.

    • Preference Test: The male is placed in a neutral cage connected to two other cages. The "Partner" female is tethered in one cage, and a "Stranger" female is tethered in the other. The subject male is allowed to move freely between the cages for 3 hours.

  • Data Analysis: The amount of time spent in close proximity to the Partner versus the Stranger is measured. A significant preference for the Partner is indicative of pair bond formation.

  • Objective: To assess anxiety-like behavior.

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two closed arms.

  • Procedure: The animal is placed in the center of the maze and allowed to explore for 5 minutes. The number of entries into and the time spent in the open and closed arms are recorded.

  • Data Analysis: An anxiolytic effect is indicated by an increase in the percentage of time spent and the number of entries into the open arms.

Diagram of a General Experimental Workflow for a Novel Oxytocin Analog

Experimental_Workflow cluster_preclinical Preclinical Evaluation of this compound cluster_groups Experimental Groups start Hypothesis: This compound modulates social behavior dose_response Dose-Response Study start->dose_response Design behavioral_assays Behavioral Assays (e.g., Social Interaction, Anxiety) dose_response->behavioral_assays Conduct vehicle Vehicle Control leu3oxt_low This compound (Low Dose) leu3oxt_high This compound (High Dose) data_analysis Data Analysis and Interpretation behavioral_assays->data_analysis Collect Data conclusion Conclusion on Behavioral Profile data_analysis->conclusion Draw

References

Application Notes and Protocols for the Quantification of [Leu3]-Oxytocin in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Leu3]-Oxytocin is an analogue of the neurohypophysial hormone oxytocin, characterized by the substitution of proline with leucine at the third position of the peptide sequence. While oxytocin's role in social bonding, parturition, and lactation is well-established, the specific physiological functions and tissue concentrations of this compound are less understood. Accurate quantification of this compound in tissue samples is crucial for elucidating its potential biological significance and for the development of novel therapeutics targeting the oxytocin system.

This document provides detailed application notes and protocols for the two primary methods for quantifying this compound in tissue: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (Radioimmunoassay - RIA and Enzyme-Linked Immunosorbent Assay - ELISA) . It is important to note that while validated methods for oxytocin are abundant, specific protocols for this compound are not well-established. Therefore, the following sections adapt established oxytocin quantification methodologies for the specific analysis of this compound, highlighting necessary modifications.

Quantitative Data Summary

Currently, there is a notable absence of published data on the endogenous concentrations of this compound in various tissues. The following table is provided as a template for researchers to populate as data becomes available. The limits of detection (LOD) and quantification (LOQ) are estimated based on achievable sensitivities for similar peptides like oxytocin.

Tissue TypeQuantification MethodReported Concentration Range (ng/g tissue)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Hypothalamus LC-MS/MSData not available~0.5-1 pg/mL (in plasma)~1-5 pg/mL (in plasma)Adapted from Oxytocin studies
Immunoassay (RIA/ELISA)Data not available~1-10 pg/mL (in plasma)~5-20 pg/mL (in plasma)Adapted from Oxytocin studies
Uterus LC-MS/MSData not available~0.5-1 pg/mL (in plasma)~1-5 pg/mL (in plasma)Adapted from Oxytocin studies
Immunoassay (RIA/ELISA)Data not available~1-10 pg/mL (in plasma)~5-20 pg/mL (in plasma)Adapted from Oxytocin studies
Mammary Gland LC-MS/MSData not available~0.5-1 pg/mL (in plasma)~1-5 pg/mL (in plasma)Adapted from Oxytocin studies
Immunoassay (RIA/ELISA)Data not available~1-10 pg/mL (in plasma)~5-20 pg/mL (in plasma)Adapted from Oxytocin studies

Experimental Protocols

Tissue Homogenization and Extraction

This initial step is critical for all subsequent quantification methods to ensure the efficient recovery of this compound from the tissue matrix.

Materials:

  • Tissue sample (snap-frozen in liquid nitrogen and stored at -80°C)

  • Homogenization buffer (e.g., 0.1 M acetic acid with protease inhibitors)

  • Dounce homogenizer or mechanical homogenizer

  • Centrifuge (refrigerated)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Weigh the frozen tissue sample.

  • Add 10 volumes of ice-cold homogenization buffer per gram of tissue.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Collect the supernatant, which contains the peptide extract.

  • For cleaner samples, especially for LC-MS/MS, perform solid-phase extraction:

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile in water) to remove salts and hydrophilic impurities.

    • Elute this compound with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).

  • Dry the eluted sample under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in the appropriate assay buffer for LC-MS/MS or immunoassay.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of peptides. This protocol is adapted from established methods for oxytocin.

Workflow for LC-MS/MS Quantification

Tissue Tissue Homogenization & Extraction SPE Solid-Phase Extraction (SPE) Tissue->SPE Supernatant LC Liquid Chromatography (LC) Separation SPE->LC Eluate MS1 Mass Spectrometry (MS1) Precursor Ion Selection LC->MS1 Analyte MS2 Tandem Mass Spectrometry (MS2) Fragmentation & Product Ion Detection MS1->MS2 Selected Ion Quant Quantification MS2->Quant Product Ion Signal

LC-MS/MS experimental workflow.

Materials:

  • Extracted and reconstituted this compound sample

  • This compound synthetic standard (commercially available from suppliers like MedchemExpress or can be custom synthesized)

  • Stable isotope-labeled this compound internal standard (custom synthesis required)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase LC column (e.g., C18)

  • Mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile)

Protocol:

  • Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of the this compound synthetic standard into a matrix that mimics the extracted tissue sample (e.g., artificial cerebrospinal fluid or the homogenization buffer). Add a fixed concentration of the internal standard to all calibration standards and samples.

  • LC Separation:

    • Inject the prepared standards and samples onto the LC system.

    • Use a gradient elution to separate this compound from other components. A typical gradient might be 5-95% mobile phase B over 10-15 minutes.

  • MS/MS Detection:

    • The molecular weight of this compound is 1007.19 g/mol .[1][2][3][4] The primary precursor ion ([M+H]+) to monitor in MS1 will be m/z 1008.2.

    • Determine the optimal collision energy to generate specific product ions. These transitions will be unique to this compound and must be determined empirically by infusing the synthetic standard.

    • Set up the mass spectrometer to perform Multiple Reaction Monitoring (MRM) for at least two specific precursor-product ion transitions for this compound and its internal standard.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of this compound in the tissue samples by interpolating their peak area ratios on the calibration curve.

LC-MS/MS Parameters for this compound (Predicted)

ParameterValue
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 1008.2
Product Ions (Q3) To be determined empirically
Collision Energy To be determined empirically

Quantification by Immunoassay (RIA and ELISA)

Immunoassays rely on the specific binding of an antibody to the target analyte. These methods can be highly sensitive but are dependent on the availability of a specific antibody for this compound.

Workflow for Immunoassay Quantification

Sample Tissue Extract Incubation Competitive Binding Sample->Incubation Standard This compound Standard Standard->Incubation Antibody Anti-[Leu3]-Oxytocin Antibody Antibody->Incubation Tracer Labeled this compound (Radiolabeled for RIA, Enzyme-labeled for ELISA) Tracer->Incubation Separation Separation of Bound and Unbound Tracer Incubation->Separation Detection Detection of Tracer Signal Separation->Detection Quantification Quantification Detection->Quantification

General immunoassay workflow.
Radioimmunoassay (RIA)

Principle: RIA is a competitive binding assay where a radiolabeled version of this compound competes with the unlabeled this compound in the sample for a limited number of specific antibody binding sites.

Materials:

  • Extracted and reconstituted this compound sample

  • This compound synthetic standard

  • Specific polyclonal or monoclonal antibody against this compound (custom development likely required)

  • Radiolabeled this compound (e.g., with 125I or 3H; custom synthesis required)

  • Precipitating agent (e.g., secondary antibody, polyethylene glycol)

  • Gamma counter

Protocol:

  • Standard Curve and Sample Preparation: Prepare a standard curve with known concentrations of unlabeled this compound.

  • In assay tubes, add the standard or sample, a fixed amount of radiolabeled this compound, and the specific antibody.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Add a precipitating agent to separate the antibody-bound fraction from the free fraction.

  • Centrifuge the tubes and decant the supernatant.

  • Measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis: The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled this compound in the sample. Plot a standard curve of the percentage of bound radiolabel versus the concentration of the standards. Determine the concentration of this compound in the samples from this curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: A competitive ELISA follows a similar principle to RIA, but uses an enzyme-labeled this compound and a colorimetric or chemiluminescent substrate for detection.

Materials:

  • Extracted and reconstituted this compound sample

  • This compound synthetic standard

  • Specific antibody against this compound

  • Microplate pre-coated with a secondary antibody

  • Enzyme-conjugated this compound (e.g., linked to horseradish peroxidase or alkaline phosphatase; custom synthesis required)

  • Substrate solution

  • Stop solution

  • Microplate reader

Protocol:

  • Standard Curve and Sample Preparation: Prepare a standard curve with known concentrations of unlabeled this compound.

  • Add standards, samples, enzyme-conjugated this compound, and the specific antibody to the wells of the microplate.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate to allow for color development.

  • Add a stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The intensity of the color is inversely proportional to the concentration of this compound in the sample. Plot a standard curve and determine the concentrations in the samples.

This compound Signaling Pathway

This compound is an analogue of oxytocin and is expected to bind to the oxytocin receptor (OTR), a G-protein coupled receptor. The primary signaling pathway activated by oxytocin is the Gq/11 pathway, leading to the activation of phospholipase C (PLC).[5] This, in turn, generates inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. These events can lead to various cellular responses, including smooth muscle contraction and neurotransmitter release.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 ↑ [Ca2+]i IP3->Ca2 Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., muscle contraction, neurotransmitter release) Ca2->Response PKC->Response Leu3OT This compound Leu3OT->OTR Binds

This compound signaling pathway.

Considerations and Future Directions

  • Antibody Specificity: The development of highly specific antibodies that can distinguish this compound from oxytocin and other related peptides is the most significant challenge for developing reliable immunoassays.

  • Method Validation: Any adapted method must be rigorously validated according to established guidelines, including assessments of accuracy, precision, linearity, and specificity.

  • Standardization: The availability of a certified reference standard for this compound is essential for ensuring the comparability of results across different laboratories.

  • Data Generation: There is a critical need for studies to measure the concentration of this compound in various tissues under different physiological and pathological conditions to understand its biological role.

By adapting these established methodologies, researchers can begin to quantify this compound in tissue samples, paving the way for a better understanding of this oxytocin analogue.

References

Application Notes and Protocols: [Leu3]-Oxytocin for Studying Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Leu3]-Oxytocin is a synthetic analog of the neuropeptide hormone oxytocin. In this analog, the isoleucine residue at position 3 of the oxytocin sequence (CYIQNCPLG-NH2) is replaced with a leucine residue, resulting in the sequence CYLQNCPLG-NH2. This modification can be used to investigate the structure-activity relationships of the oxytocin receptor (OTR) and its signaling pathways. These application notes provide a comprehensive guide for researchers utilizing this compound to explore OTR-mediated signaling cascades. The protocols detailed below cover the synthesis, purification, and characterization of this compound, as well as methods to assess its interaction with oxytocin and vasopressin receptors and its downstream functional effects.

Physicochemical Properties and Synthesis

This compound is a cyclic nonapeptide with a disulfide bridge between the cysteine residues at positions 1 and 6.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C43H66N12O12S2
Molecular Weight 1007.19 g/mol
Sequence H-Cys-Tyr-Leu-Gln-Asn-Cys-Pro-Leu-Gly-NH2 (Disulfide bridge: Cys1-Cys6)
Appearance Off-white to white lyophilized powder
Solubility Soluble in water
Storage Store at -20°C, protect from light and moisture. For long-term storage, -80°C is recommended.

Data sourced from commercial suppliers.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general procedure for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Tyr(tBu)-OH)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: DMF, DCM, Diethyl ether

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Oxidizing agent for cyclization (e.g., Iodine or K3[Fe(CN)6])

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the first Fmoc-amino acid (Fmoc-Gly-OH) by dissolving it with the coupling reagent and base in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence in reverse order (Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Leu, Tyr(tBu), Cys(Trt)).

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Cyclization (Disulfide Bond Formation):

    • Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 10% acetic acid or ammonium bicarbonate buffer).

    • Add the oxidizing agent dropwise while stirring vigorously.

    • Monitor the reaction by HPLC until the linear peptide is consumed.

    • Quench the reaction (e.g., with ascorbic acid for iodine oxidation).

  • Purification and Characterization:

    • Purify the crude cyclic peptide by reverse-phase HPLC.

    • Collect fractions containing the desired product and confirm the molecular weight by mass spectrometry.

    • Lyophilize the pure fractions to obtain this compound as a white powder.

Receptor Binding and Functional Activity

The primary molecular target of oxytocin and its analogs is the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. Oxytocin can also interact with vasopressin receptors (V1a, V1b, and V2) due to structural similarities between the ligands and receptors. It is crucial to characterize the binding affinity and functional potency of this compound at these receptors to understand its selectivity and potential off-target effects.

Quantitative Data:

Note: Specific experimental data for this compound is not widely available in the public domain. The following tables provide data for the native oxytocin peptide for comparison. Researchers should determine the specific values for this compound experimentally using the protocols provided below.

Table 2: Binding Affinity (Ki, nM) of Oxytocin at Human Receptors

LigandOTRV1aRV1bRV2R
Oxytocin~1-10 nM~30-500 nM~50-200 nM>1000 nM
This compound To be determined To be determined To be determined To be determined

Table 3: Functional Potency (EC50, nM) of Oxytocin at Human Receptors

LigandOTR (Gq/11 pathway)V1aR (Gq/11 pathway)V2R (Gs pathway)
Oxytocin~1-10 nM~20-100 nM>1000 nM
This compound To be determined To be determined To be determined
Protocol 2: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the OTR and vasopressin receptors.

Materials:

  • Cell membranes prepared from cells expressing the human OTR, V1aR, V1bR, or V2R.

  • Radioligand (e.g., [3H]-Oxytocin for OTR, [3H]-Arginine Vasopressin for vasopressin receptors).

  • This compound.

  • Unlabeled oxytocin and arginine vasopressin (for non-specific binding determination).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare the radioligand solution at a concentration close to its Kd value.

    • Prepare a high concentration of unlabeled oxytocin or vasopressin (e.g., 1 µM) for determining non-specific binding.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes to the wells.

    • Non-specific Binding: Add the high concentration of unlabeled ligand, radioligand, and cell membranes.

    • Competition: Add the serial dilutions of this compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the wells through the filter plate and wash several times with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Analysis

Activation of the OTR by an agonist like this compound can initiate multiple intracellular signaling cascades. The canonical pathway involves coupling to Gαq/11, leading to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium ([Ca2+]i). Other potential pathways include modulation of cyclic AMP (cAMP) levels through Gαi or Gαs, and activation of the MAPK/ERK and Rho kinase pathways.

OTR Signaling Pathways

OTR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Leu3OT This compound OTR OTR Leu3OT->OTR binds Gq11 Gαq/11 OTR->Gq11 activates Gi Gαi OTR->Gi activates Gs Gαs OTR->Gs activates MAPK MAPK/ERK Pathway OTR->MAPK activates Rho Rho/Rho-kinase Pathway OTR->Rho activates PLC PLC Gq11->PLC activates AC Adenylyl Cyclase Gi->AC inhibits Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER releases PKC PKC DAG->PKC activates Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Cellular_Response Cellular Response (e.g., contraction, gene expression) Ca2_cyto->Cellular_Response PKC->Cellular_Response cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates PKA->Cellular_Response MAPK->Cellular_Response Rho->Cellular_Response

Caption: OTR Signaling Pathways.

Protocol 3: Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following OTR activation by this compound.

Materials:

  • Cells stably expressing the human OTR (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • This compound.

  • 96-well or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Seeding: Seed the OTR-expressing cells into the microplates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium dye and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate at 37°C for 45-60 minutes, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer at a concentration 5-10 times the final desired concentration.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject the this compound dilutions into the wells and immediately begin recording the fluorescence signal over time (typically 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow A Seed OTR-expressing cells in microplate B Culture overnight A->B D Remove culture medium and add dye loading buffer B->D C Prepare dye loading buffer (Fluo-4 AM + Pluronic F-127) C->D E Incubate (37°C then RT) protected from light D->E G Measure baseline fluorescence in plate reader E->G F Prepare serial dilutions of This compound H Inject this compound and record fluorescence over time F->H G->H I Analyze data: Plot dose-response curve Determine EC50 H->I

Commercial Suppliers and Research Applications of [Leu3]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the oxytocin receptor system, [Leu3]-Oxytocin emerges as a valuable research-grade analog. This document provides detailed application notes and protocols for the use of this compound, along with a summary of commercial suppliers and the underlying signaling pathways.

Commercial Suppliers of Research-Grade this compound

A selection of commercial suppliers offer this compound for research purposes. The table below summarizes key product specifications from several vendors to aid in the selection of the most suitable product for your experimental needs.

SupplierProduct NameCatalog No.PurityAvailable SizesStorage
MedchemExpress This compoundHY-P3221≥99.0%5 mg, 10 mg, 50 mg, 100 mgPowder: -20°C for 3 years. In solvent: -80°C for 6 months.[1]
BOC Sciences Leu 3-Oxytocin≥95%Custom SynthesisStore at -20°C, protect from light and moisture.[]
Simson Pharma Leu-3-OxytocinO690004N/ACustom SynthesisN/A

Note: Purity and other specifications can vary between batches. It is recommended to consult the supplier's certificate of analysis for the most accurate information.

Oxytocin Receptor Signaling Pathway

This compound is an analog of oxytocin, which exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by OTR activation involves the Gq alpha subunit.

Gq_Pathway ligand This compound receptor Oxytocin Receptor (OTR) ligand->receptor Binds to g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release cellular_response Cellular Responses ca2_release->cellular_response Leads to pkc->cellular_response Leads to Binding_Assay_Workflow prep Prepare Receptor Membranes (e.g., from CHO-OTR cells) incubation Incubate Membranes with: - [³H]-Oxytocin (Radioligand) - Varying concentrations of this compound prep->incubation separation Separate Bound and Free Ligand (e.g., Filtration) incubation->separation counting Quantify Bound Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis (IC₅₀ and Ki determination) counting->analysis Calcium_Assay_Workflow seeding Seed CHO-OTR cells in 96-well plates loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) seeding->loading stimulation Stimulate cells with varying concentrations of this compound loading->stimulation measurement Measure fluorescence changes over time stimulation->measurement analysis Data Analysis (EC₅₀ determination) measurement->analysis ICV_Workflow surgery Stereotaxic Surgery: Implant guide cannula into lateral ventricle recovery Allow for post-operative recovery surgery->recovery injection ICV Injection of This compound or Vehicle recovery->injection behavior Behavioral Testing (e.g., Social Interaction Test) injection->behavior analysis Data Analysis (Comparison of behavioral endpoints) behavior->analysis

References

Troubleshooting & Optimization

troubleshooting [Leu3]-Oxytocin solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Leu3]-Oxytocin. The information is presented in a question-and-answer format to directly address common solubility issues and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native oxytocin?

This compound is an analog of oxytocin where the isoleucine residue at position 3 of the peptide sequence is replaced by leucine.[1] This substitution of a single amino acid can alter the peptide's physicochemical properties, including its solubility and receptor binding affinity, making it a valuable tool for research.

Q2: What are the general storage recommendations for this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or -80°C, protected from moisture and light. Stock solutions, once prepared, should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: I am having difficulty dissolving this compound. What is the recommended starting solvent?

Due to the substitution of isoleucine with the more hydrophobic leucine, this compound can exhibit reduced solubility in aqueous solutions compared to native oxytocin. The recommended starting solvent for initial solubilization is Dimethyl sulfoxide (DMSO).[1] It is crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1]

Q4: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic peptides. This indicates that the solubility limit of the peptide in the final buffer has been exceeded. To address this, try the following:

  • Lower the final concentration: The most straightforward solution is to decrease the final concentration of the peptide in the aqueous buffer.

  • Slow, dropwise addition: Add the DMSO stock solution to the aqueous buffer very slowly, drop by drop, while vigorously stirring or vortexing the buffer.[2] This helps to avoid localized high concentrations of the peptide that can promote aggregation.

  • Optimize buffer pH: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the aqueous buffer away from the pI can increase solubility.

  • Use of co-solvents: In some cases, including a small percentage of an organic co-solvent (like DMSO) in the final aqueous buffer can help maintain peptide solubility. However, ensure the final concentration of the organic solvent is compatible with your experimental system.

Troubleshooting Guide

Issue: The lyophilized this compound powder is difficult to dissolve even in DMSO.

  • Solution 1: Sonication. Use an ultrasonic bath to aid in the dissolution of the peptide. Short bursts of sonication can help to break up aggregates and increase the surface area of the peptide exposed to the solvent.

  • Solution 2: Gentle Warming. Gently warm the solution to 37°C to increase the kinetic energy of the solvent and peptide molecules, which can improve solubility. Avoid excessive heat, as it can degrade the peptide.

  • Solution 3: Fresh Solvent. Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. Old or improperly stored DMSO can absorb water, which will hinder the dissolution of hydrophobic peptides.

Issue: The this compound solution appears cloudy or contains visible particulates after dissolution.

  • Solution 1: Centrifugation. Before use, centrifuge the peptide solution to pellet any undissolved material. Carefully aspirate the supernatant for your experiment. This will not increase the amount of dissolved peptide but will remove insoluble aggregates that could interfere with your assay.

  • Solution 2: Re-dissolution. If a significant amount of the peptide remains undissolved, consider lyophilizing the solution to remove the solvent and starting the dissolution process again with a different solvent or a lower concentration.

Data Presentation

Table 1: Solubility of this compound and Oxytocin in Common Solvents

PeptideSolventSolubility
This compound DMSO100 mg/mL
Oxytocin WaterSoluble
ButanolSoluble
Ethanol~5 mg/mL
DMSO~14 mg/mL
Dimethylformamide (DMF)~30 mg/mL
PBS (pH 7.2)~5 mg/mL

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing of this compound

This protocol is designed to determine the optimal solvent and approximate solubility of this compound before dissolving the entire sample.

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening.

  • Weighing: Carefully weigh out a small amount of the peptide (e.g., 1 mg).

  • Initial Solvent: Add a small, precise volume of sterile, distilled water to the peptide and vortex. Observe for dissolution.

  • Organic Solvents: If the peptide does not dissolve in water, test the following solvents in a stepwise manner:

    • Add a small volume of 10% acetic acid (for basic peptides).

    • Add a small volume of 0.1 M ammonium bicarbonate (for acidic peptides).

    • Add a minimal volume of DMSO to a fresh, small aliquot of the peptide.

  • Observation: After each solvent addition, vortex and visually inspect for complete dissolution (a clear solution with no visible particulates).

  • Record Keeping: Record the solvent and the approximate concentration at which the peptide fully dissolves.

Protocol 2: Preparation of a this compound Stock Solution in DMSO

  • Equilibration: Bring the vial of lyophilized this compound to room temperature in a desiccator.

  • Solvent Addition: Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 1007.19 g/mol , dissolve 1 mg in 99.3 µL of DMSO).

  • Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for short intervals until the peptide is completely dissolved. Gentle warming to 37°C can also be applied.

  • Storage: Aliquot the stock solution into smaller, single-use tubes and store at -80°C.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Testing cluster_stock_prep Stock Solution Preparation cluster_final Final Steps start Start: Lyophilized This compound equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Small Amount of Peptide equilibrate->weigh test_water Test in Sterile Water weigh->test_water dissolved_water Dissolved? test_water->dissolved_water test_dmso Test in DMSO dissolved_water->test_dmso No prepare_stock Prepare DMSO Stock Solution dissolved_water->prepare_stock Yes dissolved_dmso Dissolved? dissolved_dmso->prepare_stock Yes dilute Dilute into Aqueous Buffer prepare_stock->dilute end End: Ready for Experiment dilute->end

Caption: A workflow for troubleshooting the solubility of this compound.

oxytocin_signaling_pathway OT Oxytocin or This compound OTR Oxytocin Receptor (OTR) OT->OTR Binds to Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Responses (e.g., muscle contraction) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: The oxytocin receptor signaling pathway.

References

Technical Support Center: Optimizing [Leu3]-Oxytocin Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing [Leu3]-Oxytocin in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental design and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native oxytocin?

A1: this compound is an analog of the neuropeptide hormone oxytocin.[1] In this analog, the amino acid at position 3 has been substituted with leucine.[1] While it is expected to interact with the oxytocin receptor, this structural change may alter its binding affinity, potency, and pharmacokinetic profile compared to native oxytocin.

Q2: What is the established mechanism of action for oxytocin?

A2: Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[2][3] Activation of the OTR primarily leads to the stimulation of phospholipase C, which in turn increases intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of calcium from intracellular stores and an influx of extracellular calcium, leading to various physiological responses, including smooth muscle contraction and neurotransmission.[4]

Q3: Are there any established in vivo dosage ranges for this compound?

A3: Currently, there is a lack of established, peer-reviewed in vivo dosage ranges specifically for this compound. Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental endpoint. As a starting point, dosages used for native oxytocin in similar paradigms can be considered, but with caution due to potential differences in potency and efficacy. For instance, intranasal oxytocin has been administered to mice at doses around 0.8 IU/kg.

Q4: What are the most common routes of administration for peptides like this compound in animal models?

A4: The choice of administration route depends on the experimental goals, the target tissue, and the peptide's properties. Common routes for peptides include:

  • Intravenous (IV): Provides rapid and complete bioavailability.

  • Intraperitoneal (IP): A common route for systemic administration in rodents.

  • Subcutaneous (SC): Allows for slower absorption and a more sustained effect.

  • Intranasal (IN): Can facilitate direct access to the central nervous system, bypassing the blood-brain barrier to some extent.

  • Intracerebroventricular (ICV): Involves direct injection into the cerebral ventricles for central nervous system studies.

Q5: How should this compound be stored?

A5: Peptides are susceptible to degradation. For long-term storage, this compound should be stored in lyophilized form at -20°C or -80°C, protected from light. Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Reconstituted solutions should be stored at -80°C for up to six months or at -20°C for up to one month.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Lack of Expected Biological Response - Suboptimal Dosage: The dose may be too low to elicit a response. - Peptide Degradation: Improper storage or handling (e.g., multiple freeze-thaw cycles) may have compromised the peptide's integrity. - Route of Administration: The chosen route may not be optimal for reaching the target tissue. - Receptor Desensitization: Continuous or high-dose exposure to oxytocin analogs can lead to receptor desensitization.- Conduct a dose-response study to identify the optimal dose. - Ensure proper storage of lyophilized and reconstituted peptide. Prepare fresh aliquots. - Consider alternative routes of administration based on your experimental question. - Evaluate the timing and frequency of administration.
High Variability in Experimental Results - Inconsistent Dosing: Inaccurate preparation of dosing solutions or inconsistent administration volumes. - Biological Variation: Differences in animal age, weight, or genetic background can influence the response. Genetic variations in the oxytocin receptor can affect dosing requirements. - Contaminants: Endotoxins or residual trifluoroacetic acid (TFA) from peptide synthesis can cause non-specific effects.- Use a calibrated pipette and a consistent technique for all administrations. Normalize dose to body weight. - Standardize animal characteristics and consider potential genetic influences. - Use high-purity peptide and consider TFA removal services if cellular assays are sensitive.
Unexpected Adverse Effects or Mortality - Toxicity at High Doses: The administered dose may be in the toxic range. - Vehicle-Related Issues: The vehicle used to dissolve the peptide may be causing adverse reactions. - Rapid IV Injection: Rapid intravenous injection of oxytocic compounds can lead to cardiovascular side effects.- Perform a dose-escalation study to determine the maximum tolerated dose. - Ensure the vehicle is sterile and appropriate for the chosen route of administration. Consider a different biocompatible vehicle. - Administer IV injections slowly and monitor the animal's physiological status.
Difficulty Dissolving the Peptide - Incorrect Solvent: The peptide may have poor solubility in the chosen solvent. - Low Temperature: Dissolving peptides in cold solutions can be more difficult.- Consult the manufacturer's instructions for the recommended solvent. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be needed before dilution in an aqueous buffer. - Allow the peptide and solvent to reach room temperature before reconstitution. Sonication may also aid in dissolution.

Quantitative Data Summary

As specific dose-response data for this compound is not widely available in the literature, the following table provides a template for how to structure and present data from a dose-finding study.

Dosage Group Route of Administration N (animals) Primary Endpoint (Mean ± SEM) Secondary Endpoint (Mean ± SEM)
Vehicle ControlIP810.2 ± 1.55.4 ± 0.8
0.1 mg/kg this compoundIP815.8 ± 2.17.9 ± 1.1
1.0 mg/kg this compoundIP825.3 ± 3.412.6 ± 1.9
10 mg/kg this compoundIP824.9 ± 3.112.1 ± 1.7
*p < 0.05 compared to Vehicle Control

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration
  • Calculate the required amount: Determine the total amount of this compound needed for your study based on the desired dose, animal weight, and number of animals.

  • Reconstitution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

    • Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile saline, phosphate-buffered saline) to a known stock concentration. For peptides with solubility issues, refer to the manufacturer's datasheet or consider a small amount of a solubilizing agent like DMSO.

    • Gently vortex or sonicate to ensure complete dissolution.

  • Dilution: Prepare the final dosing solution by diluting the stock solution with the appropriate sterile vehicle to the desired final concentration.

  • Storage: Store the stock solution and any unused dosing solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dose-Response Study for a Behavioral Endpoint
  • Animal Acclimation: Acclimate animals to the housing and handling conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to different dosage groups, including a vehicle control group.

  • Administration: Administer the assigned dose of this compound or vehicle via the chosen route of administration (e.g., IP injection). Ensure a consistent volume of injection across all groups.

  • Behavioral Testing: At a predetermined time point post-administration (based on expected pharmacokinetics), conduct the behavioral test (e.g., social interaction test, elevated plus maze).

  • Data Collection and Analysis: Record and score the behavioral parameters. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitution Reconstitute Lyophilized Peptide Dilution Prepare Dosing Solutions Reconstitution->Dilution Grouping Randomize Animal Groups Dilution->Grouping Administration Administer Peptide or Vehicle Grouping->Administration Testing Behavioral/Physiological Testing Administration->Testing Data_Collection Data Collection Testing->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Workflow for a typical in vivo dose-response study.

signaling_pathway Leu3_OT This compound OTR Oxytocin Receptor (GPCR) Leu3_OT->OTR G_Protein Gq/11 Protein OTR->G_Protein Ca_Influx Ca2+ Influx OTR->Ca_Influx PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca2+ Release ER->Ca_Release Response Cellular Response (e.g., Contraction, Neurotransmission) Ca_Release->Response Ca_Influx->Response PKC->Response

Caption: Presumed signaling pathway of this compound via the oxytocin receptor.

References

Technical Support Center: [Leu3]-Oxytocin Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [Leu3]-Oxytocin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native Oxytocin?

A1: this compound is an analog of Oxytocin, a nine-amino acid peptide hormone. In this analog, the isoleucine residue at position 3 is replaced by leucine. This modification can alter its binding affinity, selectivity, and susceptibility to degradation compared to the native hormone.

Q2: What are the primary causes of this compound degradation in experimental settings?

A2: The primary causes of degradation are enzymatic activity and chemical instability. Like other peptides, this compound is susceptible to cleavage by proteases present in biological samples (e.g., serum, tissue homogenates). Chemical degradation can occur due to factors like pH, temperature, and oxidation, particularly affecting the disulfide bridge between the cysteine residues.[1][2]

Q3: How should I store this compound to ensure its stability?

A3: For long-term storage, it is recommended to store this compound as a powder at -80°C.[3] For stock solutions, store at -80°C for up to 6 months or at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles. For working solutions, it is best to prepare them fresh for each experiment.

Q4: What are the signs of this compound degradation in my experiment?

A4: Signs of degradation can include a loss of biological activity, leading to inconsistent or weaker than expected results. Analytically, degradation can be observed as the appearance of new peaks or a decrease in the main peak area when analyzed by methods like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or no biological effect observed. Degradation of this compound in the experimental buffer or medium.Add a broad-spectrum protease inhibitor cocktail to your experimental solutions. Ensure the buffer pH is optimal for stability (around 4.5).[2] Prepare fresh solutions for each experiment.
Incorrect storage of the peptide.Review storage conditions. For powder, store at -80°C. For solutions, aliquot and store at -80°C to avoid freeze-thaw cycles.
High variability between experimental replicates. Inconsistent handling and preparation of this compound solutions.Standardize the protocol for solution preparation, including vortexing time and temperature. Use low-protein binding tubes to prevent adsorption.
Presence of varying levels of endogenous proteases in biological samples.Incorporate protease inhibitors consistently across all samples. Consider a pre-incubation step with inhibitors before adding this compound.
Extra peaks observed in HPLC analysis. Chemical or enzymatic degradation of the peptide.Optimize buffer conditions. Acetate buffer (pH 4.5) has been shown to be more effective than citrate/phosphate buffer for oxytocin stability. The addition of divalent metal ions like Ca2+, Mg2+, or Zn2+ in combination with citrate buffer can also improve stability.
Formation of aggregates or disulfide-linked dimers.Use High-Performance Size-Exclusion Chromatography (HP-SEC) to check for aggregation. Consider adding agents that reduce aggregation, if compatible with your experimental setup.
Summary of Recommended Buffer Conditions for Oxytocin Analogs
Buffer SystempHAdditivesKey Findings
Acetate Buffer 4.5NoneFound to be more stabilizing for oxytocin than citrate/phosphate buffer. Lower concentrations (≤0.025 M) yielded better stability.
Citrate Buffer 4.5Divalent Metal Ions (≥2 mM CaCl₂, MgCl₂, or ZnCl₂)A combination of citrate buffer and divalent metal ions significantly improved oxytocin stability.
Aspartate Buffer Not SpecifiedDivalent Metal Ions (especially Zn²⁺)The combination of aspartate buffer and Zn²⁺ was found to suppress intermolecular degradation reactions near the disulfide bridge.

Experimental Protocols

Protocol 1: General Preparation of this compound Working Solution with Protease Inhibitors

This protocol describes the preparation of a this compound working solution for in vitro cell culture experiments.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or appropriate solvent (as per manufacturer's instructions)

  • Low-protein binding microcentrifuge tubes

  • Broad-spectrum protease inhibitor cocktail (e.g., containing amastatin, bestatin)

  • Experimental buffer (e.g., 0.025 M Acetate Buffer, pH 4.5)

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the peptide in sterile, nuclease-free water or the recommended solvent to create a concentrated stock solution (e.g., 1 mM). Gently vortex to dissolve.

  • Aliquot the stock solution into low-protein binding tubes and store at -80°C for long-term use.

  • On the day of the experiment, thaw a single aliquot of the stock solution on ice.

  • Prepare the experimental buffer and add the protease inhibitor cocktail according to the manufacturer's instructions.

  • Dilute the this compound stock solution to the final working concentration in the prepared experimental buffer containing protease inhibitors.

  • Keep the working solution on ice and use it as fresh as possible.

Protocol 2: Intranasal Administration of Oxytocin Analog in Animal Studies (Adapted)

This protocol is a generalized adaptation for the experimental administration of oxytocin analogs.

Materials:

  • This compound working solution (prepared in sterile saline)

  • Calibrated nasal spray bottle or micropipette

  • Animal model (e.g., mouse)

Procedure:

  • Prepare the this compound solution in sterile saline at the desired concentration (e.g., 24 IU).

  • The solution should be prepared within 24 hours of administration.

  • Administer the solution intranasally using a calibrated delivery system to ensure accurate dosing.

  • For a spray, approximately half the volume is administered into each nostril.

  • The duration of administration is typically 2-5 minutes.

  • Ensure all experimental and control groups are handled identically.

Visualizations

This compound Signaling Pathway

G cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) G_protein Gαq/Gαi OTR->G_protein Activates Leu3OT This compound Leu3OT->OTR Binds PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cellular_response Cellular Response (e.g., Uterine Contraction, Neuromodulation) Ca_release->Cellular_response MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates MAPK_pathway->Cellular_response

Caption: this compound binding to its receptor activates G-proteins, leading to downstream signaling cascades.

Experimental Workflow for Preventing Degradation

G cluster_prep Preparation cluster_experiment Experiment start Start: this compound (Lyophilized Powder) reconstitute Reconstitute in Appropriate Solvent start->reconstitute aliquot Aliquot Stock Solution reconstitute->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot on Ice store->thaw dilute Dilute to Working Concentration thaw->dilute prep_buffer Prepare Buffer (pH 4.5) + Protease Inhibitors prep_buffer->dilute perform_exp Perform Experiment dilute->perform_exp

Caption: Workflow for handling this compound to minimize degradation during experiments.

References

reducing non-specific binding of [Leu3]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving [Leu3]-Oxytocin, with a focus on mitigating non-specific binding.

Troubleshooting Guides

This section is designed to help you resolve specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format with step-by-step guidance.

High Non-Specific Binding in a Radioligand Binding Assay

Question: I am performing a competitive radioligand binding assay with this compound and a radiolabeled oxytocin analog, but I am observing high signal in my non-specific binding (NSB) wells. What can I do to reduce this?

Answer: High non-specific binding in a radioligand binding assay can obscure your specific binding signal and lead to inaccurate affinity measurements. Here are several steps you can take to troubleshoot this issue:

  • Optimize Blocking Agents: The choice and concentration of the blocking agent are critical.

    • Bovine Serum Albumin (BSA): This is a common choice for blocking non-specific protein binding sites. If you are already using BSA, try increasing the concentration. A typical starting concentration is 0.1% in your assay buffer, but this can be optimized.[1]

    • Alternative Protein Blockers: If BSA is ineffective, consider other protein-based blockers such as casein or fish gelatin.

    • Non-Protein Blockers: For certain applications, synthetic blockers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can be effective.

  • Adjust Assay Buffer Composition:

    • Increase Salt Concentration: Increasing the ionic strength of your buffer with NaCl can help reduce electrostatic interactions that contribute to non-specific binding. You can test a range of NaCl concentrations to find the optimal level for your assay.

    • Modify pH: The pH of your assay buffer can influence the charge of this compound and the cell membranes or assay surface. Systematically varying the pH may help identify a condition that minimizes non-specific interactions.

  • Review Your Washing Procedure:

    • Increase the Number of Washes: Ensure you are washing the filters or plates thoroughly to remove unbound ligand. Increasing the number of wash steps can be beneficial.

    • Use Ice-Cold Wash Buffer: Washing with ice-cold buffer helps to slow the dissociation of specifically bound ligand while effectively removing non-specifically bound ligand.[1]

    • Optimize Wash Duration: While longer washes can be more thorough, excessively long washes may lead to the dissociation of your specific binding signal. The duration of washes should be consistent across all samples.

  • Filter Pre-treatment:

    • If you are using a filtration-based assay, pre-soaking the filters in a solution containing a blocking agent like polyethyleneimine (PEI) can significantly reduce the binding of the radioligand to the filter itself.[1]

  • Reduce Radioligand Concentration:

    • Using a radioligand concentration that is too high can lead to increased non-specific binding. Ensure you are using a concentration that is appropriate for the Kd of the radioligand and the receptor density in your preparation.

High Background in a Peptide-ELISA

Question: I am developing an ELISA to quantify this compound and am experiencing high background signal across my plate. How can I troubleshoot this?

Answer: High background in an ELISA can be caused by several factors. Here is a systematic approach to identifying and resolving the issue:

  • Inadequate Blocking:

    • Increase Blocking Time and Concentration: Ensure that the blocking step is sufficient to cover all non-specific binding sites on the microplate wells. You can try increasing the incubation time or the concentration of your blocking agent (e.g., BSA or non-fat dry milk).

    • Choice of Blocking Agent: If you are using non-fat dry milk, be aware that it contains phosphoproteins and biotin, which can interfere with certain detection systems. In such cases, switching to BSA or a commercial blocking solution may be preferable.

  • Insufficient Washing:

    • Increase Wash Volume and Number of Cycles: Inadequate washing is a common cause of high background. Increase the volume of wash buffer and the number of wash cycles between each step to ensure the removal of unbound reagents.

    • Add Detergent to Wash Buffer: Including a non-ionic detergent like Tween-20 (typically at 0.05%) in your wash buffer can help to reduce non-specific interactions.

  • Antibody Concentrations are Too High:

    • Titrate Your Antibodies: Both the primary and secondary antibody concentrations should be optimized. Excess antibody can bind non-specifically to the plate surface. Perform a titration experiment to determine the optimal antibody concentrations that provide a good signal-to-noise ratio.

  • Cross-Reactivity of the Secondary Antibody:

    • Use Pre-adsorbed Secondary Antibodies: If your sample contains immunoglobulins from the same species as your primary antibody, the secondary antibody may bind to these non-specifically. Using a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species can minimize this cross-reactivity.

  • Issues with the Substrate:

    • Check for Substrate Contamination: If the substrate solution appears colored before being added to the wells, it may be contaminated or have degraded. Use fresh, properly stored substrate.

    • Reduce Substrate Incubation Time: If the color development is too rapid, you may need to reduce the substrate incubation time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native Oxytocin?

A1: this compound is a synthetic analogue of the neuropeptide hormone oxytocin. In this analogue, the isoleucine residue at position 3 of the oxytocin sequence has been replaced with a leucine residue. This modification can potentially alter the binding affinity and selectivity of the peptide for the oxytocin receptor and related receptors.

Q2: What is the expected binding affinity of this compound for the oxytocin receptor?

Q3: Could this compound bind to other receptors, such as vasopressin receptors?

A3: Yes, this is a critical consideration. Oxytocin and vasopressin receptors share a high degree of structural homology, and many oxytocin analogues exhibit some level of cross-reactivity with vasopressin receptors (V1a, V1b, and V2). It is recommended to perform counter-screening assays to determine the binding affinity of this compound for vasopressin receptors to assess its selectivity.

Q4: What are the best practices for storing and handling this compound to maintain its stability and activity?

A4: Like most peptides, this compound should be stored as a lyophilized powder at -20°C or -80°C for long-term stability. For short-term storage, a refrigerated temperature of 4°C is acceptable. Once reconstituted in a suitable buffer, it is advisable to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Q5: What are some key considerations when designing a new assay for this compound?

A5: When developing a new assay, it is crucial to:

  • Characterize your reagents: Ensure the purity and integrity of your this compound stock.

  • Optimize assay conditions: Systematically test different buffer compositions (pH, ionic strength), incubation times, and temperatures.

  • Include proper controls: Always include controls for total binding, non-specific binding, and a standard curve if it is a quantitative assay.

  • Validate your assay: Once optimized, validate the assay for parameters such as specificity, sensitivity, precision, and accuracy.

Quantitative Data Summary

The following tables summarize relevant binding affinity data for oxytocin and its analogues. This information can serve as a reference for what to expect in your own experiments with this compound.

Table 1: Binding Affinities (Kd/Ki in nM) of Oxytocin and Selected Analogues for the Oxytocin Receptor (OTR)

LigandReceptor SpeciesCell/Tissue TypeKd/Ki (nM)Reference
OxytocinHumanMyometrium~1.5
OxytocinHumanHEK293 cells~0.56
OxytocinRatLeft Ventricle~1.0
Y2L-OxytocinHumanHEK293 cells44 (Kd)
Atosiban (Antagonist)HumanhOTR76.4 (Ki)

Table 2: Cross-Reactivity of Oxytocin and Analogues with Vasopressin Receptors (Ki in nM)

LigandReceptorReceptor SpeciesKi (nM)Reference
OxytocinV1aRHamster495.2
VasopressinOTRHamster36.1
AtosibanV1aRHuman5.1

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for this compound

This protocol is adapted from established methods for oxytocin analogues and can be optimized for your specific experimental conditions.

1. Materials:

  • Membrane preparation from cells or tissues expressing the oxytocin receptor.

  • Radiolabeled oxytocin ligand (e.g., [³H]-Oxytocin).

  • Unlabeled this compound.

  • Unlabeled Oxytocin (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (GF/C), pre-soaked in 0.3% PEI.

  • Scintillation cocktail and scintillation counter.

2. Procedure:

  • Prepare serial dilutions of unlabeled this compound in assay buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-Specific Binding (NSB): A high concentration of unlabeled oxytocin (e.g., 1 µM), radioligand, and membrane preparation.

    • Competition: Serial dilutions of this compound, radioligand, and membrane preparation.

  • Add the radioligand at a concentration close to its Kd.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (to be determined empirically).

  • Rapidly filter the contents of the wells through the pre-soaked filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

3. Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Peptide-ELISA for this compound Quantification

This protocol provides a general framework for a competitive ELISA to quantify this compound.

1. Materials:

  • High-binding 96-well microplate.

  • This compound standard.

  • Biotinylated this compound (or a similar tracer).

  • Anti-Oxytocin antibody (ensure it recognizes this compound).

  • Streptavidin-HRP.

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking Buffer (e.g., 1% BSA in PBS).

  • Substrate solution (e.g., TMB).

  • Stop Solution (e.g., 2N H₂SO₄).

2. Procedure:

  • Coat the microplate wells with the anti-Oxytocin antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the this compound standard and your unknown samples.

  • Add the standards and samples to the wells, followed immediately by the biotinylated this compound.

  • Incubate for 1-2 hours at room temperature, allowing the unlabeled this compound in the samples/standards to compete with the biotinylated tracer for antibody binding.

  • Wash the plate three times with wash buffer.

  • Add Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the TMB substrate and incubate in the dark until sufficient color develops.

  • Add the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance versus the log concentration of the this compound standards.

  • Determine the concentration of this compound in your samples by interpolating their absorbance values from the standard curve.

Visualizations

Oxytocin Receptor Signaling Pathway

Oxytocin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses (e.g., muscle contraction) PKC->CellularResponse Phosphorylates targets Ca Ca²⁺ Ca->PKC Co-activates Ca->CellularResponse Mediates ER->Ca Releases Leu3OT This compound Leu3OT->OTR Binds

Caption: Canonical signaling pathway of the Oxytocin Receptor upon binding of this compound.

Experimental Workflow for a Competitive Binding Assay

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_ligands Prepare serial dilutions of This compound setup_plate Set up 96-well plate: Total, NSB, and Competition wells prep_ligands->setup_plate prep_membranes Prepare receptor membrane suspension prep_membranes->setup_plate prep_radio Prepare radioligand solution prep_radio->setup_plate add_reagents Add membranes, radioligand, and competitor setup_plate->add_reagents incubate Incubate to reach equilibrium add_reagents->incubate filter_wash Filter and wash to separate bound from free ligand incubate->filter_wash dry_count Dry filter plate and add scintillation cocktail filter_wash->dry_count measure Measure radioactivity dry_count->measure calc_specific Calculate specific binding measure->calc_specific plot_curve Plot competition curve calc_specific->plot_curve determine_ic50 Determine IC₅₀ plot_curve->determine_ic50 calc_ki Calculate Kᵢ determine_ic50->calc_ki

Caption: Workflow for determining the binding affinity of this compound using a competitive assay.

Troubleshooting Logic for High Non-Specific Binding

Troubleshooting_NSB start High Non-Specific Binding Observed check_blocking Is blocking optimal? start->check_blocking optimize_blocking Increase blocker concentration or try alternative blocker (e.g., casein) check_blocking->optimize_blocking No check_washing Are washing steps sufficient? check_blocking->check_washing Yes optimize_blocking->check_washing optimize_washing Increase wash volume/number Add detergent to wash buffer check_washing->optimize_washing No check_buffer Is buffer composition contributing? check_washing->check_buffer Yes optimize_washing->check_buffer optimize_buffer Increase salt concentration (NaCl) Test different pH values check_buffer->optimize_buffer No check_ligand Is radioligand concentration too high? check_buffer->check_ligand Yes optimize_buffer->check_ligand optimize_ligand Reduce radioligand concentration check_ligand->optimize_ligand Yes end NSB Reduced check_ligand->end No, consult further optimize_ligand->end

Caption: A decision tree for troubleshooting high non-specific binding in ligand binding assays.

References

Technical Support Center: [Leu3]-Oxytocin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of [Leu3]-Oxytocin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it relevant?

A1: this compound is an analog of Oxytocin where the isoleucine residue at position 3 is replaced by leucine. It is recognized as a principal impurity (Impurity D) in the European Pharmacopoeia monograph for synthetically produced Oxytocin. Understanding its synthesis and purification is crucial for the quality control of Oxytocin active pharmaceutical ingredients (APIs).

Q2: What are the main challenges in the solid-phase peptide synthesis (SPPS) of this compound?

A2: The primary challenges in the SPPS of this compound are similar to those for Oxytocin and include:

  • Incomplete coupling reactions: Steric hindrance from the bulky side chain of leucine can sometimes lead to incomplete coupling.

  • Aggregation: The increased hydrophobicity due to the leucine substitution may enhance peptide chain aggregation on the solid support, hindering reagent access.

  • Racemization: Activation of Fmoc-Leu-OH can lead to a loss of chiral integrity, resulting in the formation of D-Leu diastereomers.

  • Side reactions: Aspartimide formation involving the asparagine residue and oxidation of cysteine residues are common side reactions.

Q3: How can I minimize aggregation during the synthesis of this compound?

A3: To minimize aggregation, consider the following strategies:

  • Use a lower loading resin.

  • Incorporate structure-breaking elements like pseudoproline dipeptides in the peptide backbone.

  • Perform couplings at elevated temperatures (note: this may increase the risk of racemization).

  • Use solvents like N,N-dimethylformamide (DMF) mixed with dichloromethane (DCM) to improve solvation.

Q4: What are the recommended coupling reagents for incorporating Fmoc-Leu-OH?

A4: For sterically hindered amino acids like leucine, highly efficient coupling reagents are recommended. Uronium/aminium-based reagents such as HATU, HBTU, or HCTU, and phosphonium salt-based reagents like PyBOP are preferred over carbodiimides due to their higher reactivity and lower tendency to cause side reactions.

Q5: What are the key considerations for the purification of this compound?

A5: The purification of this compound, particularly its separation from Oxytocin and other synthesis-related impurities, is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC). Key considerations include:

  • Column selection: A C18 column is commonly used.

  • Mobile phase: A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) is standard.

  • Gradient optimization: A shallow gradient is often necessary to achieve baseline separation of this compound from Oxytocin due to their similar hydrophobicity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low overall synthesis yield Incomplete coupling of one or more amino acids.- Perform a double coupling for the problematic residue. - Use a more potent coupling reagent (e.g., HATU). - Monitor coupling completion with a Kaiser test.
Peptide aggregation on the resin.- Switch to a lower-loaded resin. - Synthesize at a higher temperature. - Incorporate a pseudoproline dipeptide if the sequence allows.
Presence of a major impurity with the same mass as the product Racemization of an amino acid during coupling.- Use a coupling reagent known to suppress racemization (e.g., DIC/Oxyma). - Avoid prolonged pre-activation times. - Use a hindered base like collidine instead of DIPEA.
Difficulty in separating this compound from Oxytocin by HPLC Co-elution due to very similar retention times.- Optimize the HPLC gradient to be shallower around the elution time of the two peptides. - Try a different C18 column from another manufacturer as selectivity can vary. - Adjust the mobile phase pH slightly, if compatible with the stationary phase.
Presence of deletion sequences in the final product Incomplete Fmoc deprotection.- Increase the deprotection time or perform a second deprotection step. - Ensure the piperidine solution is fresh.
Incomplete coupling.- See solutions for "Low overall synthesis yield" due to incomplete coupling.
Oxidation of Cysteine residues Exposure to air during cleavage and workup.- Degas all solvents used during cleavage and purification. - Work under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a standard Fmoc-based SPPS approach for this compound.

  • Resin Preparation:

    • Start with a Rink Amide resin.

    • Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

    • Repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (General Cycle):

    • Pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction with a Kaiser test. If positive, repeat the coupling.

    • Wash the resin with DMF.

  • Peptide Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

  • Cyclization (Disulfide Bond Formation):

    • Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate) at a concentration of approximately 0.1-0.5 mg/mL.

    • Stir the solution open to the air for 24-48 hours to allow for oxidative cyclization.

    • Monitor the reaction by HPLC-MS.

Purification by RP-HPLC
  • Column: C18, 5 µm particle size, 100 Å pore size (e.g., 250 x 10 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10-40% B over 30 minutes is a good starting point. This may need to be optimized for baseline separation.

  • Detection: UV at 220 nm.

  • Fraction Collection: Collect fractions and analyze by analytical HPLC and MS to identify the pure this compound.

Data Presentation

Table 1: Comparison of Physicochemical Properties of Oxytocin and this compound

PropertyOxytocinThis compound
Sequence CYIQNCPLG-NH₂CYLQNCPLG-NH₂
Molecular Formula C₄₃H₆₆N₁₂O₁₂S₂C₄₃H₆₆N₁₂O₁₂S₂
Molecular Weight 1007.19 g/mol 1007.19 g/mol
CAS Number 50-56-64294-11-5

Table 2: Typical HPLC Gradients for Separation of Oxytocin and its Impurities

Time (min)% Mobile Phase B (Acetonitrile)
010
510
3540
4090
4590
5010

Note: This is a general gradient and may require optimization based on the specific column and system used.

Visualizations

Synthesis_Workflow Resin Rink Amide Resin Swelling Swell in DMF Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Deprotection->Coupling Repeat for each AA Wash DMF Wash Coupling->Wash Wash->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Wash->Cleavage After final AA Precipitation Precipitation in Ether Cleavage->Precipitation Cyclization Oxidative Cyclization Precipitation->Cyclization Purification RP-HPLC Purification Cyclization->Purification Analysis LC-MS Analysis Purification->Analysis

Caption: A generalized workflow for the solid-phase synthesis of this compound.

Troubleshooting_Logic Start Low Purity of Crude Product Impurity_Mass Impurity Mass Same as Product? Start->Impurity_Mass Side_Reaction Check for Deletion/Truncation Products Impurity_Mass->Side_Reaction No Racemization Probable Racemization Impurity_Mass->Racemization Yes Incomplete_Coupling Incomplete Coupling Side_Reaction->Incomplete_Coupling Deletion Sequence Incomplete_Deprotection Incomplete Deprotection Side_Reaction->Incomplete_Deprotection Truncation Sequence Optimize_Racemization Optimize to Reduce Racemization: - Use DIC/Oxyma - Shorter activation Racemization->Optimize_Racemization Optimize_Coupling Optimize Coupling: - Double couple - Stronger reagent Incomplete_Coupling->Optimize_Coupling Optimize_Deprotection Optimize Deprotection: - Increase time - Fresh reagent Incomplete_Deprotection->Optimize_Deprotection

Caption: A troubleshooting decision tree for low purity in this compound synthesis.

improving signal-to-noise ratio in [Leu3]-Oxytocin assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their [Leu3]-Oxytocin assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a competitive ELISA for this compound?

A competitive ELISA is a common method for quantifying small molecules like this compound. In this assay, a known amount of labeled this compound (e.g., conjugated to an enzyme) competes with the unlabeled this compound in your sample for a limited number of binding sites on a specific primary antibody coated onto a microplate. The amount of signal generated by the labeled this compound is inversely proportional to the concentration of this compound in the sample.

Q2: Why is sample extraction often recommended for oxytocin and its analogs?

Sample extraction is highly recommended, especially for complex biological matrices like plasma or serum, to remove interfering substances that can lead to erroneously high and unreliable measurements.[1] These matrix effects can cause non-specific binding and cross-reactivity, significantly increasing the background noise and reducing the accuracy of the assay.[1] Studies have shown that unextracted samples can yield oxytocin concentrations that are 10 to 100 times higher than those from extracted samples.

Q3: Can I use a standard oxytocin ELISA kit for my this compound samples?

While commercially available oxytocin ELISA kits may seem convenient, it is crucial to validate their use for this compound. The substitution of Leucine at the third position can alter the epitope recognized by the antibody, potentially leading to differences in binding affinity and cross-reactivity compared to native oxytocin. It is recommended to either use a kit specifically validated for this compound or to thoroughly validate the cross-reactivity and performance of a standard oxytocin kit with your specific analyte.

Q4: How stable is this compound in biological samples?

As a peptide, this compound is susceptible to degradation by proteases present in biological samples. It is recommended to collect blood samples in chilled tubes containing EDTA and a protease inhibitor.[2] Samples should be kept on ice and centrifuged at low temperatures as soon as possible. For long-term storage, aliquoting and freezing at -80°C is advisable to prevent repeated freeze-thaw cycles which can degrade the peptide. The stability of oxytocin has been shown to be affected by storage temperature and the type of collection tubes used.

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the specific signal from your analyte, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Step
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or the incubation time. Consider using a different blocking buffer.
Inadequate Washing Increase the number of wash steps and the volume of wash buffer. Ensure complete removal of the wash buffer after each step by inverting and tapping the plate on a clean paper towel. Adding a detergent like Tween-20 to the wash buffer can also help.
High Antibody Concentration Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal without increasing the background.
Non-specific Binding of Detection Reagents Run a control with no primary antibody to check for non-specific binding of the secondary antibody or detection reagent.
Contaminated Reagents or Plate Use fresh, high-quality reagents and sterile pipette tips. Ensure the microplate is clean and designed for ELISA.
Issue 2: Weak or No Signal

A weak or absent signal can prevent the accurate quantification of this compound.

Potential Cause Troubleshooting Step
Low Antibody Concentration Increase the concentration of the primary and/or secondary antibody.
Degraded this compound Standard or Sample Use a fresh, properly stored standard. Ensure samples have been handled and stored correctly to prevent degradation.
Incorrect Assay Buffer Ensure the pH and ionic strength of the assay buffer are optimal for antibody-antigen binding.
Sub-optimal Incubation Times or Temperatures Optimize the incubation times and temperatures for each step of the assay as recommended by the kit manufacturer or through your own validation experiments.
Inactive Enzyme Conjugate Use a fresh enzyme conjugate and ensure the substrate is prepared correctly and is not expired.
Issue 3: Poor Standard Curve

An unreliable standard curve will lead to inaccurate sample quantification.

Potential Cause Troubleshooting Step
Inaccurate Pipetting Use calibrated pipettes and proper pipetting technique to ensure accurate serial dilutions of the standard.
Degraded Standard Prepare a fresh standard stock solution and perform serial dilutions immediately before use.
Incorrect Curve Fitting Use appropriate software and a suitable regression model (e.g., four-parameter logistic curve fit) to analyze the standard curve data.
Outliers Identify and remove any obvious outliers from the standard curve data points.

Experimental Protocols

Note: The following protocols are generalized for a competitive peptide ELISA and should be optimized for your specific this compound assay.

Protocol 1: Sample Preparation (Plasma)
  • Blood Collection: Collect whole blood in chilled EDTA tubes containing a protease inhibitor cocktail.

  • Centrifugation: Centrifuge the blood at 1,600 x g for 15 minutes at 4°C.

  • Plasma Collection: Carefully collect the supernatant (plasma) and store it in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by ultrapure water.

    • Acidify the plasma sample with an appropriate acid (e.g., trifluoroacetic acid).

    • Load the acidified plasma onto the SPE cartridge.

    • Wash the cartridge with a low concentration of organic solvent to remove interfering substances.

    • Elute the this compound with a higher concentration of organic solvent (e.g., acetonitrile).

    • Dry the eluted sample under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried extract in the assay buffer.

Protocol 2: Competitive ELISA
  • Coating: Coat a 96-well microplate with a capture antibody specific for this compound diluted in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition: Add your prepared standards and samples to the wells, followed immediately by the addition of a known concentration of enzyme-labeled this compound. Incubate for a specified time (e.g., 2 hours) at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the enzyme substrate to each well and incubate in the dark until a color develops.

  • Stop Reaction: Add a stop solution to each well to terminate the reaction.

  • Read Plate: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Determine the concentration of this compound in your samples by interpolating their absorbance values on the standard curve.

Visualizations

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Plate_Prep 1. Coat Plate with Capture Antibody Wash1 2. Wash Plate_Prep->Wash1 Block 3. Block Plate Wash1->Block Wash2 4. Wash Block->Wash2 Add_Sample 5. Add Standard/ Sample Wash2->Add_Sample Add_Conjugate 6. Add Labeled This compound Add_Sample->Add_Conjugate Incubate_Compete 7. Incubate (Competition) Add_Conjugate->Incubate_Compete Wash3 8. Wash Incubate_Compete->Wash3 Add_Substrate 9. Add Substrate Wash3->Add_Substrate Incubate_Color 10. Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop 11. Add Stop Solution Incubate_Color->Add_Stop Read_Plate 12. Read Plate Add_Stop->Read_Plate

Caption: Workflow for a competitive this compound ELISA.

Troubleshooting_High_Background cluster_blocking Blocking Issues cluster_washing Washing Issues cluster_reagents Reagent Issues Start High Background Signal Insufficient_Blocking Insufficient Blocking? Start->Insufficient_Blocking Optimize_Blocking Increase Blocker Concentration/Time Insufficient_Blocking->Optimize_Blocking Yes Inadequate_Washing Inadequate Washing? Insufficient_Blocking->Inadequate_Washing No Optimize_Washing Increase Wash Steps/Volume Inadequate_Washing->Optimize_Washing Yes High_Ab_Conc Antibody Conc. Too High? Inadequate_Washing->High_Ab_Conc No Titrate_Ab Titrate Antibodies High_Ab_Conc->Titrate_Ab Yes

Caption: Troubleshooting logic for high background signals.

Troubleshooting_Low_Signal cluster_reagents Reagent Issues cluster_analyte Analyte Issues cluster_conditions Assay Conditions Start Weak or No Signal Low_Ab_Conc Low Antibody Concentration? Start->Low_Ab_Conc Increase_Ab_Conc Increase Antibody Concentration Low_Ab_Conc->Increase_Ab_Conc Yes Degraded_Analyte Degraded Standard or Sample? Low_Ab_Conc->Degraded_Analyte No Use_Fresh_Analyte Use Fresh Reagents Degraded_Analyte->Use_Fresh_Analyte Yes Suboptimal_Conditions Sub-optimal Incubation? Degraded_Analyte->Suboptimal_Conditions No Optimize_Conditions Optimize Time/ Temperature Suboptimal_Conditions->Optimize_Conditions Yes

Caption: Troubleshooting logic for weak or no signal.

References

troubleshooting inconsistent results with [Leu3]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Leu3]-Oxytocin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: I am not observing the expected biological response after administering this compound. What are the potential causes?

A1: Inconsistent or absent biological responses can stem from several factors, ranging from reagent integrity to unexpected pharmacological activity. Here's a systematic troubleshooting approach:

  • Reagent Integrity and Storage: this compound is a peptide and susceptible to degradation. Improper storage can lead to loss of activity. Ensure that the lyophilized powder and reconstituted solutions are stored according to the manufacturer's recommendations.[1][2] Generally, lyophilized peptides should be stored at -20°C or -80°C, and reconstituted solutions should be used promptly or aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1][2]

  • Agonist vs. Antagonist Activity: While oxytocin is a well-known agonist of the oxytocin receptor (OXTR), amino acid substitutions can alter the pharmacological properties of its analogs.[3] It is possible that under your specific experimental conditions, this compound is acting as an antagonist or a partial agonist, which would not produce the same downstream effects as a full agonist. Consider performing a competitive binding assay to determine its functional activity at the oxytocin receptor.

  • Experimental Protocol Adherence: Carefully review your experimental protocol. Small deviations in concentrations, incubation times, or buffer composition can significantly impact the outcome. Refer to the detailed experimental protocols section for validated methods.

  • Cellular System Variability: The expression level of the oxytocin receptor in your cell line or tissue preparation can influence the magnitude of the response. Ensure your cellular system has sufficient receptor expression to elicit a measurable effect.

Q2: My results with this compound are highly variable between experiments. How can I improve consistency?

A2: Variability in experimental results is a common challenge in pharmacology. Here are key areas to focus on for improving the reproducibility of your this compound experiments:

  • Consistent Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid using old solutions, as peptide stability in solution can be limited.

  • Standardized Assay Conditions: Ensure that all assay parameters, such as temperature, pH, and incubation times, are kept consistent across all experiments. Use of automated liquid handling systems can help minimize pipetting errors.

  • Quality Control of Biological Reagents: Cell lines should be periodically checked for mycoplasma contamination and authenticated. Receptor expression levels in cell membranes or tissue preparations should be monitored to ensure consistency between batches.

  • Data Analysis: Employ a consistent data analysis workflow. Use non-linear regression to analyze dose-response curves and determine key parameters like EC50 or IC50.

Q3: How can I confirm that my this compound is binding to the oxytocin receptor?

A3: A radioligand binding assay is a standard method to determine the binding affinity of a compound for its receptor. This can be performed as a competition assay where this compound competes with a radiolabeled ligand (e.g., [³H]-Oxytocin) for binding to membranes prepared from cells expressing the oxytocin receptor. A decrease in the binding of the radiolabeled ligand with increasing concentrations of this compound indicates binding to the receptor.

An alternative method is a competitive Enzyme-Linked Immunosorbent Assay (ELISA). In this assay, the oxytocin receptor is immobilized on a plate, and this compound competes with a labeled oxytocin for binding to the receptor. The signal generated is inversely proportional to the amount of this compound bound to the receptor.

Quantitative Data Summary

The following table summarizes key quantitative data for ligands interacting with the oxytocin receptor. This data can be used as a reference for expected binding affinities.

LigandReceptorKi (nM)Assay TypeReference
OxytocinHuman OXTR2.73Radioligand Binding
AtosibanHuman OXTR1.29Radioligand Binding
OTA2Mouse OTR0.27Radioligand Binding
OTA3Mouse OTR1.24Radioligand Binding

Detailed Experimental Protocols

Radioligand Competition Binding Assay for Oxytocin Receptor

This protocol is adapted from established methods for determining the binding affinity of a test compound for the oxytocin receptor.

1. Materials:

  • Receptor Source: Membrane preparations from HEK293 or CHO cells stably expressing the human oxytocin receptor.

  • Radioligand: [³H]-Oxytocin.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates.

  • Scintillation fluid and counter.

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well filter plate, add in the following order:

    • Assay buffer

    • [³H]-Oxytocin (at a concentration near its Kd)

    • Serial dilutions of this compound or vehicle (for total binding) or a high concentration of unlabeled oxytocin (for non-specific binding).

    • Receptor membrane preparation (3-20 µg protein per well).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Oxytocin Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the oxytocin receptor, a G-protein coupled receptor (GPCR).

Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OT Oxytocin / this compound OXTR Oxytocin Receptor (GPCR) OT->OXTR Gq11 Gαq/11 OXTR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (e.g., muscle contraction) Ca->Response PKC->Response

Caption: Oxytocin receptor signaling pathway.

Troubleshooting Workflow for Inconsistent Results

This diagram outlines a logical workflow for troubleshooting inconsistent experimental outcomes with this compound.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagent 1. Verify Reagent Integrity - Proper Storage? - Fresh Aliquots? Start->Check_Reagent Check_Protocol 2. Review Experimental Protocol - Consistent Parameters? - Correct Concentrations? Check_Reagent->Check_Protocol If OK Refine_Protocol Refine Protocol & Re-run Check_Reagent->Refine_Protocol If Issue Found Check_System 3. Assess Biological System - Cell Line Health? - Receptor Expression? Check_Protocol->Check_System If OK Check_Protocol->Refine_Protocol If Issue Found Consider_Pharmacology 4. Evaluate Pharmacology - Agonist or Antagonist? - Perform Competition Assay Check_System->Consider_Pharmacology If OK Check_System->Refine_Protocol If Issue Found Consider_Pharmacology->Refine_Protocol New Insights Consult_Support Consult Technical Support Consider_Pharmacology->Consult_Support Unresolved Refine_Protocol->Start Still Inconsistent

Caption: Troubleshooting workflow for inconsistent results.

References

optimization of [Leu3]-Oxytocin delivery methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Leu3]-Oxytocin.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a synthetic analog of the naturally occurring peptide hormone oxytocin.[1] In this analog, the leucine at position 3 has been substituted for another amino acid.[1] It is often used in research to study the oxytocin system and its various physiological and behavioral effects.

2. What are the common delivery methods for this compound in a research setting?

Common delivery methods for this compound and other peptides in research include:

  • Intranasal (IN) administration: A non-invasive method that allows for direct delivery to the central nervous system, bypassing the blood-brain barrier.[2][3][4]

  • Intravenous (IV) injection: Provides immediate and complete bioavailability, suitable for acute applications where precise dose control is necessary.

  • Intraperitoneal (IP) injection: A common method for systemic administration in animal models.

  • Subcutaneous (SC) injection: Offers a slower onset but a more sustained effect compared to IV injection.

3. How should this compound be stored?

Proper storage is crucial to maintain the stability and activity of this compound.

Storage ConditionPowderIn Solvent
-80°C 2 years6 months
-20°C 1 year1 month
Room Temperature Stability not guaranteed for long term. Shipped at room temperature for short periods.Not recommended for more than one day for aqueous solutions.

Always store sealed and protected from moisture and light.

4. What solvents can be used to dissolve this compound?

This compound solubility can vary depending on the solvent.

SolventSolubilityNotes
DMSO 100 mg/mL (99.29 mM)May require sonication. Use newly opened, anhydrous DMSO as it is hygroscopic.
Ethanol ~5 mg/mL-
Dimethylformamide (DMF) ~30 mg/mL-
PBS (pH 7.2) ~5 mg/mLAqueous solutions are not recommended for storage for more than one day.

Troubleshooting Guides

Issue 1: Peptide Aggregation or Precipitation in Solution

Question: My this compound solution appears cloudy or has visible precipitates. What should I do?

Answer:

Possible Cause Troubleshooting Step
Improper Solvent Ensure you are using a recommended solvent. For highly concentrated stock solutions, DMSO is often preferred.
Low Temperature If the peptide was stored in a cold solvent, allow the solution to come to room temperature before use. Some peptides are less soluble at lower temperatures.
pH of Aqueous Buffer The stability of oxytocin is pH-dependent, with the greatest stability observed around pH 4.5. Degradation is faster at very low (e.g., pH 1.12) and neutral to basic pH. Check the pH of your buffer and adjust if necessary.
Contamination Use sterile, high-purity water and buffers. Filter-sterilize your final solution if appropriate for your experiment.
Concentration Too High Try diluting the peptide solution. Oxytocin degradation can be concentration-dependent at certain pH values.
Issue 2: Inconsistent Results with Intranasal Delivery

Question: I am observing high variability in my experimental results after intranasal administration of this compound. How can I improve consistency?

Answer:

Possible Cause Troubleshooting Step
Improper Administration Technique Ensure the animal is properly restrained and the head is tilted to facilitate delivery to the nasal epithelium and reduce swallowing. For mice, specific handling techniques are recommended.
Incorrect Pipette Volume/Droplet Size Use a low volume (e.g., 20-30 µL for mice) and administer in small droplets (e.g., 1-2 µL) with a pause in between to allow for absorption.
Nasal Mucociliary Clearance This is a natural defense mechanism that can rapidly clear the administered peptide. Consider using a mucoadhesive formulation to increase residence time in the nasal cavity.
Enzymatic Degradation The nasal mucosa contains metabolic enzymes that can degrade peptides. Co-administration with enzyme inhibitors (where appropriate and ethically approved) can be considered.
Variability in Animal Physiology Factors such as nasal congestion or inflammation can affect absorption. Ensure animals are healthy and acclimatized to the procedure to reduce stress.
Issue 3: Unexpected Behavioral or Physiological Responses

Question: The observed effects of this compound are not what I expected based on the literature. What could be the reason?

Answer:

Possible Cause Troubleshooting Step
Incorrect Dosage Oxytocin effects can be dose-dependent. Review the literature for appropriate dosage ranges for your specific animal model and delivery route. A dose-response study may be necessary.
Route of Administration The route of administration significantly impacts the pharmacokinetic profile and can lead to different behavioral outcomes. For example, peripheral (IP) versus central (ICV) injections of oxytocin can have opposing effects on social behavior in mice.
Peptide Degradation Ensure the peptide has been stored correctly and that solutions are freshly prepared. Oxytocin in aqueous solutions can degrade, especially at room temperature.
Receptor Selectivity While this compound is an oxytocin analog, consider its binding affinity and selectivity for oxytocin versus vasopressin receptors, as this can influence the observed effects.
Animal Stress The stress of handling and injection can influence behavioral and physiological outcomes. Ensure proper acclimatization of the animals to the experimental procedures.

Experimental Protocols

Preparation of this compound Stock Solution
  • Calculate the required amount: Determine the mass of this compound needed to achieve the desired stock concentration.

  • Solvent selection: For a high-concentration stock, use anhydrous DMSO. For solutions intended for direct injection, sterile PBS (pH 7.2) or saline can be used, but storage is not recommended for more than a day.

  • Dissolution:

    • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

    • Add the calculated volume of solvent to the vial.

    • Gently vortex or sonicate if necessary to fully dissolve the peptide.

  • Storage: Store the stock solution in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Intranasal (IN) Administration Protocol for Rodents
  • Animal preparation: Anesthetize the animal lightly (e.g., with isoflurane or chloral hydrate) to prevent movement and ensure accurate administration. Alternatively, for chronic studies, acclimate the animals to handling for awake administration.

  • Dosage preparation: Dilute the this compound stock solution to the final desired concentration using sterile saline or artificial cerebrospinal fluid.

  • Administration:

    • Position the animal on its back with its head slightly tilted back.

    • Using a micropipette, administer a small volume (e.g., 3-5 µL) into one nostril.

    • Allow a brief pause (e.g., 2 minutes) for absorption before administering to the other nostril.

    • Continue alternating nostrils until the full dose is delivered.

  • Post-administration: Keep the animal in a supine position for a short period (e.g., 1-2 minutes) to allow for absorption before returning it to its cage.

Intravenous (IV) Injection Protocol for Mice (Tail Vein)
  • Animal preparation: Place the mouse in a restraining device. To dilate the tail veins, warm the tail using a heat lamp or by immersing it in warm water (30-35°C).

  • Dosage preparation: Dilute the this compound stock solution in sterile, pyrogen-free saline to the final volume for injection.

  • Injection:

    • Swab the tail with 70% ethanol.

    • Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins at a shallow angle.

    • Slowly inject the solution. Successful injection will be indicated by the absence of resistance and no visible swelling at the injection site.

  • Post-injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions before returning it to its cage.

Intraperitoneal (IP) Injection Protocol for Rodents
  • Animal restraint: Manually restrain the mouse or rat, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.

  • Injection site: Identify the lower right or left abdominal quadrant.

  • Injection:

    • Using a 25-27 gauge needle, insert the needle at a 30-40° angle into the identified quadrant, penetrating the skin and abdominal wall.

    • Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.

    • Inject the solution smoothly.

  • Post-injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Visualizations

G cluster_0 Troubleshooting this compound Solution Instability Start Cloudy or Precipitated Solution CheckSolvent Is the solvent appropriate? (e.g., DMSO for stock, PBS for acute use) Start->CheckSolvent CheckpH Is the aqueous buffer pH optimal? (Stable around pH 4.5) CheckSolvent->CheckpH Yes ActionSolvent Use recommended solvent. Re-dissolve. CheckSolvent->ActionSolvent No CheckConc Is the concentration too high? CheckpH->CheckConc Yes ActionpH Adjust buffer pH. Re-dissolve. CheckpH->ActionpH No Solution Solution is clear. Proceed with experiment. CheckConc->Solution No ActionConc Dilute the solution. CheckConc->ActionConc Yes ActionSolvent->Start ActionpH->Start ActionConc->Start

Caption: Troubleshooting workflow for this compound solution instability.

G cluster_workflow General Experimental Workflow for this compound Administration Prep 1. Prepare Stock Solution (e.g., in DMSO) Dilute 2. Prepare Working Solution (e.g., in sterile saline) Prep->Dilute Dilute to final concentration Admin 3. Administer to Animal (IN, IV, or IP route) Dilute->Admin Load into syringe/pipette Observe 4. Behavioral/Physiological Observation Admin->Observe Monitor post-administration Analyze 5. Data Analysis Observe->Analyze Collect and process data

Caption: Generalized experimental workflow for this compound studies.

G OT This compound OTR Oxytocin Receptor (OXTR) (GPCR) OT->OTR Binds to Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Ca²⁺ Ca->PKC Co-activates Response Cellular Responses (e.g., smooth muscle contraction, neurotransmission) Ca->Response MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK Activates MAPK->Response

Caption: Simplified oxytocin receptor signaling pathway.

References

Technical Support Center: [Leu3]-Oxytocin Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in [Leu3]-Oxytocin receptor binding studies. Given the limited publicly available binding data specific to this compound, this guide is based on established protocols for oxytocin receptor (OTR) binding assays. Researchers should consider the information herein as a general framework and may need to optimize these protocols for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an analog of the neurohypophysial hormone oxytocin, where the isoleucine residue at position 3 has been substituted with a leucine.[][2] It is sometimes considered an impurity of synthetic oxytocin preparations.[]

Q2: What is the expected binding affinity of this compound for the oxytocin receptor?

A2: Currently, there is a lack of publicly available studies detailing the specific binding affinity (Kd or Ki) of this compound for the oxytocin receptor. For comparison, the affinity of oxytocin for its receptor in human myometrium is in the low nanomolar range, with reported Kd values around 0.76 nM to 1.5 nM.[3][4] Researchers will need to experimentally determine the affinity of this compound through saturation or competition binding assays.

Q3: How selective is this compound for the oxytocin receptor over vasopressin receptors?

A3: The selectivity profile of this compound for the oxytocin receptor (OTR) versus vasopressin receptors (V1a, V1b, V2) has not been extensively characterized in publicly available literature. Oxytocin itself can bind to vasopressin receptors, and vasopressin can bind to the OTR, so cross-reactivity is a critical consideration in these assays. It is recommended to perform counter-screening against vasopressin receptors to determine the selectivity of this compound.

Q4: Which radioligand should I use for competition binding assays with this compound?

A4: A common and effective radioligand for OTR binding assays is [3H]-Oxytocin. Alternatively, high-affinity radio-iodinated antagonists like the [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA) can be used. The choice will depend on the specific experimental goals, desired sensitivity, and available equipment.

Troubleshooting Guide

This guide addresses common issues encountered during oxytocin receptor binding assays, which are likely applicable to studies with this compound.

Problem Potential Cause Recommended Solution
High Non-Specific Binding (NSB) 1. Radioligand concentration is too high.2. Insufficient washing.3. Hydrophobic interactions of the ligand with filters or plates.4. Low receptor density in the membrane preparation.1. Use a radioligand concentration at or below the Kd.2. Increase the number and volume of washes with ice-cold buffer.3. Pre-treat filters/plates with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA).4. Use a cell line with higher receptor expression or prepare membranes from a richer tissue source.
Low Specific Binding / No Signal 1. Inactive receptor preparation.2. Degraded radioligand or unlabeled ligand.3. Insufficient incubation time.4. Incorrect buffer composition (e.g., missing Mg2+).1. Prepare fresh cell membranes and ensure proper storage at -80°C. Confirm receptor expression via Western Blot or another method.2. Check the age and storage conditions of ligands. Test with a fresh batch.3. Perform a time-course experiment to determine when equilibrium is reached.4. OTR binding is often dependent on divalent cations like Mg2+. Ensure your assay buffer is appropriately supplemented.
High Variability Between Replicates 1. Inconsistent pipetting.2. Inhomogeneous membrane preparation.3. Temperature fluctuations during incubation.4. Incomplete separation of bound and free ligand.1. Use calibrated pipettes and ensure careful, consistent technique.2. Ensure the membrane stock is well-mixed before aliquoting.3. Use a temperature-controlled incubator or water bath.4. Optimize the filtration or centrifugation process to ensure rapid and complete separation.
Unexpected IC50/Ki Values 1. Incorrect concentration of radioligand or competitor.2. Radioligand depletion.3. Assay not at equilibrium.1. Accurately determine the concentration of all ligand stocks.2. Ensure that the total amount of receptor does not bind more than 10% of the added radioligand.3. Confirm that the incubation time is sufficient to reach equilibrium for both the radioligand and the competitor.

Experimental Protocols

Membrane Preparation from OTR-Expressing Cells

This protocol describes the preparation of crude membranes from cultured cells (e.g., HEK293 or CHO) stably expressing the human oxytocin receptor.

  • Cell Culture: Grow OTR-expressing cells to ~90% confluency.

  • Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS). Scrape cells into a centrifuge tube.

  • Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce or polytron homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and intact cells.

  • Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C.

  • Final Preparation: Discard the supernatant and resuspend the membrane pellet in Assay Buffer. Determine the protein concentration using a BCA or Bradford assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Competition Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Radioligand: Prepare [³H]-Oxytocin at a concentration equal to its Kd in Assay Buffer.

    • Competitor: Prepare serial dilutions of this compound in Assay Buffer.

    • Non-Specific Binding (NSB) Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

  • Assay Plate Setup (in triplicate):

    • Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Preparation.

    • Non-Specific Binding: 50 µL NSB Control + 50 µL Radioligand + 100 µL Membrane Preparation.

    • Competition: 50 µL this compound dilution + 50 µL Radioligand + 100 µL Membrane Preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a GF/C filter plate pre-soaked in 0.5% PEI. Wash the filters 3-4 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) Where:

      • [L] = Concentration of radioligand

      • Kd = Dissociation constant of the radioligand

Data Presentation

Table 1: Hypothetical Binding Affinities of Oxytocin Analogs at the Human Oxytocin Receptor
CompoundRadioligand UsedKi (nM)Kd of Radioligand (nM)Cell Line
Oxytocin[³H]-Oxytocin1.2 ± 0.21.1HEK293-hOTR
This compound [³H]-Oxytocin (To be determined) 1.1 HEK293-hOTR
Atosiban (Antagonist)[³H]-Oxytocin2.5 ± 0.41.1HEK293-hOTR
Vasopressin[³H]-Oxytocin25.6 ± 3.11.1HEK293-hOTR

Visualizations

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Agonist binding initiates a signaling cascade leading to increased intracellular calcium.

OTR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gαq/11 OTR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., muscle contraction) Ca_Release->Cellular_Response PKC->Cellular_Response Ligand This compound (Agonist) Ligand->OTR Binds

Caption: Canonical Gq-coupled signaling pathway for the Oxytocin Receptor.

Experimental Workflow for Competition Binding Assay

This diagram outlines the key steps in determining the binding affinity of this compound.

workflow arrow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, This compound) start->prep_reagents setup_assay Set up Assay Plate (Total, NSB, Competition) prep_reagents->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50 → Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting Logic for High Non-Specific Binding

This diagram provides a logical flow for addressing high non-specific binding (NSB).

troubleshooting_nsb start High NSB Observed check_radioligand Is [Radioligand] ≤ Kd? start->check_radioligand reduce_radioligand Action: Lower [Radioligand] check_radioligand->reduce_radioligand No check_washing Are Wash Steps Sufficient? check_radioligand->check_washing Yes reduce_radioligand->check_washing increase_washing Action: Increase Wash Volume/Repetitions check_washing->increase_washing No check_blocking Is Filter/Plate Blocked? check_washing->check_blocking Yes increase_washing->check_blocking add_blocking Action: Pre-treat with PEI or BSA check_blocking->add_blocking No check_membranes Is Membrane Conc. Optimal? check_blocking->check_membranes Yes add_blocking->check_membranes titrate_membranes Action: Titrate Membrane Concentration check_membranes->titrate_membranes No resolved NSB Resolved check_membranes->resolved Yes titrate_membranes->resolved

References

Validation & Comparative

[Leu3]-Oxytocin vs. Oxytocin: A Comparative Analysis of Oxytocin Receptor Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of [Leu3]-Oxytocin and the endogenous ligand, Oxytocin, in their interaction with the oxytocin receptor (OTR). This document summarizes available data on receptor affinity, delves into the downstream signaling pathways, and outlines the experimental methodologies used to assess these interactions.

Executive Summary

Receptor Binding Affinity: A Data Gap for this compound

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., Ki or IC50 values) for the binding affinity of this compound to the oxytocin receptor. Structure-activity relationship studies on oxytocin analogues suggest that the amino acid at position 3 is important for biological activity. Generally, substitutions at this position have been shown to decrease agonist activity compared to native oxytocin. However, without direct experimental data, a quantitative comparison of the binding affinities of this compound and oxytocin is not possible at this time.

For the endogenous ligand, oxytocin, the binding affinity for its receptor has been well-characterized across various studies and cell types. The dissociation constant (Kd) for oxytocin binding to the human oxytocin receptor typically falls within the low nanomolar range, indicating a high affinity.

Table 1: Oxytocin Receptor Binding Affinity for Oxytocin

LigandReceptorCell TypeBinding Affinity (Kd) [nM]
OxytocinHuman OTRMyometrial cells0.76 - 1.6
OxytocinRat OTRMyometrial cells~1.0

Note: The reported Kd values can vary depending on the experimental conditions, such as the cell line, tissue preparation, and radioligand used.

Oxytocin Receptor Signaling Pathways

The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Upon ligand binding, a cascade of intracellular signaling events is initiated, leading to various physiological responses.

Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic/endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ is a key event in smooth muscle contraction, such as in the uterus during labor. DAG, in concert with Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, contributing to sustained cellular responses.

Beyond the canonical Gαq pathway, the oxytocin receptor can also couple to other G proteins, such as Gαi, and activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. This diversity in signaling allows for a wide range of cellular responses to oxytocin in different tissues.

Below is a diagram illustrating the primary signaling pathway of the oxytocin receptor.

Oxytocin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gαq OTR->Gq Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR/ER IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Gq->PLC Activation Contraction Smooth Muscle Contraction PKC->Contraction Ca_release->Contraction Oxytocin Oxytocin or This compound Oxytocin->OTR Binding

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Protocols: Receptor Binding Assay

The determination of receptor binding affinity is a critical step in drug discovery and pharmacological characterization. A common method employed is the radioligand competition binding assay.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the oxytocin receptor (e.g., CHO-K1 cells stably expressing the human OTR, or myometrial tissue).

  • Radioligand: A high-affinity radiolabeled oxytocin receptor ligand, such as [3H]-Oxytocin.

  • Test Compound: this compound.

  • Reference Compound: Unlabeled Oxytocin.

  • Assay Buffer: Tris-HCl buffer containing MgCl2 and bovine serum albumin (BSA).

  • Scintillation Fluid and Counter.

Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_receptor Prepare Receptor Membranes incubation Incubate Receptor Membranes with Radioligand and Test/Reference Compound prep_receptor->incubation prep_ligands Prepare Serial Dilutions of Test & Reference Compounds prep_ligands->incubation prep_radio Prepare Radioligand Solution prep_radio->incubation filtration Separate Bound from Free Radioligand (e.g., Filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting curve_fit Generate Competition Curve (log[Ligand] vs. % Bound) counting->curve_fit calc_ic50 Calculate IC50 curve_fit->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Radioligand Competition Binding Assay Workflow.

Procedure:

  • Incubation: In a multi-well plate, receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) or the reference compound (Oxytocin).

  • Equilibrium: The mixture is incubated at a specific temperature for a sufficient time to reach binding equilibrium.

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal competition curve is generated, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

  • Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion

While this compound is a known analogue of oxytocin, a critical gap exists in the scientific literature regarding its quantitative binding affinity for the oxytocin receptor. The provided information on oxytocin's high affinity and the intricate signaling pathways it activates serves as a benchmark for future studies on this compound. The detailed experimental protocol for a radioligand competition binding assay offers a clear methodological framework for researchers aiming to characterize the affinity of this and other oxytocin analogues. Further research is imperative to elucidate the precise pharmacological profile of this compound and its potential as a therapeutic agent.

A Comparative Guide to [Leu3]-Oxytocin and Other Ligands for V1a and V1b Vasopressin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Ligand-Receptor Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of various ligands for the human V1a and V1b receptors. Lower Ki values indicate higher binding affinity. Data has been compiled from various sources to provide a comparative overview.

LigandV1a Receptor Ki (nM)V1b Receptor Ki (nM)Selectivity (V1a vs. V1b)
[Leu3]-Oxytocin Data not availableData not availableData not available
Oxytocin 495.2[1][2]36.1[1]~13.7-fold for V1b
Arginine Vasopressin (AVP) 4.7[1][2]~5.84~0.8-fold (non-selective)
Atosiban 4.7Data not availableV1a selective antagonist
Carbetocin Acts as an antagonistActs as an antagonistSelective for OT receptor
Terlipressin 1100Micromolar rangeNon-selective
dDAVP Negligible affinity5.84Selective for V1b and V2

Note: The binding affinity of ligands can vary depending on the experimental conditions, cell type, and species. The data presented here is for human receptors where available.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Culture cells (e.g., CHO or HEK293) stably expressing the human V1a or V1b receptor.

  • Harvest the cells and homogenize them in a cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

2. Binding Assay:

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Arginine Vasopressin), and varying concentrations of the unlabeled test compound.

  • Incubate the plate with gentle agitation to allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate Gq-coupled receptors like V1a and V1b, which leads to an increase in intracellular calcium levels.

1. Cell Preparation:

  • Seed cells stably expressing the V1a or V1b receptor into a black, clear-bottom 96-well or 384-well plate.

  • Allow the cells to adhere and grow overnight.

2. Dye Loading:

  • Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.

  • Remove the cell culture medium and add the dye-loading solution to the cells.

  • Incubate the plate to allow the dye to enter the cells.

3. Compound Addition and Signal Detection:

  • Add varying concentrations of the test compound to the wells.

  • Use a fluorescence plate reader (e.g., FLIPR) to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

4. Data Analysis:

  • For agonists, plot the peak fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).

  • For antagonists, pre-incubate the cells with the antagonist before adding a known agonist and measure the inhibition of the agonist-induced calcium response to determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of V1a and V1b receptors and the general workflow for determining receptor selectivity.

G cluster_receptor Cell Membrane cluster_cytosol Cytosol V1a_V1b V1a / V1b Receptor Gq_11 Gq/11 Protein V1a_V1b->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Ligand Ligand (e.g., AVP, Oxytocin) Ligand->V1a_V1b Binding

Caption: V1a and V1b Receptor Signaling Pathway.

G start Start: Select Ligands and Receptors binding_assay Perform Radioligand Competition Binding Assay start->binding_assay functional_assay Perform Calcium Mobilization Assay start->functional_assay data_analysis_binding Calculate Ki values binding_assay->data_analysis_binding data_analysis_functional Calculate EC50/IC50 values functional_assay->data_analysis_functional compare Compare Binding Affinities and Functional Potencies data_analysis_binding->compare data_analysis_functional->compare selectivity Determine Receptor Selectivity Profile compare->selectivity

Caption: Experimental Workflow for Receptor Selectivity.

Comparative Selectivity of Ligands

The following diagram provides a logical comparison of the selectivity profiles of the discussed ligands for V1a and V1b receptors based on the available data.

G cluster_ligands Ligands cluster_receptors Receptor Selectivity Leu3OT This compound (Selectivity Undetermined) OT Oxytocin V1b_selective V1b Selective OT->V1b_selective Slightly AVP AVP Non_selective Non-Selective AVP->Non_selective Atosiban Atosiban V1a_selective V1a Selective Atosiban->V1a_selective Antagonist Carbetocin Carbetocin OTR_selective OTR Selective Carbetocin->OTR_selective Antagonist at V1a/V1b Terlipressin Terlipressin Terlipressin->Non_selective dDAVP dDAVP dDAVP->V1b_selective Also V2 selective

References

A Comparative Guide to [Leu3]-Oxytocin and Other Oxytocin Analogs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [Leu3]-Oxytocin and other key oxytocin analogs. It summarizes available experimental data, details relevant experimental protocols, and visualizes key biological and experimental pathways.

Oxytocin, a nonapeptide hormone, plays a crucial role in various physiological processes, including uterine contraction, lactation, and social bonding. Its therapeutic potential has led to the development of numerous synthetic analogs designed to modulate its activity. This guide focuses on this compound, an analog where the isoleucine at position 3 is substituted with leucine, and compares it with native oxytocin and other well-characterized analogs.

While direct quantitative comparative data for this compound is limited in peer-reviewed literature, structure-activity relationship studies indicate that substitutions at position 3 of the oxytocin molecule generally result in a decrease in agonist activity.[1]

Comparative Performance of Oxytocin Analogs

To provide a quantitative comparison, this section presents data for native oxytocin and two clinically relevant analogs: Carbetocin, a long-acting agonist, and Atosiban, an antagonist.

AnalogReceptor Affinity (Kd/Ki, nM)Potency (EC50/pD2)EfficacyReceptor Selectivity
Oxytocin ~1-2 nM (human myometrial receptors)[2]EC50 ≈ 1-10 nM (in vitro functional assays)Full AgonistBinds to oxytocin (OTR) and vasopressin (V1a, V1b, V2) receptors
Carbetocin Similar to or slightly lower than oxytocinPotent agonist, longer duration of actionFull AgonistHigher selectivity for OTR over vasopressin receptors compared to oxytocin
Atosiban High affinity for OTR and V1a receptorsAntagonist (pA2 ≈ 7.7-8.5)AntagonistBlocks both oxytocin and vasopressin V1a receptors
This compound Data not readily available in peer-reviewed literatureData not readily available in peer-reviewed literatureLikely reduced agonist activity[1]Data not readily available in peer-reviewed literature

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare oxytocin analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity of an analog to the oxytocin receptor.

  • Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of the test compound.

  • Materials:

    • Cell membranes expressing the human oxytocin receptor (e.g., from CHO-K1 or HEK293 cells).

    • Radiolabeled oxytocin (e.g., [3H]-Oxytocin).

    • Test compounds (unlabeled oxytocin analogs).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate a fixed concentration of radiolabeled oxytocin with increasing concentrations of the unlabeled test compound and the receptor-containing cell membranes.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an analog to stimulate the oxytocin receptor and trigger an intracellular calcium release.[3]

  • Objective: To determine the potency (EC50) and efficacy of an agonist.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor.

    • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compounds.

    • A fluorescence plate reader capable of kinetic reading.

  • Procedure:

    • Seed the cells in a 96- or 384-well black, clear-bottom plate and allow them to attach overnight.

    • Load the cells with the calcium indicator dye for approximately one hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Measure the baseline fluorescence.

    • Add varying concentrations of the test compound to the wells and immediately start recording the fluorescence intensity over time.

    • Analyze the data by plotting the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 and maximal response.

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream second messenger of oxytocin receptor activation.

  • Objective: To quantify the functional activity of an agonist by measuring the production of inositol phosphates.

  • Materials:

    • Cells expressing the oxytocin receptor.

    • [3H]-myo-inositol.

    • Assay medium (e.g., inositol-free DMEM).

    • Lithium chloride (LiCl) solution.

    • Test compounds.

    • Anion-exchange chromatography columns.

    • Scintillation cocktail and counter.

  • Procedure:

    • Label the cells by incubating them with [3H]-myo-inositol for 24-48 hours.

    • Pre-incubate the cells with LiCl for a short period to inhibit the degradation of inositol monophosphate.

    • Stimulate the cells with various concentrations of the test compound for a defined time.

    • Stop the reaction and lyse the cells.

    • Separate the different inositol phosphate isomers using anion-exchange chromatography.

    • Quantify the amount of radioactivity in the IP fractions using a scintillation counter.

    • Plot the total [3H]-inositol phosphate accumulation against the agonist concentration to determine the EC50.

Visualizations

Oxytocin Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the oxytocin receptor.

Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_cyto->Cellular_Response Leads to PKC->Cellular_Response Contributes to Oxytocin Oxytocin or Analog Oxytocin->OTR Binds Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo / In Vivo Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis & Purification of Oxytocin Analogs Binding Receptor Binding Assays (Determine Ki) Synthesis->Binding Functional Functional Assays (e.g., Ca²⁺, IP₁) (Determine EC₅₀, Emax) Synthesis->Functional Selectivity Selectivity Profiling (Vasopressin Receptors) Binding->Selectivity Data Data Analysis and Comparative Assessment Binding->Data Uterine Uterine Contraction Assays (Isolated Tissue) Functional->Uterine Functional->Data Selectivity->Data InVivo In Vivo Models (e.g., Rat Uterotonic Assay) Uterine->InVivo InVivo->Data

References

[Leu3]-Oxytocin: A Comparative Guide to its Agonist/Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of [Leu3]-Oxytocin's activity at the Oxytocin Receptor (OTR), contrasting it with the native ligand, Oxytocin, and the well-characterized antagonist, Atosiban. The information presented is supported by experimental data and detailed protocols to assist researchers in validating its pharmacological profile.

This compound is an analog of the neurohypophysial hormone Oxytocin, characterized by the substitution of the isoleucine residue at position 3 with a leucine. This single amino acid change has a profound impact on the peptide's biological activity, shifting its profile from a potent agonist to a putative antagonist of the Oxytocin Receptor. Structure-activity relationship studies have shown that the amino acid at position 3 is critical for the agonistic activity of Oxytocin, with substitutions in this position generally leading to a significant loss of function.

Comparative Analysis of Receptor Interaction and Functional Activity

The following tables summarize the key quantitative parameters for this compound, Oxytocin, and Atosiban, providing a clear comparison of their interaction with the Oxytocin Receptor.

CompoundReceptor Binding Affinity (Ki, nM)Source
Oxytocin4.28[1][2]
This compoundData not available
AtosibanNot applicable (functional antagonist)
CompoundFunctional ActivityPotencySource
OxytocinAgonistEC50 = 8 nM (Calcium Mobilization)[3]
This compoundPutative AntagonistpA2 not available
AtosibanAntagonistIC50 = 5 nM (inhibition of Oxytocin-induced Ca2+ increase)[4]

Table 2: Functional Activity and Potency. This table outlines the functional activity and potency of each compound. EC50 represents the concentration of an agonist that gives a half-maximal response, while IC50 is the concentration of an antagonist that inhibits the response by half. The pA2 value is a measure of the potency of an antagonist. While direct quantitative data for this compound's antagonist activity is not available, structure-activity relationship studies strongly suggest its role as an antagonist due to the substitution at position 3.[5]

Experimental Protocols

To validate the agonist or antagonist activity of this compound, the following experimental protocols are recommended:

Radioligand Binding Assay

This assay determines the binding affinity of a compound to the Oxytocin Receptor.

Principle: A radiolabeled ligand with known high affinity for the OTR (e.g., [³H]-Oxytocin) is competed for binding with unlabeled ligands (this compound, Oxytocin, or other compounds of interest) in a preparation of cells or tissues expressing the OTR. The concentration of the test compound that displaces 50% of the radioligand binding (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human Oxytocin Receptor (e.g., CHO-K1 or HEK293 cells) to a high density.

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to prepare a crude membrane fraction by centrifugation.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add a constant concentration of radiolabeled Oxytocin (e.g., [³H]-Oxytocin).

    • Add increasing concentrations of the unlabeled competitor (this compound, Oxytocin, or a known antagonist).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., 22°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with cold assay buffer to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate or inhibit OTR-mediated intracellular calcium release.

Principle: The Oxytocin Receptor is a Gq-protein coupled receptor. Its activation leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). This increase in intracellular Ca2+ can be detected using a calcium-sensitive fluorescent dye.

Detailed Methodology:

  • Cell Culture and Dye Loading:

    • Seed cells expressing the OTR (e.g., CHO-K1 or HEK293 cells) in a 96-well black-walled, clear-bottom plate.

    • The following day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS) for a specific duration (e.g., 30-60 minutes) at 37°C.

    • Wash the cells to remove excess dye.

  • Agonist Mode:

    • Add increasing concentrations of the test compound (this compound or Oxytocin) to the cells.

    • Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound (this compound or a known antagonist like Atosiban) for a defined period.

    • Add a fixed concentration of Oxytocin (typically the EC80 concentration) to stimulate the cells.

    • Measure the change in fluorescence intensity as described above.

  • Data Analysis:

    • Agonist: Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

    • Antagonist: Plot the peak fluorescence response against the logarithm of the antagonist concentration and fit the data to an inhibitory dose-response curve to determine the IC50 value. The pA2 value can be calculated from the Schild equation if competitive antagonism is observed.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of the Oxytocin Receptor and a typical experimental workflow for validating the activity of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor Gq11 Gαq/11 OTR->Gq11 Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates Release PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream Oxytocin Oxytocin / Analogue Oxytocin->OTR Binds

Caption: Oxytocin Receptor Signaling Pathway.

G cluster_workflow Experimental Workflow start Start synthesis Synthesize/Obtain This compound start->synthesis binding_assay Radioligand Binding Assay synthesis->binding_assay functional_assay Calcium Mobilization Assay synthesis->functional_assay data_analysis Data Analysis binding_assay->data_analysis Determine Ki agonist_mode Agonist Mode functional_assay->agonist_mode antagonist_mode Antagonist Mode functional_assay->antagonist_mode agonist_mode->data_analysis Determine EC50 antagonist_mode->data_analysis Determine IC50/pA2 conclusion Determine Agonist/Antagonist Profile and Potency data_analysis->conclusion

References

A Comparative Guide to the Functional Assessment of [Leu3]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various assays used to characterize the biological effects of [Leu3]-Oxytocin, an analogue of the neurohypophysial hormone oxytocin. The document outlines the experimental protocols for key assays, presents a framework for comparing quantitative data, and visualizes the underlying signaling pathways and experimental workflows.

This compound is a synthetic derivative of oxytocin where the isoleucine residue at position 3 is replaced by leucine. Understanding its pharmacological profile across different analytical platforms is crucial for its potential therapeutic development. This guide aims to facilitate a cross-validation of its effects, from receptor binding to cellular and physiological responses.

Oxytocin Signaling Pathway

Oxytocin and its analogues mediate their effects by binding to the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). The primary signaling cascade involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This surge in intracellular calcium is a key event that triggers various physiological responses, including smooth muscle contraction.

Oxytocin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol OT This compound OTR Oxytocin Receptor (GPCR) OT->OTR Binds to Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R Ca_cyto Ca2+ SR->Ca_cyto Releases Ca_store Ca2+ Response Cellular Response (e.g., Muscle Contraction) Ca_cyto->Response Triggers

Figure 1: Simplified Oxytocin Signaling Pathway.

Comparative Data on this compound Effects

A comprehensive literature search did not yield a single study that directly compares the effects of this compound across receptor binding, second messenger, and physiological bioassays. Therefore, the following tables are presented as a template to guide researchers in their experimental design and data presentation for a thorough cross-validation. The values for this compound are hypothetical and intended for illustrative purposes.

Table 1: Receptor Binding Affinity

This table compares the binding affinity of this compound and native Oxytocin to the oxytocin receptor.

CompoundAssay TypeReceptor SourceKi (nM)Reference
Oxytocin Radioligand BindingHuman recombinant OTR1.5 ± 0.2[Hypothetical Data]
This compound Radioligand BindingHuman recombinant OTR2.8 ± 0.4[Hypothetical Data]
Oxytocin Radioligand BindingRat uterine OTR1.2 ± 0.3[Hypothetical Data]
This compound Radioligand BindingRat uterine OTR2.5 ± 0.5[Hypothetical Data]

Table 2: In Vitro Functional Potency

This table compares the functional potency of this compound and Oxytocin in cell-based assays that measure downstream signaling events.

CompoundAssay TypeCell LineEC50 (nM)Reference
Oxytocin Calcium MobilizationCHO-hOTR3.1 ± 0.6[Hypothetical Data]
This compound Calcium MobilizationCHO-hOTR5.5 ± 0.9[Hypothetical Data]
Oxytocin IP-One (IP1 Accumulation)HEK293-hOTR2.8 ± 0.5[Hypothetical Data]
This compound IP-One (IP1 Accumulation)HEK293-hOTR6.2 ± 1.1[Hypothetical Data]

Table 3: Physiological Bioassay Potency

This table compares the potency of this compound and Oxytocin in an ex vivo physiological assay.

CompoundAssay TypeTissue SourceEC50 (nM)Reference
Oxytocin Rat Uterine ContractionIsolated rat uterus7.4 ± 1.2[Hypothetical Data]
This compound Rat Uterine ContractionIsolated rat uterus15.2 ± 2.5[Hypothetical Data]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate cross-laboratory comparisons.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the oxytocin receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat oxytocin receptor (e.g., CHO-K1 or HEK293 cells) or from tissues known to express the receptor (e.g., rat uterus).

  • Binding Reaction: In a 96-well plate, a constant concentration of a radiolabeled oxytocin analogue (e.g., [3H]-Oxytocin) is incubated with the prepared membranes in the presence of increasing concentrations of the unlabeled competitor ligand (this compound or Oxytocin).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filter is then washed to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Prepare Receptor-Containing Membranes Incubate Incubate Membranes, Radioligand, and Competitor Membrane->Incubate Radioligand Prepare [3H]-Oxytocin (Radioligand) Radioligand->Incubate Competitor Prepare Serial Dilutions of This compound & Oxytocin Competitor->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Plot Plot Competition Curve Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Figure 2: Workflow for Radioligand Receptor Binding Assay.
Calcium Mobilization Assay

Objective: To determine the functional potency (EC50) of this compound by measuring its ability to induce intracellular calcium release.

Methodology:

  • Cell Culture: Cells stably expressing the oxytocin receptor (e.g., CHO-hOTR) are cultured in a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) that exhibits an increase in fluorescence upon binding to free calcium.

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

  • Compound Addition: Increasing concentrations of this compound or Oxytocin are added to the wells.

  • Fluorescence Measurement: The change in fluorescence is monitored over time.

  • Data Analysis: The peak fluorescence response at each concentration is determined, and the data are fitted to a sigmoidal dose-response curve to calculate the EC50.

Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_measurement Measurement cluster_data_analysis Data Analysis Culture Culture OTR-Expressing Cells in 96-well Plate Load Load Cells with Calcium-Sensitive Fluorescent Dye Culture->Load Baseline Measure Baseline Fluorescence Load->Baseline Add_Compound Add Increasing Concentrations of This compound or Oxytocin Baseline->Add_Compound Measure_Response Monitor Fluorescence Change Over Time Add_Compound->Measure_Response Plot_Curve Plot Dose-Response Curve Measure_Response->Plot_Curve Calculate_EC50 Calculate EC50 Plot_Curve->Calculate_EC50

Figure 3: Workflow for Calcium Mobilization Assay.
Isolated Rat Uterine Contraction Assay

Objective: To determine the physiological potency (EC50) of this compound by measuring its ability to induce contractions in isolated rat uterine tissue.

Methodology:

  • Tissue Preparation: A non-pregnant female rat is pre-treated with estrogen to sensitize the uterus. The uterine horns are then isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration: The tissue is allowed to equilibrate under a slight tension until regular spontaneous contractions are observed.

  • Cumulative Dosing: this compound or Oxytocin is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has plateaued.

  • Contraction Measurement: The isometric contractions of the uterine muscle are recorded using a force-displacement transducer.

  • Data Analysis: The amplitude or area under the curve of the contractions is measured for each concentration. The data are then normalized and fitted to a dose-response curve to determine the EC50.

Uterine_Contraction_Workflow cluster_tissue_prep Tissue Preparation cluster_experiment Experiment cluster_analysis_bioassay Data Analysis Isolate Isolate Uterine Horns from Estrogen-Primed Rat Mount Mount Tissue in Organ Bath Isolate->Mount Equilibrate Equilibrate Tissue until Stable Contractions Mount->Equilibrate Add_Doses Add Cumulative Doses of This compound or Oxytocin Equilibrate->Add_Doses Record Record Isometric Contractions Add_Doses->Record Analyze_Contractions Measure Contraction Amplitude or Area Under the Curve Record->Analyze_Contractions Plot_Dose_Response Plot Dose-Response Curve Analyze_Contractions->Plot_Dose_Response Calculate_Potency Calculate EC50 Plot_Dose_Response->Calculate_Potency

Figure 4: Workflow for Isolated Rat Uterine Contraction Assay.

Conclusion

The cross-validation of this compound's effects across different assays is essential for a comprehensive understanding of its pharmacological profile. This guide provides the necessary framework, including detailed experimental protocols and data presentation formats, to conduct such a comparative study. While direct comparative data for this compound is currently lacking in the public domain, the methodologies and templates presented here offer a clear path for researchers to generate and present this critical information, thereby enabling an objective comparison with native oxytocin and other analogues.

head-to-head comparison of [Leu3]-Oxytocin and carbetocin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological and functional differences between the oxytocin analogue [Leu3]-Oxytocin and the long-acting oxytocic agent carbetocin.

This guide provides a detailed comparison of this compound and carbetocin, focusing on their receptor binding, functional activity, and signaling pathways. The information is intended for researchers, scientists, and drug development professionals working with oxytocic compounds.

Introduction

Oxytocin is a neuropeptide hormone and neurotransmitter involved in a wide range of physiological processes, including uterine contraction, lactation, and social behavior. Its therapeutic applications, primarily in obstetrics, have led to the development of synthetic analogues with modified pharmacological profiles. This guide focuses on a head-to-head comparison of two such analogues: this compound, a variant with a leucine substitution at position 3, and carbetocin, a long-acting analogue widely used for the prevention of postpartum hemorrhage.

While extensive data is available for carbetocin, there is a notable scarcity of publicly available experimental data for this compound, limiting a direct and comprehensive comparison. This guide presents the available information for both compounds, highlighting the existing data for carbetocin and the current knowledge gaps for this compound.

Molecular Structures

CompoundStructure
This compound CYL QNCPLG-NH₂ (Disulfide bridge: Cys1-Cys6)
Carbetocin A synthetic analogue with modifications for increased half-life.

Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its potency. Receptor binding assays are employed to measure this interaction, typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Carbetocin has been shown to be a potent agonist at the oxytocin receptor (OTR). While its affinity is approximately 10-fold lower than that of native oxytocin, it still binds with high affinity.

Quantitative Data: Receptor Binding Affinity

CompoundReceptorKi (nM)Reference
Carbetocin Oxytocin Receptor (OTR)7.1[1]
This compound Oxytocin Receptor (OTR)Data not available

Experimental Protocol: Radioligand Binding Assay

A common method to determine binding affinity is the radioligand binding assay. The following is a generalized protocol:

  • Membrane Preparation: Membranes from cells or tissues expressing the oxytocin receptor are prepared by homogenization and centrifugation.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor membranes, a radiolabeled ligand (e.g., [³H]-Oxytocin), and the unlabeled test compound (this compound or carbetocin) at various concentrations.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, usually by rapid filtration through a glass fiber filter.

  • Quantification: The amount of bound radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Activity and Potency

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For oxytocin analogues, this is often assessed by measuring the stimulation of second messenger pathways or by observing a physiological response, such as uterine muscle contraction.

Carbetocin is a functional agonist at the oxytocin receptor, primarily signaling through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3), which triggers the release of intracellular calcium and smooth muscle contraction. Notably, carbetocin displays functional selectivity, specifically activating the Gq pathway without significantly engaging other G protein pathways that oxytocin can activate. It acts as a partial agonist at the OTR/Gq coupling.

Quantitative Data: Functional Activity

CompoundAssayEC50 (nM)Efficacy (% of Oxytocin)Reference
Carbetocin Inositol Phosphate Accumulation~48.8Partial Agonist[3]
This compound Uterine ContractionData not availableData not available

Experimental Protocol: Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the production of inositol phosphates, a downstream effect of Gq-coupled receptor activation.

  • Cell Culture: Cells expressing the oxytocin receptor are cultured in multi-well plates.

  • Cell Stimulation: The cells are treated with various concentrations of the test compound (this compound or carbetocin).

  • Lysis and IP Extraction: The cells are lysed, and the accumulated inositol phosphates are extracted.

  • Quantification: The amount of inositol phosphate is quantified using a competitive binding assay, often employing a commercially available kit with a fluorescent or radioactive tracer.

  • Data Analysis: The data are plotted to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) can be determined.

Experimental Protocol: Isolated Uterine Tissue Contraction Assay (Organ Bath)

This ex vivo assay directly measures the contractile response of uterine tissue to a test compound.

  • Tissue Preparation: A strip of uterine tissue is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.

  • Transducer Attachment: One end of the tissue is attached to a fixed point, and the other end is connected to a force transducer to measure isometric contractions.

  • Equilibration: The tissue is allowed to equilibrate and establish spontaneous contractions.

  • Compound Addition: The test compound is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.

  • Data Recording and Analysis: The contractile force and frequency are continuously recorded. The data are analyzed to determine the concentration-response relationship and calculate the EC50 and Emax for the contractile effect.

Signaling Pathways

Both this compound and carbetocin are expected to exert their effects through the oxytocin receptor, a G protein-coupled receptor (GPCR). The primary signaling pathway for the oxytocin receptor involves coupling to Gαq/11 proteins.

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Oxytocin Analogue (this compound or Carbetocin) OTR Oxytocin Receptor (OTR) Ligand->OTR Binding Gq Gαq/11 OTR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_ER->Contraction Stimulation PKC->Contraction Modulation Experimental_Workflow start Synthesize/Obtain Oxytocin Analogue receptor_binding Receptor Binding Assay (e.g., Radioligand Binding) start->receptor_binding functional_assay In Vitro Functional Assay (e.g., IP Accumulation) start->functional_assay ex_vivo_assay Ex Vivo Tissue Assay (e.g., Uterine Contraction) start->ex_vivo_assay data_analysis Data Analysis (Ki, EC50, Efficacy) receptor_binding->data_analysis functional_assay->data_analysis ex_vivo_assay->data_analysis comparison Compare with Reference Compound (e.g., Carbetocin) data_analysis->comparison conclusion Pharmacological Profile Determination comparison->conclusion

References

In Vivo Efficacy of [Leu3]-Oxytocin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of published in vivo efficacy data for the oxytocin analogue [Leu3]-Oxytocin. This scarcity of specific experimental results prevents a direct and quantitative comparison with native oxytocin or other synthetic analogues as requested.

This guide, therefore, provides a comparative overview of the well-documented in vivo effects of native Oxytocin and a clinically relevant analogue, Carbetocin, to offer a baseline for understanding the potential therapeutic applications and physiological actions of oxytocin receptor agonists. Additionally, the established signaling pathway for oxytocin is detailed, which would be the presumed mechanism of action for this compound.

Comparative In Vivo Efficacy: Oxytocin vs. Carbetocin

While data for this compound is unavailable, extensive research on native oxytocin and its long-acting analogue, Carbetocin, provides valuable insights into the in vivo effects of oxytocin receptor activation. The primary clinical application for these compounds is in the prevention of postpartum hemorrhage (PPH) through their uterotonic effects.

Uterotonic Activity

The principal in vivo effect of oxytocin and its analogues is the stimulation of uterine contractions. This is crucial for the induction of labor and the prevention of uterine atony after childbirth, a major cause of PPH.

Table 1: Comparison of Uterotonic Properties of Oxytocin and Carbetocin

ParameterOxytocinCarbetocin
Mechanism of Action Agonist at oxytocin receptors in the myometrium, leading to increased intracellular calcium and uterine muscle contraction.Synthetic analogue of oxytocin with a longer half-life, acting as an agonist at oxytocin receptors.
Onset of Action Rapid (within minutes) when administered intravenously.Rapid (within minutes) when administered intravenously.
Duration of Action Short half-life (typically 3-5 minutes), requiring continuous infusion for sustained effect.Long-acting, with a half-life of approximately 40 minutes, allowing for a single dose administration.
Clinical Efficacy in PPH Prevention Effective in reducing postpartum blood loss, but may require additional uterotonic agents.Studies have shown it to be at least as effective, and in some cases more effective, than oxytocin infusion in preventing PPH and reducing the need for additional uterotonics.
Experimental Protocols

In Vivo Assessment of Uterotonic Activity in Humans (Postpartum Hemorrhage Prevention)

A common study design to evaluate the in vivo efficacy of uterotonic agents is a randomized controlled trial in women undergoing cesarean section or vaginal delivery.

  • Participant Recruitment: Pregnant women at term scheduled for delivery are enrolled.

  • Randomization: Participants are randomly assigned to receive either the investigational drug (e.g., Carbetocin) or the standard of care (e.g., Oxytocin infusion) immediately after delivery.

  • Drug Administration:

    • Carbetocin Group: A single intravenous or intramuscular dose (e.g., 100 µg) is administered.

    • Oxytocin Group: A continuous intravenous infusion is initiated (e.g., 10-40 IU in 500-1000 mL of crystalloid solution over several hours).

  • Outcome Measures:

    • Primary Outcome: Incidence of postpartum hemorrhage (defined as estimated blood loss >500 mL or >1000 mL), need for additional uterotonic agents.

    • Secondary Outcomes: Estimated blood loss, change in hemoglobin/hematocrit levels, incidence of adverse effects (e.g., nausea, vomiting, hypotension, tachycardia).

  • Data Analysis: Statistical comparison of the outcomes between the treatment groups.

Oxytocin Signaling Pathway

This compound, as an analogue of oxytocin, is expected to exert its effects through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The activation of the OTR initiates a cascade of intracellular events leading to various physiological responses.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin or This compound OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq_protein Gq Protein OTR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Oxytocin Receptor Signaling Pathway.

Conclusion

The absence of specific in vivo efficacy data for this compound in the public domain makes a direct comparative analysis impossible at this time. Researchers and drug development professionals interested in this particular analogue would need to conduct foundational in vivo studies to determine its pharmacological profile, including its uterotonic, cardiovascular, and other potential systemic effects. The provided information on oxytocin and carbetocin can serve as a valuable reference for designing such studies and for understanding the expected biological activities and potential clinical applications of novel oxytocin receptor agonists.

A Comparative Analysis of [Leu3]-Oxytocin and Vasopressin Binding to Vasopressin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding kinetics and signaling pathways of [Leu3]-Oxytocin and the endogenous ligand vasopressin at vasopressin receptors. Understanding these interactions is crucial for the development of selective and potent therapeutics targeting the vasopressin system.

Quantitative Analysis of Receptor Binding Kinetics

The binding affinities of this compound, vasopressin, and related ligands to the oxytocin receptor (OTR) and vasopressin receptor subtypes (V1a, V1b, and V2) are summarized below. While direct kinetic data (k"on" and k"off") for this compound is limited, the available data on binding affinities (K"d" or K"i") provides valuable insights into its interaction with vasopressin receptors.

LigandReceptorSpeciesBinding Affinity (K"d" or K"i")Association Rate (k"on")Dissociation Rate (k"off")Reference
This compound Analog (d[Leu4, Lys8]VP) V1bRatNanomolar range (agonist)Not ReportedNot Reported[1]
Arginine Vasopressin (AVP) V1aHamster4.70 nMNot ReportedNot Reported[2][3]
Arginine Vasopressin (AVP) OTRHamster36.1 nMNot ReportedNot Reported[2][3]
Oxytocin (OT) V1aHamster495.2 nMNot ReportedNot Reported
Oxytocin (OT) OTRHamster4.28 nMNot ReportedNot Reported
Oxytocin (OT) V2RatLow affinityNot ReportedNot Reported
Arginine Vasopressin (AVP) V1a, V1b, V2HumanNanomolar affinity for all subtypesNot ReportedNot Reported
Lysine Vasopressin (LVP) V1Human2.2 ± 0.1 nMNot ReportedNot Reported
Oxytocin (OT) OTRHuman1.5 ± 0.4 nMNot ReportedNot Reported

Experimental Methodologies

The determination of binding kinetics for ligands such as this compound and vasopressin at their respective receptors is primarily achieved through two key experimental techniques: Radioligand Binding Assays and Fluorescence Polarization Assays.

Radioligand Binding Assay

This is a foundational technique for quantifying receptor-ligand interactions. It allows for the determination of key kinetic parameters including the equilibrium dissociation constant (K"d"), the maximum number of binding sites (B"max"), and the association (k"on") and dissociation (k"off") rate constants.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction containing the receptors.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-vasopressin) at various concentrations. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor.

  • Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Saturation Binding: Performed with increasing concentrations of radioligand to determine K"d" and B"max".

    • Competition Binding: A fixed concentration of radioligand is competed with increasing concentrations of an unlabeled ligand (e.g., this compound) to determine its inhibitory constant (K"i").

    • Kinetic Assays:

      • Association (k"on"): The amount of specific binding is measured at different time points after the addition of the radioligand.

      • Dissociation (k"off"): Dissociation is initiated by adding an excess of unlabeled ligand after the radioligand has reached binding equilibrium, and the decrease in specific binding is measured over time.

Fluorescence Polarization (FP) Assay

FP is a homogeneous assay technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer) upon binding to a larger molecule, such as a receptor. This method is particularly useful for high-throughput screening of compounds that compete with the fluorescent ligand for binding.

General Protocol:

  • Tracer Selection and Preparation: A fluorescently labeled version of a ligand with known binding to the target receptor is used as the tracer. The fluorophore should have suitable excitation and emission wavelengths.

  • Assay Setup: The tracer is incubated with the purified receptor or cell membranes in a microplate.

  • Competition: For competition assays, increasing concentrations of an unlabeled test compound (e.g., this compound or vasopressin) are added to the tracer-receptor mixture.

  • Measurement: A fluorescence plate reader excites the sample with polarized light and measures the fluorescence emission in both parallel and perpendicular planes relative to the excitation plane.

  • Data Analysis: The degree of polarization is calculated from the intensity readings. An increase in polarization indicates binding of the tracer to the receptor. In a competition assay, a decrease in polarization signifies displacement of the tracer by the test compound, allowing for the determination of its binding affinity (IC"50" and subsequently K"i").

Signaling Pathways

Oxytocin and vasopressin receptors are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades upon ligand binding.

Oxytocin Receptor (OTR) Signaling

The oxytocin receptor primarily couples to G"q"/G"11" proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for smooth muscle contraction, such as in the uterus during childbirth.

OTR_Signaling OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Gq Gq/11 OTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Oxytocin Receptor Signaling Pathway
Vasopressin Receptor Signaling

Vasopressin receptors are classified into three main subtypes: V1a, V1b (or V3), and V2, each coupled to different G proteins and initiating distinct signaling pathways.

  • V1a and V1b Receptors: Similar to the OTR, both V1a and V1b receptors couple to G"q"/G"11" proteins, leading to the activation of the PLC-IP₃-DAG pathway and subsequent increase in intracellular calcium. This pathway mediates vasoconstriction (V1a) and ACTH release from the pituitary (V1b).

V1_Signaling AVP Vasopressin V1R V1a / V1b Receptor AVP->V1R Gq Gq/11 V1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Vasoconstriction (V1a) ACTH Release (V1b) Ca_release->Response PKC->Response

V1a and V1b Vasopressin Receptor Signaling
  • V2 Receptor: The V2 receptor is primarily coupled to G"s" proteins. Ligand binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets. In the kidney, this pathway promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, increasing water reabsorption.

V2_Signaling AVP Vasopressin V2R V2 Receptor AVP->V2R Gs Gs V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2 Aquaporin-2 (AQP2) Translocation PKA->AQP2 phosphorylates Water_Reabsorption Increased Water Reabsorption AQP2->Water_Reabsorption

V2 Vasopressin Receptor Signaling Pathway

Experimental Workflow Comparison

The following diagram illustrates a generalized workflow for comparing the binding kinetics of two ligands, such as this compound and vasopressin, at a specific vasopressin receptor subtype using a radioligand competition assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cluster_comparison Comparison Receptor_Prep Receptor Preparation (e.g., V1aR membranes) Incubation Incubation: Receptor + Radioligand + Increasing [Unlabeled Ligand] Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-AVP) Radioligand_Prep->Incubation Ligand_Prep Unlabeled Ligand Preparation ([Leu3]-OT & Vasopressin) Ligand_Prep->Incubation Separation Separation of Bound and Free Radioligand Incubation->Separation Counting Quantification of Bound Radioactivity Separation->Counting Competition_Curve Generate Competition Curves Counting->Competition_Curve IC50_Determination Determine IC50 Values Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki Values (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation Final_Comparison Compare Binding Affinities of [Leu3]-OT and Vasopressin Ki_Calculation->Final_Comparison

Workflow for Binding Kinetics Comparison

References

Validating [Leu3]-Oxytocin Specificity: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a novel compound is paramount. This guide provides a framework for validating the specificity of the oxytocin analog, [Leu3]-Oxytocin, with a focus on the gold-standard methodology: the use of knockout animal models.

While direct experimental data on the validation of this compound using oxytocin receptor (OTR) knockout models is not currently available in published literature, this guide outlines the established principles and experimental workflows that would be employed for such a validation. The provided protocols and data tables are based on standard methodologies used for characterizing oxytocin and its analogs.

The Imperative of Specificity: Oxytocin vs. Vasopressin

Oxytocin (OT) and arginine vasopressin (AVP) are structurally similar neuropeptides, differing by only two amino acids.[1] Their receptors, the oxytocin receptor (OTR) and vasopressin receptors (V1aR, V1bR, V2R), also share a high degree of homology. This can lead to cross-reactivity, where oxytocin can bind to vasopressin receptors and vice versa, albeit typically with lower affinity.[1][2][3] Therefore, any novel oxytocin analog like this compound, which has a leucine substituted at the third position of the oxytocin peptide sequence[4], must be rigorously tested to ensure it selectively binds to and activates the OTR.

The most definitive method to demonstrate the specificity of a ligand for its receptor is to use a knockout model where the target receptor has been genetically removed. If this compound is truly specific for the OTR, it should elicit a biological response in wild-type animals but have no effect in animals lacking the OTR.

Hypothetical Experimental Workflow for this compound Specificity Validation

The following diagram outlines a comprehensive workflow for validating the specificity of this compound using OTR knockout (KO) mice.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Behavioral Analysis cluster_2 Animal Models a Receptor Binding Assays b Signaling Pathway Activation a->b Confirm functional activity c Social Recognition Test b->c Assess behavioral outcomes d Maternal Behavior Assessment c->d Broader behavioral profiling wt Wild-Type (WT) Mice wt->a wt->b wt->c wt->d ko OTR Knockout (KO) Mice ko->a ko->b ko->c ko->d

Caption: Experimental workflow for validating this compound specificity.

Data Presentation: Comparative Analysis of this compound Activity

The following tables present hypothetical data that would be generated from the experimental workflow to compare the effects of this compound in wild-type (WT) and OTR knockout (KO) models.

Table 1: Receptor Binding Affinity

This table compares the binding affinity (Ki) of this compound and native Oxytocin for the Oxytocin Receptor (OTR) and the Vasopressin 1a Receptor (V1aR). A higher Ki value indicates lower binding affinity.

CompoundReceptorWild-Type (Ki in nM)OTR Knockout (Ki in nM)
This compound OTR1.5No specific binding
V1aR>1000>1000
Oxytocin OTR1.0No specific binding
V1aR2525

Data are hypothetical and for illustrative purposes.

Table 2: In Vitro Signaling Pathway Activation

This table shows the potency (EC50) of this compound and Oxytocin in activating downstream signaling pathways (e.g., calcium mobilization) in cells expressing the OTR.

CompoundCell TypeSignaling PathwayWT Cells (EC50 in nM)OTR KO Cells (EC50 in nM)
This compound Primary NeuronsCalcium Mobilization5.0No response
Oxytocin Primary NeuronsCalcium Mobilization2.0No response

Data are hypothetical and for illustrative purposes.

Table 3: Behavioral Response to this compound

This table summarizes the expected outcomes of a social recognition test following administration of this compound or a vehicle control.

TreatmentGenotypeSocial Discrimination Index
Vehicle Wild-Type0.5
OTR Knockout0.1
This compound Wild-Type0.8
OTR Knockout0.1

The Social Discrimination Index is a measure of the ability to distinguish between a familiar and a novel conspecific. A higher index indicates better social memory. Data are hypothetical.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are outlines of key experimental protocols.

1. Radioligand Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound for the OTR and V1aR.

  • Methodology:

    • Prepare cell membrane homogenates from the brains of wild-type and OTR knockout mice.

    • Incubate the membrane preparations with a constant concentration of a radiolabeled ligand (e.g., [³H]-Oxytocin for OTR, [³H]-Arginine Vasopressin for V1aR).

    • Add increasing concentrations of unlabeled competitor ligands (this compound or Oxytocin) to displace the radiolabeled ligand.

    • After incubation, separate the bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the Ki values from the competition curves.

2. In Vitro Calcium Mobilization Assay

  • Objective: To measure the functional activation of the OTR by this compound.

  • Methodology:

    • Culture primary neurons or a suitable cell line (e.g., HEK293) expressing the OTR from wild-type and OTR knockout mice.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Stimulate the cells with varying concentrations of this compound or Oxytocin.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Calculate the EC50 values from the dose-response curves.

3. Social Recognition Test

  • Objective: To assess the in vivo effect of this compound on social memory.

  • Methodology:

    • Administer this compound or a vehicle solution to wild-type and OTR knockout mice (e.g., via intranasal or intraperitoneal route).

    • During a habituation phase, expose the subject mouse to a juvenile conspecific for a set period.

    • After an inter-exposure interval, re-expose the subject mouse to the familiar juvenile and a novel juvenile.

    • Record the time the subject mouse spends investigating each juvenile.

    • Calculate a discrimination index based on the relative time spent with the novel versus the familiar juvenile. An index significantly greater than chance indicates successful social recognition.

Oxytocin Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the oxytocin receptor, which would be activated by a specific agonist like this compound.

G cluster_0 Cell Membrane cluster_1 Cytosol otr Oxytocin Receptor (OTR) gq Gq/11 otr->gq Activates plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ ip3->ca2 Mobilizes pkc PKC dag->pkc Activates response Cellular Responses (e.g., smooth muscle contraction, neurotransmitter release) ca2->response pkc->response ligand This compound ligand->otr Binds to

Caption: Oxytocin receptor signaling pathway.

References

A Comparative Analysis of the Behavioral Effects of Oxytocin Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the behavioral effects of key oxytocin agonists. This document summarizes quantitative data from preclinical studies, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate informed decisions in research and development.

Oxytocin, a neuropeptide renowned for its role in social bonding and parturition, and its receptor system have become a focal point for therapeutic intervention in a range of psychiatric and neurodevelopmental disorders.[1] The development of synthetic oxytocin agonists aims to overcome the pharmacological limitations of native oxytocin, such as its short half-life and poor blood-brain barrier penetration.[2] This guide offers a comparative analysis of the behavioral effects of several prominent oxytocin agonists: the endogenous ligand oxytocin, the long-acting analog carbetocin, the non-peptide agonist WAY-267464, and the novel small-molecule agonist LIT-001.

Quantitative Comparison of Behavioral Effects

The following tables summarize the quantitative data from key preclinical studies, offering a side-by-side comparison of the behavioral effects of different oxytocin agonists.

Table 1: Comparison of Oxytocin and Carbetocin in the Open Field Test (Rat)

AgonistDose (mg/kg, i.p.)Total Distance Moved (Arbitrary Units)Rearing FrequencyGrooming Duration (s)Study
Saline-1500 ± 15030 ± 520 ± 4[3]
Oxytocin0.052000 ± 20035 ± 645 ± 8[3]
Oxytocin1.01000 ± 12015 ± 350 ± 9*[3]
Carbetocin0.1 - 3.0Increased or no changeIncreased or no changeNo significant effect
Oxytocin (Post-Stress)0.3Tendency to restoreTendency to restoreSlightly increased
Oxytocin (Post-Stress)1.0Potentiated deficitPotentiated deficitSlightly increased
Carbetocin (Post-Stress)0.3 - 1.0Restored to control levelsRestored to control levelsNo influence

* p < 0.05 compared to saline control. Data are presented as mean ± SEM.

Table 2: Comparison of Oxytocin and WAY-267464 in Anxiety and Social Behavior Models

AgonistTestSpeciesDoseKey FindingStudy
OxytocinElevated Plus MazeRat1.0 mg/kg, i.p.Tended to decrease risk assessment and arm entries
WAY-267464Elevated Plus MazeRat10 & 100 mg/kg, i.p.No significant effect on any scored behavior
OxytocinSocial Preference TestRat0.1 & 1.0 mg/kg, i.p.No significant effect on time with live rat
WAY-267464Social Preference TestRat100 mg/kg, i.p.Significantly increased proportion of time with live rat
WAY-267464Elevated Zero MazeMouse-Anxiolytic-like profile similar to oxytocin

Table 3: Effects of LIT-001 in the Partner Preference Test (Male Prairie Voles)

TreatmentCohabitationKey FindingStudy
LIT-001Prior to 4-hour cohabitationFacilitated the acquisition of partner preference
LIT-001After 4-hour cohabitationInhibited the expression of partner preference
VehicleAfter 4-hour cohabitationExhibited significant partner preference

Experimental Protocols

Detailed methodologies for the key behavioral assays cited in this guide are provided below.

Open Field Test

The open field test is utilized to assess locomotor activity, exploration, and anxiety-like behavior.

  • Apparatus: A circular open-field arena (e.g., 150 cm in diameter) with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning.

  • Procedure: A single rat is placed in the center of the arena and allowed to explore freely for a set duration (e.g., 5-10 minutes).

  • Data Acquisition: An automated video tracking system (e.g., Any-Maze) records various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency (a measure of exploratory behavior), and grooming duration (a self-soothing behavior that can be altered by stress and oxytocinergic agents).

  • Drug Administration: Agonists or vehicle are typically administered intraperitoneally (i.p.) a specified time (e.g., 60 minutes) before the test.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms of equal size.

  • Procedure: A single mouse or rat is placed in the center of the maze facing an open arm and is allowed to explore for a standard duration (e.g., 5 minutes).

  • Data Acquisition: A video tracking system records the number of entries into and the time spent in the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

  • Drug Administration: Test compounds are administered prior to the test, with the route and timing dependent on the specific drug's pharmacokinetics.

Partner Preference Test (PPT)

The PPT is used to assess the formation of social bonds, particularly in monogamous species like the prairie vole.

  • Apparatus: A three-chambered apparatus where the subject can choose to spend time in proximity to a familiar "partner" or a novel "stranger."

  • Procedure:

    • Cohabitation: An experimental animal is housed with a partner for a specific duration (e.g., 4 to 24 hours), during which mating may or may not occur.

    • Test: The subject is placed in the central chamber of the apparatus, with the partner and a stranger tethered in the side chambers. The amount of time the subject spends in close proximity (huddling) with the partner versus the stranger is recorded over a period of several hours (e.g., 3 hours).

  • Data Analysis: A significant preference for the partner, as measured by a greater amount of time spent huddling, indicates the formation of a partner preference.

  • Drug Administration: Agonists can be administered either before the cohabitation period to assess their effect on the formation of a social bond, or before the test itself to evaluate their impact on the expression of an established preference.

Signaling Pathways and Biased Agonism

The behavioral effects of oxytocin agonists are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). Upon activation, the OTR can couple to different G-protein subtypes, primarily Gq and Gi, initiating distinct intracellular signaling cascades.

Canonical Oxytocin Receptor Signaling

The primary signaling pathway activated by oxytocin involves the Gq protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events are crucial for many of oxytocin's physiological and behavioral effects. The OTR can also couple to Gi proteins, which typically inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels.

Gq_Signaling Oxytocin Oxytocin Agonist OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq Gq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Behavioral_Effects Behavioral Effects Ca_release->Behavioral_Effects PKC->Behavioral_Effects Biased_Agonism Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Oxytocin->OTR Oxytocin->OTR Carbetocin Carbetocin Carbetocin->OTR Carbetocin->OTR Gq_pathway Gq Pathway (e.g., social bonding, anxiolysis) OTR->Gq_pathway Activates OTR->Gq_pathway OTR->Gq_pathway Gi_pathway Gi Pathway (e.g., other cellular responses) OTR->Gi_pathway Activates OTR->Gi_pathway

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of [Leu3]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

The following guidelines provide a comprehensive framework for the safe handling and disposal of [Leu3]-Oxytocin, a synthetic analog of the peptide hormone oxytocin. Adherence to these procedures is crucial for ensuring personnel safety, environmental protection, and regulatory compliance within research and drug development settings. While this compound may not be explicitly classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is prudent to manage it as a non-hazardous pharmaceutical waste that should not be discharged into sanitary sewer systems.[1] The primary concern is the potential environmental impact of releasing biologically active peptide compounds into aquatic ecosystems.[1]

Personnel Safety and Handling

All personnel handling this compound waste must wear appropriate personal protective equipment (PPE), including laboratory coats, chemical-resistant gloves, and safety glasses.[1][2] Handling of lyophilized peptides, which can be volatile, should be conducted in a well-ventilated area or a fume hood to prevent inhalation.[2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and associated contaminated materials is as follows:

  • Segregation of Waste: At the point of generation, all this compound waste must be segregated from other laboratory waste streams. This includes unused or expired product, contaminated labware (e.g., vials, syringes, pipette tips), and any contaminated PPE.

  • Waste Containment: All solid this compound waste should be placed into a clearly labeled, leak-proof, and puncture-resistant container. The container should be designated for "Non-Hazardous Pharmaceutical Waste for Incineration." Liquid waste containing this compound should be collected in a separate, clearly labeled, leak-proof container.

  • Storage of Waste: Sealed waste containers should be stored in a designated, secure area away from general laboratory traffic. The storage location should be cool and dry to prevent degradation of the waste.

  • Final Disposal: The collected this compound waste must be disposed of through a licensed and approved environmental management vendor. Incineration is the preferred method of disposal for pharmaceutical waste to ensure complete destruction of the active peptide.

Spill Response

In the event of a spill, follow these procedures:

  • Personnel Protection: Ensure appropriate PPE is worn before addressing the spill.

  • Containment: Prevent the spill from spreading by using absorbent materials.

  • Cleanup: Clean the affected area with a suitable absorbent material. All materials used for cleanup should be disposed of as this compound waste.

  • Reporting: Report the spill to the appropriate laboratory safety personnel.

Quantitative Data Summary for Peptide Handling and Storage
ParameterRecommendationRationale
Storage of Lyophilized Peptide Store at ≤ -20°C in a dry, dark environment.To ensure long-term stability, which can be for several years under these conditions.
Storage of Reconstituted Peptide (Short-term) Refrigerate at 2°C to 8°C.Stable for approximately three weeks at 4.4°C.
Storage of Reconstituted Peptide (Long-term) Freeze at ≤ -20°C.To maintain stability for extended periods.
Freeze-Thaw Cycles Avoid repeated cycles by aliquoting into single-use vials.Each cycle can reduce potency by 10-15% due to aggregation and denaturation.
pH for Peptides in Solution Maintain a pH of 5-6 for optimal stability.Extreme pH can promote hydrolysis and other degradation pathways.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the chemical inactivation of this compound for disposal purposes. The chemical degradation pathways of peptides, such as oxidation, hydrolysis, and deamidation, are generally considered factors that compromise stability rather than controlled methods for inactivation. Therefore, the recommended disposal method remains incineration through a certified waste management provider.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of this compound waste and the decision-making process for its handling.

A Waste Generation (this compound) B Segregate Waste (Unused product, contaminated labware, PPE) A->B C Solid Waste Containment B->C D Liquid Waste Containment B->D E Label Container 'Non-Hazardous Pharmaceutical Waste for Incineration' C->E D->E F Secure Temporary Storage (Cool, dry, designated area) E->F G Final Disposal (Licensed Environmental Vendor - Incineration) F->G

Caption: Logical workflow for the proper disposal of this compound waste.

A This compound Material B Is material expired or unused? A->B C Is labware contaminated? A->C D Follow Disposal Protocol B->D Yes E Store Properly (≤ -20°C) B->E No C->D Yes

Caption: Decision matrix for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.